molecular formula C15H14Cl3N5 B1532824 Robenidine hydrochloride CAS No. 1173097-77-2

Robenidine hydrochloride

Cat. No.: B1532824
CAS No.: 1173097-77-2
M. Wt: 370.7 g/mol
InChI Key: LTWIBTYLSRDGHP-HCURTGQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

An anticoccidial agent mainly for poultry.
See also: Robenidine (has active moiety);  Bacitracin Zinc;  Robenidine Hydrochloride (component of);  Chlortetracycline;  this compound (component of) ... View More ...

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-bis[(E)-(4-chlorophenyl)methylideneamino]guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N5.ClH/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12;/h1-10H,(H3,18,21,22);1H/b19-9+,20-10+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWIBTYLSRDGHP-HCURTGQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/N/C(=N/N=C/C2=CC=C(C=C2)Cl)/N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25875-50-7
Record name Robenidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.992
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROBENIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8STT15Y392
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Journey of Robenidine Hydrochloride in Chickens: A Technical Guide to its Pharmacokinetics and Tissue Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robenidine (B1679493) hydrochloride, a synthetic guanidine (B92328) derivative, is a widely utilized anticoccidial agent in the poultry industry. Its efficacy in controlling various Eimeria species, the causative agents of coccidiosis, is well-established. Understanding the pharmacokinetic profile and tissue distribution of Robenidine is paramount for optimizing dosing regimens, ensuring animal welfare, and safeguarding food safety by minimizing drug residues in edible tissues. This in-depth technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of Robenidine hydrochloride in chickens, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Pharmacokinetics: The Movement and Fate of Robenidine

This compound is administered orally to chickens, typically as a medicated feed. Following ingestion, it undergoes a series of processes that define its pharmacokinetic behavior.

Absorption: Robenidine is only partially absorbed from the gastrointestinal tract of chickens.[1] The absorbed portion is then distributed throughout the body.

Distribution: The absorbed Robenidine is well-distributed to various tissues.[1] Studies have shown the presence of Robenidine residues in liver, kidney, muscle, skin, and fat.

Metabolism: The absorbed Robenidine is extensively metabolized in chickens.[1] The parent Robenidine molecule is the major residue found in tissues.[2][3] One of the identified metabolites is a triazole derivative, which has been detected in the liver, fat, and skin.[2]

Excretion: The majority of a single dose of Robenidine is excreted within 24 hours.[2] Excretion occurs over several days following oral administration.[1] Unchanged Robenidine is the primary compound excreted by chickens.[1]

Tissue Distribution and Residue Depletion

The concentration of this compound and its residues in various edible tissues is a critical aspect of its use in poultry production. Regulatory bodies establish maximum residue limits (MRLs) and withdrawal periods to ensure that the levels of these compounds in food products are safe for human consumption.

Quantitative Tissue Residue Data

The following tables summarize the mean concentrations of total residues of this compound and the parent drug in various tissues of chickens at different withdrawal times after administration of medicated feed.

Table 1: Mean Concentration of Total Residues of this compound in Chicken Tissues (mg/kg)

Withdrawal Time (Days)LiverKidneyMuscleSkin/Fat
02.5871.5690.5400.821
10.8810.6330.1610.211
30.1370.0420.0070.004

Data sourced from a study evaluated by the EFSA Panel on Additives and Products or Substances used in Animal Feed.

Table 2: Mean Concentration of Robenidine (Parent Drug) in Chicken Tissues (mg/kg)

Withdrawal Time (Days)LiverKidneyMuscleSkin/Fat
00.5070.2290.0600.823
10.2320.134< LOQ0.420
3< LOQ< LOQ< LOQ< LOQ

LOQ = Limit of Quantification. Data sourced from a study evaluated by the EFSA Panel on Additives and Products or Substances used in Animal Feed.

Experimental Protocols

Accurate quantification of this compound in complex biological matrices like chicken tissues requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection is a commonly employed technique.

Determination of Robenidine Residues by HPLC-UV

This protocol outlines a general procedure for the analysis of Robenidine in chicken tissues.

1. Sample Preparation:

  • Homogenization: A representative sample of chicken tissue (e.g., muscle, liver) is homogenized to ensure uniformity.

  • Extraction: The homogenized tissue is extracted with a suitable organic solvent, such as acetonitrile (B52724) or ethyl acetate, to isolate the drug from the tissue matrix.[4][5] This is often facilitated by high-speed blending or shaking.

  • Defatting: For fatty tissues like skin, a defatting step using a non-polar solvent like hexane (B92381) is performed to remove lipids that can interfere with the analysis.[5]

  • Cleanup: The extract is then purified using solid-phase extraction (SPE) cartridges (e.g., HLB or Alumina B and C18) to remove interfering endogenous compounds.[4]

2. HPLC Analysis:

  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column is typically employed for the separation of Robenidine.[5]

  • Mobile Phase: The mobile phase is a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) phosphate).[4] The specific composition is optimized to achieve good separation and peak shape.

  • Detection: The UV detector is set to a wavelength where Robenidine exhibits maximum absorbance, typically around 317 nm.[4]

  • Quantification: The concentration of Robenidine in the sample is determined by comparing the peak area of the analyte to that of a known concentration of a Robenidine standard.

Visualizing Key Processes

To better illustrate the workflow and metabolic pathway, the following diagrams have been generated using the DOT language.

Experimental Workflow for Robenidine Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Tissue Homogenization Extraction Solvent Extraction Homogenization->Extraction Transfer Defatting Defatting (for fatty tissues) Extraction->Defatting Process Cleanup Solid-Phase Extraction (SPE) Defatting->Cleanup Process HPLC HPLC Separation Cleanup->HPLC Inject Detection UV/MS Detection HPLC->Detection Elute Quantification Quantification Detection->Quantification Data

Caption: Workflow for the analysis of Robenidine in chicken tissues.

Postulated Metabolic Pathway of Robenidine in Chickens

metabolic_pathway Robenidine This compound (Parent Drug) Metabolites Metabolites Robenidine->Metabolites Metabolism in Liver Excretion Excretion Robenidine->Excretion Direct Excretion Triazole Triazole Metabolite Metabolites->Triazole Further Metabolism Metabolites->Excretion Excretion

Caption: Postulated metabolic pathway of Robenidine in chickens.

Conclusion

This technical guide has provided a detailed overview of the pharmacokinetics and tissue distribution of this compound in chickens. The provided data and protocols are essential for researchers and professionals in the field of veterinary drug development and food safety. A thorough understanding of how Robenidine behaves in the chicken's body is crucial for its responsible and effective use, ensuring both the health of the poultry and the safety of the consumer. Further research into the complete pharmacokinetic profile in plasma and the definitive identification of all metabolites will continue to refine our understanding of this important veterinary drug.

References

The Impact of Robenidine Hydrochloride on Protozoal Energy Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robenidine (B1679493) hydrochloride, a synthetic guanidinium (B1211019) compound, is a potent anticoccidial agent widely utilized in the veterinary field to control infections caused by Eimeria species in poultry and rabbits.[1][2][3][4] Its efficacy is primarily attributed to the disruption of the parasite's energy metabolism. This technical guide provides an in-depth analysis of the core mechanism of action of robenidine hydrochloride, focusing on its effects on protozoal energy pathways. While the precise molecular interactions are still a subject of ongoing research, the prevailing evidence points towards the inhibition of mitochondrial oxidative phosphorylation as the principal mode of action, leading to a critical deficit in adenosine (B11128) triphosphate (ATP) synthesis.[5][6][7] This guide summarizes the available data, outlines relevant experimental methodologies, and presents conceptual diagrams to illustrate the drug's impact on protozoan cellular energetics.

Introduction

Protozoal parasites of the phylum Apicomplexa, such as Eimeria and Plasmodium, are responsible for significant diseases in both veterinary and human medicine.[1][8] A key area for therapeutic intervention is the unique metabolic pathways of these organisms. This compound has a long history of effective use against coccidiosis, a disease of the intestinal tract caused by Eimeria species.[1][3] While its efficacy is well-documented, a detailed understanding of its mechanism at the bioenergetic level is crucial for overcoming potential drug resistance and for the development of novel antiprotozoal agents.[9] This document synthesizes the current understanding of how this compound compromises the energy metabolism of protozoan parasites.

Mechanism of Action: Inhibition of Oxidative Phosphorylation

The primary mechanism of action of this compound is believed to be the inhibition of oxidative phosphorylation within the parasite's mitochondria.[5][6] This process is the main source of ATP in aerobic organisms. By disrupting this pathway, robenidine effectively depletes the parasite's energy reserves, leading to cessation of growth, replication, and ultimately, cell death.

While one early study from 1972 suggested that mitochondrial damage might be a secondary effect of overall cell disintegration, the consensus from subsequent and more extensive literature supports the direct or indirect targeting of mitochondrial function.[10] The exact molecular target within the electron transport chain has not been definitively identified in the public domain literature for protozoa. However, studies on robenidine analogues in other organisms suggest a potential mechanism involving the dissipation of the mitochondrial membrane potential, which is essential for the function of ATP synthase.[5]

Hypothetical Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound on the protozoal mitochondrion.

cluster_Mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (Complexes I-IV) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP Synthesizes Proton_Gradient->ATP_Synthase Drives Parasite Death Parasite Death Parasite Growth\n& Replication Parasite Growth & Replication ATP->Parasite Growth\n& Replication Essential for Robenidine Robenidine Hydrochloride Robenidine->Inhibition Inhibition->ETC Inhibits Electron Transport (Hypothesized) Inhibition->Proton_Gradient Dissipates Gradient (Hypothesized) Inhibition->ATP Depletion

Caption: Proposed mechanism of this compound on protozoal mitochondrial energy production.

Quantitative Data on the Effects of this compound

Specific quantitative data on the direct impact of this compound on protozoal ATP levels, oxygen consumption rates, and enzyme inhibition constants are not extensively available in the public literature. Most studies have focused on efficacy parameters, which are indirect measures of the drug's metabolic impact. The following tables summarize the available efficacy data from key studies.

Table 1: Efficacy of this compound against Eimeria Species in Poultry

Eimeria SpeciesHostRobenidine HCl Dose (ppm in feed)Observed EffectReference
E. tenellaChicken33Significant reduction in lesion scores[2]
E. maximaChicken132Supported normal development in a robenidine-dependent strain[8]
Field IsolateChicken33Highest reduction in lesion score compared to other anticoccidials[2]

Table 2: Efficacy of this compound against Eimeria Species in Rabbits

Eimeria SpeciesHostRobenidine HCl Dose (ppm in diet)Observed EffectReference
Mixed natural infectionRabbit100Ceased oocyst excretion after 19 days[4]
E. media & E. magnaRabbitNot SpecifiedSignificantly better zootechnical results[6]

Experimental Protocols

Detailed experimental protocols for the direct measurement of this compound's effect on protozoal energy metabolism are not explicitly detailed in the reviewed literature. However, based on standard methodologies in parasitology and cell biology, the following protocols can be outlined for key experiments.

Measurement of Oxygen Consumption Rate (OCR) in Protozoa

This protocol describes a general method for assessing the impact of this compound on the respiratory activity of protozoan parasites.

A Parasite Isolation & Purification B Cell Counting & Viability Assessment A->B C Seeding into Microplate B->C D Addition of Robenidine HCl (Test Concentrations) C->D E Incubation D->E F Measurement of OCR (e.g., Seahorse XF Analyzer) E->F G Data Analysis F->G

Caption: Workflow for measuring the Oxygen Consumption Rate in protozoa treated with robenidine.

Protocol:

  • Parasite Preparation: Isolate and purify protozoan stages of interest (e.g., Eimeria sporozoites, Plasmodium falciparum trophozoites) from host tissues or culture.

  • Quantification: Determine the concentration of viable parasites using a hemocytometer and a viability stain (e.g., Trypan Blue).

  • Plating: Seed a specific number of viable parasites into the wells of a microplate suitable for OCR measurement (e.g., Seahorse XF plate) in appropriate culture medium.

  • Compound Addition: Add varying concentrations of this compound to the test wells. Include a vehicle control (the solvent used to dissolve robenidine) and a positive control (a known inhibitor of oxidative phosphorylation, such as rotenone (B1679576) or antimycin A).

  • Incubation: Incubate the plate under conditions suitable for the parasite for a predetermined period.

  • OCR Measurement: Measure the oxygen consumption rate using an appropriate instrument (e.g., Seahorse XF Extracellular Flux Analyzer). This typically involves sequential measurements of basal respiration, ATP-linked respiration (after addition of oligomycin), maximal respiration (after addition of an uncoupler like FCCP), and non-mitochondrial respiration (after addition of rotenone/antimycin A).

  • Data Analysis: Normalize OCR data to the number of parasites per well. Compare the OCR parameters between the control and robenidine-treated groups to determine the effect on mitochondrial respiration.

Quantification of Intracellular ATP Levels

This protocol provides a framework for measuring the impact of this compound on the ATP content of protozoan parasites.

Protocol:

  • Parasite Culture and Treatment: Culture the protozoan parasites in a suitable medium and expose them to different concentrations of this compound for a defined period. Include untreated and vehicle-treated controls.

  • Cell Lysis: After treatment, harvest the parasites and lyse them using a suitable lysis buffer to release the intracellular contents, including ATP.

  • ATP Quantification: Measure the ATP concentration in the lysates using a commercial ATP bioluminescence assay kit. These kits typically utilize the luciferin-luciferase reaction, where the light produced is proportional to the amount of ATP present.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Normalization: Normalize the ATP levels to the total protein concentration or the number of parasites in each sample to account for variations in cell density.

  • Analysis: Compare the normalized ATP levels between the control and robenidine-treated groups to determine the effect on ATP synthesis.

Conclusion and Future Directions

The available evidence strongly indicates that this compound's primary mode of action against protozoal parasites is the disruption of energy metabolism through the inhibition of mitochondrial oxidative phosphorylation. This leads to a critical depletion of ATP, thereby inhibiting essential cellular processes and leading to parasite death.

While the overall mechanism is understood, there are still knowledge gaps that present opportunities for future research:

  • Identification of the specific molecular target(s) of robenidine within the electron transport chain or other mitochondrial components.

  • Quantitative analysis of the impact of robenidine on ATP levels, oxygen consumption, and mitochondrial membrane potential in various protozoan species.

  • Investigation into potential secondary mechanisms of action , such as effects on the cell membrane and DNA, and their contribution to the overall anticoccidial activity.

A more detailed understanding of these aspects will be invaluable for the development of next-generation antiprotozoal drugs that can overcome existing resistance and target a broader range of parasitic diseases.

References

Unraveling the Enigma: A Technical Guide to the Molecular Targets of Robenidine Hydrochloride in Coccidian Parasites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robenidine hydrochloride, a synthetic guanidine (B92328) derivative, has been a stalwart in the control of coccidiosis in poultry and other livestock for decades. Its efficacy as a broad-spectrum anticoccidial agent is well-documented, yet the precise molecular mechanisms underpinning its parasiticidal activity remain a subject of ongoing scientific inquiry. This technical guide synthesizes the current understanding of this compound's molecular targets within coccidian parasites, providing a comprehensive overview of its proposed mechanism of action, available quantitative data, and the experimental protocols used to investigate its effects. While the definitive molecular target has not been conclusively identified, a substantial body of evidence points towards the disruption of mitochondrial energy metabolism as its primary mode of action.

Proposed Mechanism of Action: Interference with Mitochondrial Oxidative Phosphorylation

The prevailing scientific consensus is that this compound exerts its anticoccidial effects by targeting the parasite's mitochondria and inhibiting oxidative phosphorylation.[1][2] This essential metabolic pathway is responsible for the majority of ATP production, the primary energy currency of the cell. By disrupting this process, Robenidine effectively starves the parasite of the energy required for its development, replication, and survival.[3]

The drug's primary activity is against the first and second-generation schizonts of Eimeria species, arresting their development and preventing the progression of the parasitic life cycle.[4] While it is established that Robenidine inhibits oxidative phosphorylation, the exact component of this complex biochemical cascade that it interacts with remains unknown.[2][5] It is unclear whether Robenidine acts as a direct inhibitor of one of the electron transport chain complexes (Complexes I-IV), inhibits ATP synthase (Complex V), or acts as an uncoupler, dissipating the proton motive force necessary for ATP synthesis.

cluster_ETC Mitochondrial Electron Transport Chain cluster_ATP_Synthase ATP Synthesis Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q Complex_I->CoQ Proton_Gradient Proton Motive Force Complex_I->Proton_Gradient H+ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III Cyt_c Cytochrome c Complex_III->Cyt_c Complex_III->Proton_Gradient H+ Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV Complex_IV->Proton_Gradient H+ ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP ADP + Pi Robenidine This compound Robenidine->Proton_Gradient Inhibition of Oxidative Phosphorylation (Target Unknown) Proton_Gradient->ATP_Synthase H+

Figure 1: Proposed mechanism of action of this compound.

Quantitative Data

While precise data on the inhibition of specific molecular targets (e.g., IC50 values for enzymatic activity) are not available in the public domain, the efficacy of this compound has been quantified in both in vivo and in vitro studies.

Table 1: In Vivo Efficacy of this compound Against Coccidiosis

Host SpeciesEimeria SpeciesRobenidine HCl Concentration (in feed)Observed EffectReference(s)
Broiler ChickensMixed field isolate33 ppmHighest reduction in lesion scores compared to other anticoccidials.[6][7]
Broiler ChickensE. tenella, E. necatrix, E. acervulina, E. maxima, E. brunetti, E. mivati30 g/ton (~33 ppm)Prevention of coccidiosis.[8]
RabbitsEimeria media and Eimeria magna66 ppmSignificantly better zootechnical results and reduced oocyst excretion.[2][5][9]

Table 2: In Vitro Efficacy of this compound Against Eimeria tenella

Concentration (µg/mL)Inhibition of Invasion (2-24 hpi) (%)Inhibition of Replication (44-52 hpi) (%)
5035.8 ± 10.198.6 ± 0.5
2028.9 ± 9.895.7 ± 1.8
519.3 ± 12.088.9 ± 3.9
115.6 ± 11.565.7 ± 8.6
Data adapted from Marugan-Hernandez et al. (2020).[10] hpi: hours post-infection.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the molecular targets of this compound. These protocols are based on established techniques and can be adapted for specific research questions.

Isolation of Mitochondria from Coccidian Parasites

This protocol describes a method for isolating mitochondria from Eimeria sporozoites or other life-cycle stages to study the direct effects of this compound on mitochondrial function.

Materials:

  • Purified coccidian parasites (e.g., Eimeria tenella sporozoites)

  • Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

  • Dounce homogenizer with a tight-fitting pestle

  • Refrigerated centrifuge

  • Bradford assay reagents

Procedure:

  • Start with a pellet of purified parasites, washed with a suitable buffer.

  • Resuspend the parasite pellet in ice-cold Isolation Buffer.

  • Homogenize the parasite suspension using a Dounce homogenizer on ice. The number of strokes should be optimized to ensure parasite disruption while minimizing mitochondrial damage.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken parasites.

  • Carefully transfer the supernatant to a new centrifuge tube and centrifuge at a high speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently wash the mitochondrial pellet with fresh, ice-cold Isolation Buffer.

  • Repeat the high-speed centrifugation step.

  • Resuspend the final mitochondrial pellet in a minimal volume of a suitable assay buffer.

  • Determine the protein concentration of the mitochondrial suspension using the Bradford assay for normalization in subsequent experiments.

Start Start with Purified Coccidian Parasites Resuspend Resuspend in Ice-Cold Isolation Buffer Start->Resuspend Homogenize Homogenize with Dounce Homogenizer Resuspend->Homogenize Low_Speed_Centrifuge Low-Speed Centrifugation (1,000 x g, 10 min) Homogenize->Low_Speed_Centrifuge Collect_Supernatant Collect Supernatant Low_Speed_Centrifuge->Collect_Supernatant Supernatant contains mitochondria discard1 Low_Speed_Centrifuge->discard1 Discard pellet (nuclei, debris) High_Speed_Centrifuge_1 High-Speed Centrifugation (12,000 x g, 20 min) Collect_Supernatant->High_Speed_Centrifuge_1 Wash_Pellet Wash Mitochondrial Pellet High_Speed_Centrifuge_1->Wash_Pellet Pellet contains mitochondria discard2 High_Speed_Centrifuge_1->discard2 Discard supernatant (cytosol) High_Speed_Centrifuge_2 Repeat High-Speed Centrifugation Wash_Pellet->High_Speed_Centrifuge_2 Final_Pellet Resuspend Final Mitochondrial Pellet High_Speed_Centrifuge_2->Final_Pellet Quantify Quantify Protein Concentration Final_Pellet->Quantify

Figure 2: Workflow for the isolation of mitochondria from coccidian parasites.
Measurement of Mitochondrial Respiration and ATP Synthesis

This protocol utilizes an oxygen electrode to measure the effect of this compound on mitochondrial respiration and a luminescence-based assay to quantify ATP synthesis.

Materials:

  • Isolated coccidian mitochondria

  • Respiration Buffer: 125 mM KCl, 10 mM Tris-HCl (pH 7.4), 2 mM MgCl2, 2 mM KH2PO4

  • Respiratory substrates (e.g., pyruvate (B1213749), malate (B86768), succinate)

  • ADP

  • This compound

  • Oxygen electrode system (e.g., Clark-type electrode)

  • ATP bioluminescence assay kit

Procedure for Measuring Oxygen Consumption:

  • Add Respiration Buffer to the oxygen electrode chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).

  • Add the isolated mitochondria to the chamber.

  • Record the basal rate of oxygen consumption.

  • Add a respiratory substrate (e.g., pyruvate and malate for Complex I-driven respiration, or succinate (B1194679) for Complex II-driven respiration).

  • Initiate state 3 respiration by adding a known amount of ADP.

  • Once the ADP is phosphorylated to ATP, the respiration rate will decrease to state 4.

  • Add different concentrations of this compound and observe the effect on both state 3 and state 4 respiration. A decrease in oxygen consumption would indicate inhibition of the electron transport chain.

Procedure for Measuring ATP Synthesis:

  • Set up reactions containing isolated mitochondria, Respiration Buffer, respiratory substrates, and ADP.

  • Add varying concentrations of this compound to different reaction tubes.

  • Incubate the reactions for a defined period.

  • Stop the reaction and measure the amount of ATP produced using an ATP bioluminescence assay kit according to the manufacturer's instructions.

cluster_O2 Oxygen Consumption Assay cluster_ATP ATP Synthesis Assay O2_Start Equilibrate Oxygen Electrode Chamber Add_Mito_O2 Add Isolated Mitochondria O2_Start->Add_Mito_O2 Add_Substrate_O2 Add Respiratory Substrate Add_Mito_O2->Add_Substrate_O2 Add_ADP Add ADP to Initiate State 3 Add_Substrate_O2->Add_ADP Add_Robenidine_O2 Add Robenidine HCl Add_ADP->Add_Robenidine_O2 Measure_O2 Measure Changes in Oxygen Consumption Add_Robenidine_O2->Measure_O2 ATP_Start Set up Reactions with Mitochondria, Substrates, ADP Add_Robenidine_ATP Add Robenidine HCl ATP_Start->Add_Robenidine_ATP Incubate Incubate Add_Robenidine_ATP->Incubate Measure_ATP Measure ATP with Bioluminescence Assay Incubate->Measure_ATP

Figure 3: Experimental workflow for assessing the impact of Robenidine HCl.
Future Directions for Target Deconvolution

To definitively identify the molecular target(s) of this compound, modern drug discovery techniques can be employed. A logical workflow for such an investigation is outlined below.

cluster_TargetID Target Identification Workflow cluster_Validation_Methods Validation Approaches Affinity_Chrom Affinity Chromatography (Immobilized Robenidine) Protein_ID Protein Identification (Mass Spectrometry) Affinity_Chrom->Protein_ID Elute and Analyze Binding Proteins Validation Target Validation Protein_ID->Validation Candidate Target(s) Biochem_Assay In Vitro Biochemical Assays with Recombinant Protein Validation->Biochem_Assay Genetic_Mod Genetic Modification (e.g., CRISPR/Cas9) Validation->Genetic_Mod Resistance_Mut Sequencing of Resistant Parasite Strains Validation->Resistance_Mut Coccidia_Lysate Coccidian Parasite Lysate Coccidia_Lysate->Affinity_Chrom

Figure 4: A logical workflow for the future identification of Robenidine HCl's molecular target.

Conclusion

References

An In-Depth Technical Guide on the In Vitro Activity of Robenidine Hydrochloride Against Various Apicomplexan Parasites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robenidine (B1679493) hydrochloride, a guanidine (B92328) derivative, has a long-established role as a coccidiostat in the poultry industry for controlling infections caused by Eimeria species. Its mechanism of action, primarily the disruption of mitochondrial function, has prompted investigations into its broader efficacy against other apicomplexan parasites.[1] This technical guide provides a comprehensive overview of the in vitro activity of robenidine hydrochloride against a range of apicomplexan parasites, including Toxoplasma gondii, Plasmodium falciparum, and various Babesia and Theileria species. Detailed experimental protocols, quantitative data on inhibitory concentrations, and visualizations of experimental workflows and proposed mechanisms are presented to support further research and drug development efforts in this area.

Introduction

Apicomplexan parasites constitute a diverse phylum of obligate intracellular protozoa responsible for significant diseases in humans and animals, including malaria, toxoplasmosis, and coccidiosis.[2] The emergence of drug resistance to current therapies necessitates the exploration of new and repurposed compounds.[2][3] this compound, with its history of use in veterinary medicine, presents a promising scaffold for development as a broad-spectrum anti-apicomplexan agent.[2][4] This guide synthesizes the available in vitro data to provide a detailed resource for the scientific community.

Quantitative In Vitro Efficacy of this compound

The in vitro activity of this compound and its analogues has been evaluated against several apicomplexan parasites. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the efficacy of a compound. The following table summarizes the reported IC50 values for robenidine and its analogues against various parasites.

Table 1: In Vitro Activity of this compound and Analogues Against Apicomplexan Parasites

Parasite SpeciesStrainCompoundIC50Host Cell LineAssay MethodReference
Plasmodium falciparumD6Robenidine324 nMN/A (erythrocytic stages)SYBR Green I Assay[2]
Toxoplasma gondiiRHRobenidine0.03 µg/mLVero CellsNot Specified[2]
Babesia bovisNot SpecifiedNitidine (B1203446) Chloride (Topoisomerase Inhibitor)1.01 ± 0.2 µMN/A (erythrocytic stages)Not Specified[5]
Babesia bigeminaNot SpecifiedNitidine Chloride (Topoisomerase Inhibitor)5.34 ± 1.0 µMN/A (erythrocytic stages)Not Specified[5]
Babesia caballiNot SpecifiedNitidine Chloride (Topoisomerase Inhibitor)0.11 ± 0.03 µMN/A (erythrocytic stages)Not Specified[5]
Theileria equiNot SpecifiedNitidine Chloride (Topoisomerase Inhibitor)2.05 ± 0.4 µMN/A (erythrocytic stages)Not Specified[5]
Eimeria spp.Not SpecifiedRobenidineNot SpecifiedNot SpecifiedNot Specified[1]
Giardia lambliaNot SpecifiedRobenidine0.9 µM (IC50, 5h)Not SpecifiedNot Specified[6]

Note: Data for some parasites, particularly Babesia and Theileria, is for compounds with similar mechanisms of action, highlighting potential avenues for robenidine research.

Detailed Experimental Protocols

The assessment of anti-apicomplexan activity in vitro requires standardized and reproducible protocols. Below are detailed methodologies for key experiments.

In Vitro Culture of Apicomplexan Parasites

3.1.1. Toxoplasma gondii (Tachyzoite Stage)

  • Host Cell Culture: Vero (African green monkey kidney) or HeLa (human cervix carcinoma) cells are commonly used.[7] Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal calf serum (FCS), 10 µM HEPES, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 atmosphere.[7]

  • Parasite Propagation: Tachyzoites of the RH strain are typically used.[7] Confluent host cell monolayers in 25 cm2 flasks are infected with tachyzoites. After 3-4 days, the tachyzoites are harvested from the culture supernatant.[7]

3.1.2. Plasmodium falciparum (Erythrocytic Stage)

  • Culture Conditions: Parasites are cultured in human erythrocytes (O+) in RPMI-1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 10% heat-inactivated human serum. Cultures are maintained at 37°C in a low oxygen atmosphere (5% CO2, 5% O2, 90% N2).

3.1.3. Cryptosporidium parvum

  • Host Cell Culture: Human ileocecal adenocarcinoma (HCT-8) cells are cultured to confluency in 96-well plates.[8]

  • Oocyst Preparation and Infection: C. parvum oocysts are surface-sterilized with bleach, washed, and then used to infect the HCT-8 cell monolayers.[8]

In Vitro Drug Susceptibility Assays

3.2.1. SYBR Green I-Based Fluorescence Assay (for P. falciparum)

  • Synchronized ring-stage parasites are plated in 96-well plates.

  • Serial dilutions of this compound are added to the wells.

  • Plates are incubated for 72 hours under standard culture conditions.

  • SYBR Green I lysis buffer is added to each well to stain parasite DNA.

  • Fluorescence is measured using a microplate reader, and IC50 values are calculated by comparing the fluorescence of treated wells to untreated controls.[2][9]

3.2.2. Plaque Assay (for T. gondii)

  • Confluent host cell monolayers in 6-well plates are infected with a low number of tachyzoites.

  • The medium is replaced with medium containing serial dilutions of this compound.

  • Plates are incubated for 7-10 days to allow for plaque formation (zones of host cell lysis).

  • Monolayers are fixed and stained to visualize plaques. The number and size of plaques are quantified to determine the inhibitory effect of the compound.

3.2.3. Quantitative PCR (qPCR) Assay (for C. parvum)

  • Infected HCT-8 cells in 96-well plates are treated with serial dilutions of this compound.

  • After a 48-hour incubation, total DNA is extracted from each well.

  • qPCR is performed using primers specific for a C. parvum gene (e.g., 18S rRNA) to quantify parasite load.

  • IC50 values are determined by comparing the amount of parasite DNA in treated versus untreated wells.[8]

Cytotoxicity Assay

To determine the selectivity of this compound, its toxicity to host cells is assessed in parallel with its antiparasitic activity.

  • Host cells (e.g., Vero, HepG2) are seeded in 96-well plates.[10]

  • Serial dilutions of this compound are added.

  • After 72 hours of incubation, cell viability is assessed using a standard method such as the MTT or MTS assay.

  • The 50% cytotoxic concentration (CC50) is calculated. The selectivity index (SI) is then determined by the ratio of CC50 to IC50.

Visualizations: Workflows and Mechanisms

Experimental Workflow for In Vitro Drug Screening

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_result Result HostCells Host Cell Culture Infection Infection of Host Cells HostCells->Infection Cytotoxicity Host Cell Cytotoxicity Assay HostCells->Cytotoxicity Parasites Parasite Propagation Parasites->Infection Treatment Drug Treatment (Robenidine HCl) Infection->Treatment Incubation Incubation (48-72h) Treatment->Incubation Treatment->Cytotoxicity Quantification Quantification of Parasite Growth (SYBR Green, qPCR, etc.) Incubation->Quantification IC50 IC50 Determination Quantification->IC50 CC50 CC50 Determination Cytotoxicity->CC50 SI Selectivity Index (SI) Calculation IC50->SI CC50->SI

Caption: General workflow for in vitro screening of this compound.

Proposed Mechanism of Action of this compound

mechanism_of_action cluster_parasite Apicomplexan Parasite cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm cluster_outcome Outcome Robenidine Robenidine Hydrochloride ETC Electron Transport Chain Robenidine->ETC Disrupts OxPhos Oxidative Phosphorylation ETC->OxPhos ATP_Synth ATP Synthesis ETC->ATP_Synth Inhibition OxPhos->ATP_Synth Drives Energy_Metabolism Energy Metabolism ATP_Synth->Energy_Metabolism Powers Parasite_Death Parasite Death ATP_Synth->Parasite_Death Leads to Growth_Repro Growth & Reproduction Energy_Metabolism->Growth_Repro Supports Growth_Repro->Parasite_Death Cessation leads to

Caption: Proposed mechanism of Robenidine's action on parasite mitochondria.

Discussion and Future Directions

The compiled data indicates that this compound and its analogues possess significant in vitro activity against a range of apicomplexan parasites. The primary mechanism of action appears to be the disruption of mitochondrial function, leading to a decrease in ATP production and subsequent parasite death.[1] This mode of action is distinct from many currently used antiparasitic drugs, suggesting that robenidine could be effective against drug-resistant strains and a valuable tool in combination therapies.

Future research should focus on:

  • Broad-Spectrum Screening: Systematically evaluating the in vitro efficacy of robenidine against a wider array of apicomplexan parasites, including different life cycle stages.

  • Mechanism of Action Studies: Elucidating the precise molecular targets of robenidine within the parasite mitochondrion.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing novel robenidine analogues to optimize potency and selectivity, as has been done for P. falciparum.[2][10]

  • In Vivo Studies: Progressing promising candidates from in vitro studies to in vivo models of infection to assess their therapeutic potential.

Conclusion

This compound demonstrates considerable promise as a lead compound for the development of new anti-apicomplexan drugs. Its established safety profile in veterinary medicine and its potent in vitro activity provide a strong foundation for further investigation. The protocols and data presented in this guide are intended to facilitate these efforts and accelerate the discovery of novel therapies for diseases caused by apicomplexan parasites.

References

Structure-Activity Relationship of Robenidine Hydrochloride Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of robenidine (B1679493) hydrochloride analogues. Robenidine, a guanidine (B92328) derivative, has a long history of use as a veterinary anticoccidial agent.[1][2][3] Recent research has unveiled its potential as a scaffold for developing novel therapeutic agents against a range of pathogens, including multidrug-resistant bacteria and parasites.[4][5][6] This document summarizes the key findings from various studies, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows and SAR trends to facilitate further research and development in this area.

Antibacterial Activity

Gram-Positive Bacteria

Robenidine and its analogues have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4]

Structure-Activity Relationship Summary:

Initial studies on a series of robenidine analogues have revealed key structural features that govern their activity against Gram-positive pathogens. The presence and position of substituents on the phenyl rings play a crucial role in determining the minimum inhibitory concentration (MIC).

  • Halogen Substitution: A halogen scan indicated a preference for a chlorine atom at the 4-position of the phenyl ring.[4] The parent compound, robenidine, with two 4-chlorophenyl moieties, exhibited MIC values of 8.1 µM against MRSA and 4.7 µM against VRE.[4] Moving the chlorine to the 3-position resulted in a slight decrease in activity against VRE, while a 2-chloro substitution led to a complete loss of activity.[4] Other halogen substituents were generally not well-tolerated, although some modest activity was observed with fluorine at the 3- or 4-position and bromine at the 3-position.[4]

  • Electron-Withdrawing Groups: Among other electron-withdrawing groups tested (cyano, nitro, and trifluoromethyl), only the 4-trifluoromethyl analogue showed moderate activity.[4]

  • Alkyl Groups: Small alkyl groups at the 3- or 4-position were tolerated, with 4-methyl and 4-isopropyl substitutions retaining activity comparable to robenidine.[4]

Table 1: In Vitro Activity of Robenidine Analogues against Gram-Positive Bacteria [4]

CompoundR GroupMIC (µM) vs. MRSAMIC (µM) vs. VRE
Robenidine (1) 4-Cl8.14.7
2 H> 400> 400
3 3-Cl10.18.1
4 2-Cl> 400> 400
6 3-Br74.28.0
8 4-F71.028.4
9 3-F47.423.7
11 4-CF₃36.511.4
21 4-CH₃13.09.8
22 3-CH₃42.621.3
26 4-CH(CH₃)₂11.88.9
27 4-C(CH₃)₃40.523.8

Data extracted from ACS Med. Chem. Lett. 2017, 8, 10, 1029–1034.

Gram-Negative Bacteria

The activity of robenidine and its earlier analogues against Gram-negative bacteria is limited, primarily due to the outer membrane acting as a permeability barrier.[1][6] However, newer monomeric analogues, NCL259 and NCL265, have shown improved activity.[1][7][8][9]

Structure-Activity Relationship Summary:

  • Monomeric vs. Dimeric Structures: Monomeric analogues like NCL259 and NCL265, which have a single benzene (B151609) ring, exhibit better activity against Gram-negative pathogens compared to the larger dimeric structure of robenidine.[1] It is hypothesized that their smaller size allows them to penetrate the outer membrane through porins.[1]

  • Synergy with Permeabilizers: The activity of robenidine and its analogues against Gram-negative bacteria can be significantly enhanced by co-administration with outer membrane permeabilizers such as polymyxin (B74138) B (PMB), polymyxin B nonapeptide (PMBN), or ethylenediaminetetraacetic acid (EDTA).[1][10] For instance, in the presence of sub-inhibitory concentrations of PMB, the MIC of NCL259 and NCL265 was reduced by 8- to 256-fold and 4- to 256-fold, respectively.[1][7][8][9]

  • Efflux Pump Inhibition: Resistance to some robenidine analogues in certain Gram-negative species, like Klebsiella spp., has been linked to efflux pumps.[1][7][8][9] The addition of an efflux pump inhibitor, such as phenylalanine-arginine-beta-naphthylamide (PAβN), can completely reverse this resistance.[1][7][8][9] Studies using an AcrB deletion mutant of E. coli confirmed the role of the AcrAB-TolC efflux pump in resistance to NCL259 and NCL265.[1][7][8][9]

Table 2: In Vitro Activity of Monomeric Robenidine Analogues against Gram-Negative Bacteria [1][7]

CompoundOrganismMIC Range (µg/mL)
NCL259 A. baumannii, P. aeruginosa, E. coli, Enterobacter spp.8–64
NCL265 A. baumannii, P. aeruginosa, E. coli, Enterobacter spp.2–16

Data extracted from Antibiotics 2022, 11(10), 1301.

Antiprotozoal Activity

Antimalarial Activity

A library of 38 robenidine analogues was synthesized and evaluated for their in vitro activity against Plasmodium falciparum.[5][11]

Structure-Activity Relationship Summary:

The initial screening of robenidine against a drug-sensitive strain of P. falciparum yielded an IC₅₀ of 324 nM, providing a strong starting point for SAR studies.[5][11] Iterative optimization of the aminoguanidine (B1677879) scaffold led to the discovery of analogues with potent antimalarial activity, even against multidrug-resistant strains.[5][11][12][13] One lead compound demonstrated an in vivo ED₅₀ value of 0.25 mg/kg/day in a murine malaria model.[5][13]

Antigiardial Activity

Forty-four robenidine analogues were screened for their activity against Giardia duodenalis.[14]

Structure-Activity Relationship Summary:

Of the analogues tested, 21 displayed an IC₅₀ of less than 5 µM, with seven showing an IC₅₀ below 1.0 µM.[14] The most potent compounds, with an IC₅₀ of 0.2 µM, were 2,2′-bis{[4-(trifluoromethoxy)phenyl]methylene}carbonimidic dihydrazide hydrochloride, 2,2′-bis{[4-(trifluoromethylsulfanyl)phenyl]methylene}carbonimidic dihydrazide hydrochloride, and 2,2′-bis[(2-bromo-4,5-dimethoxyphenyl)methylene]carbonimidic dihydrazide hydrochloride.[14] Importantly, SAR studies allowed for the separation of the desired antigiardial activity from off-target antibacterial effects and cytotoxicity.[14]

Mechanism of Action

The precise molecular target of robenidine and its analogues is yet to be fully elucidated. However, studies suggest that their primary mechanism of action involves the dissipation of the bacterial cell membrane potential.[1] For protozoan parasites, it has been suggested that robenidine may bind to the Qi site of the cytochrome bc1 complex, inhibiting cytochrome c reduction.[15]

Experimental Protocols

Synthesis of Robenidine Analogues

A general and efficient one-step synthesis method is employed for generating libraries of robenidine analogues.[5][11]

Protocol:

  • Commercially available substituted benzaldehydes or acetophenones (2 equivalents) are refluxed in ethanol (B145695) with 1,3-diaminoguanidine hydrochloride (1 equivalent).

  • The resulting symmetrical aryl aminoguanidine product (as the HCl salt) precipitates from the solution.

  • The product is crashed out of solution using diethyl ether.

  • The solid is collected by filtration and washed with diethyl ether.

  • Purification is achieved by recrystallization from ethanol.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentrations (MICs) are determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][10]

Protocol:

  • Two-fold serial dilutions of the test compounds are prepared in 100% DMSO due to their low aqueous solubility.[1]

  • The dilutions are then added to round-bottom 96-well microtiter trays containing Luria-Bertani (LB) broth. Cation-adjusted Mueller-Hinton broth is avoided as robenidine can chelate calcium ions, leading to a loss of activity.[1][10]

  • A standardized inoculum of the bacterial strain to be tested is added to each well.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the absorbance at 600 nm using a plate reader.[1]

In Vitro Antimalarial Assay

The in vitro activity of robenidine analogues against P. falciparum is assessed by measuring the inhibition of parasite growth.[5][11]

Protocol:

  • Asynchronous cultures of P. falciparum are maintained in human erythrocytes.

  • The parasite cultures are incubated with a range of concentrations of the test compounds for 72 hours.

  • Parasite growth is quantified using a SYBR green staining assay, which measures the amount of parasitic DNA.

  • The fluorescence intensity is measured relative to untreated controls.

  • The IC₅₀ value, the concentration at which 50% of parasite growth is inhibited, is calculated from the dose-response curves.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction and Purification cluster_product Final Product Benzaldehyde Substituted Benzaldehyde (2 eq.) Reflux Reflux in Ethanol Benzaldehyde->Reflux Guanidine 1,3-Diaminoguanidine HCl (1 eq.) Guanidine->Reflux Precipitation Precipitation of HCl Salt Reflux->Precipitation Crash_out Crash out with Diethyl Ether Precipitation->Crash_out Filter_Wash Filter and Wash with Diethyl Ether Crash_out->Filter_Wash Recrystallize Recrystallize from Ethanol Filter_Wash->Recrystallize Final_Product Purified Robenidine Analogue Recrystallize->Final_Product Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Serial_Dilution Prepare 2-fold serial dilutions of compounds in DMSO Plate_Prep Add dilutions to 96-well plates with LB broth Serial_Dilution->Plate_Prep Inoculation Inoculate with standardized bacterial culture Plate_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Reading Read MIC (visual or A600nm) Incubation->Reading Result Determine Minimum Inhibitory Concentration Reading->Result SAR_Logic_Gram_Positive cluster_modifications Structural Modifications on Phenyl Ring cluster_activity Impact on Gram-Positive Activity Robenidine Robenidine Scaffold Halogen Halogen Substitution (Position and Type) Robenidine->Halogen EWG Other Electron-Withdrawing Groups Robenidine->EWG Alkyl Alkyl Group Substitution Robenidine->Alkyl High_Activity High Activity (e.g., 4-Cl, 4-CH3, 4-iPr) Halogen->High_Activity 4-Cl Moderate_Activity Moderate Activity (e.g., 3-Cl, 4-CF3) Halogen->Moderate_Activity 3-Cl Low_Inactive Low or No Activity (e.g., 2-Cl, H) Halogen->Low_Inactive 2-Cl EWG->Moderate_Activity 4-CF3 Alkyl->High_Activity 4-CH3, 4-iPr

References

Initial Toxicological Screening of Novel Robenidine Hydrochloride Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robenidine (B1679493), a guanidine (B92328) derivative, has a long history of use as an anticoccidial agent in veterinary medicine.[1] Recently, interest has surged in developing novel robenidine hydrochloride derivatives for a range of therapeutic applications, including as antimalarial, antischistosomal, and antibacterial agents.[2][3][4] As with any new chemical entity destined for therapeutic use, a thorough toxicological evaluation is paramount to ensure safety. This technical guide provides an in-depth overview of the initial toxicological screening of novel this compound derivatives, focusing on in vitro cytotoxicity and referencing the limited publicly available data on acute and genotoxicity. The guide details key experimental protocols and presents available quantitative data in a structured format to aid researchers in this critical phase of drug development.

In Vitro Cytotoxicity Assessment

A primary step in the toxicological screening of novel compounds is the assessment of their cytotoxic potential against various cell lines. This provides initial insights into the therapeutic index of the compounds and helps prioritize candidates for further development. Studies on novel robenidine derivatives have primarily focused on their efficacy against various pathogens, with concurrent evaluation of their cytotoxicity against mammalian cell lines.

Data Presentation: In Vitro Cytotoxicity of Novel Robenidine Derivatives

The following tables summarize the available quantitative data on the in vitro cytotoxicity of several novel robenidine analogues.

Table 1: Cytotoxicity of Robenidine Analogues NCL259 and NCL265 [4]

CompoundCell LineIC50 (µg/mL)HC50 (µg/mL)
NCL812 (Robenidine) HEK 293 (Human embryonic kidney)>128>128
HepG2 (Human liver cancer)>128-
HT-29 (Human colorectal adenocarcinoma)>128-
A549 (Human lung carcinoma)>128-
SRBC (Sheep Red Blood Cells)->128
NCL259 HEK 29348
HepG24-
HT-294-
A5494-
SRBC-8
NCL265 HEK 29348
HepG24-
HT-294-
A5494-
SRBC-8

IC50: Half-maximal inhibitory concentration. HC50: Half-maximal hemolytic concentration.

Table 2: Cytotoxicity of Antischistosomal Robenidine Derivatives [2][5][6]

Compound IDEC50 against S. mansoni NTS (µM)EC50 against HepG2 cells (µM)EC50 against L6 cells (µM)
1 1.12>3017.58
19 4.63>3013.39
Robenidine >10>30>30

NTS: Newly transformed schistosomula. Data represents a selection of the most potent compounds from the study.

Table 3: Cytotoxicity of Antimalarial Robenidine Analogues [3][7][8]

Compound IDIC50 against P. falciparum D6 (nM)IC50 against HepG2 cells (µM)In Vitro Therapeutic Index (IVTI)
1 324>10>31
Derivative A 10>10>1000
Derivative B 20>10>500

IVTI = IC50 (HepG2) / IC50 (P. falciparum D6). Derivative A and B are examples of highly potent and selective analogues from the study.

Table 4: Cytotoxicity of Antigiardial Robenidine Analogues [9][10][11]

Compound IDIC50 against G. duodenalis (µM)% CaCo-2 Cell Growth Inhibition at 25 µM% Vero Cell Growth Inhibition at 25 µM
Robenidine (4) 0.8>20%>20%
30 0.2<20%<20%
32 0.2<20%<20%
41 0.2<20%<20%

Compounds with <20% inhibition are considered non-toxic at the tested concentration.

Experimental Protocols: In Vitro Cytotoxicity Assays

The following are detailed methodologies for common in vitro cytotoxicity assays used in the screening of novel robenidine derivatives.

This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the novel robenidine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plates for the desired exposure time.

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.

  • LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt).

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release wells (cells lysed with a detergent).

Genotoxicity Assessment

Genotoxicity testing is crucial to identify compounds that can cause genetic damage, which may lead to carcinogenesis. While specific genotoxicity data for novel robenidine derivatives is scarce, the parent compound, this compound, has been reported as non-genotoxic in a battery of tests.[6] It has also been stated that robenidine derivatives, in general, do not demonstrate genotoxic, mutagenic, or teratogenic effects, though specific data for novel compounds is needed for confirmation.[2]

Experimental Protocols: Genotoxicity Assays

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[12]

Protocol:

  • Bacterial Strains: Utilize several strains of Salmonella typhimurium and/or Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[13]

  • Exposure: Expose the bacterial strains to various concentrations of the test compound on agar (B569324) plates with a minimal amount of histidine or tryptophan.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

This assay detects chromosomal damage by identifying the formation of micronuclei in the cytoplasm of interphase cells.

Protocol:

  • Cell Culture and Treatment: Culture mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) and treat them with various concentrations of the test compound.[14]

  • Cytochalasin B Treatment: Add cytochalasin B to block cytokinesis, resulting in binucleated cells, which makes micronucleus scoring easier.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes.

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells using a microscope or an automated high-content imaging system.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Acute Toxicity Assessment

Table 5: Acute Oral LD50 of this compound [15]

SpeciesLD50 (mg/kg)
Rat1350
Mouse1212
Rabbit1245
Chicken500
Duck1017
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

This method is a sequential dosing approach that minimizes the number of animals required.

Protocol:

  • Animal Selection: Use a single sex of a rodent species (e.g., female rats).

  • Initial Dosing: Administer a single oral dose of the test substance to one animal at a starting dose level.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • LD50 Estimation: The LD50 is estimated using the maximum likelihood method based on the outcomes of the sequentially dosed animals.

Signaling Pathways and Mechanisms of Toxicity

The precise signaling pathways and mechanisms of toxicity for novel robenidine derivatives are not yet well-elucidated and are an active area of research. For the parent compound, robenidine, the proposed mechanism of its anticoccidial action involves the inhibition of oxidative phosphorylation.[2] Some studies on robenidine analogues suggest that their antimicrobial and cytotoxic effects may be related to cell membrane disruption. Further investigation is required to delineate the specific molecular targets and signaling cascades affected by these novel compounds that lead to toxicity in mammalian cells.

Visualizations

Experimental Workflow Diagrams

Cytotoxicity_Assay_Workflow cluster_setup Assay Setup cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h (Adhesion) start->incubate1 treat Treat with Novel Robenidine Derivatives incubate1->treat incubate2 Incubate (e.g., 24-72h) treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt collect_sup Collect Supernatant incubate2->collect_sup incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_mtt Read Absorbance (570nm) solubilize->read_mtt analyze Calculate % Viability / % Cytotoxicity Determine IC50 read_mtt->analyze ldh_reaction Perform LDH Reaction collect_sup->ldh_reaction incubate_ldh Incubate 30min ldh_reaction->incubate_ldh read_ldh Read Absorbance (490nm) incubate_ldh->read_ldh read_ldh->analyze Ames_Test_Workflow cluster_exposure Exposure Conditions start Prepare Bacterial Strains (e.g., S. typhimurium) with_s9 Test Compound + S9 Mix start->with_s9 without_s9 Test Compound alone start->without_s9 plate Plate bacteria on minimal agar with trace histidine/tryptophan with_s9->plate without_s9->plate incubate Incubate at 37°C for 48-72h plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data: Compare to controls count->analyze result Determine Mutagenic Potential analyze->result Micronucleus_Assay_Workflow start Culture Mammalian Cells treat Treat with Novel Robenidine Derivatives start->treat cyto_b Add Cytochalasin B (Block Cytokinesis) treat->cyto_b incubate Incubate cyto_b->incubate harvest Harvest and Fix Cells incubate->harvest stain Stain Nuclei and Cytoplasm harvest->stain analyze Score Micronuclei in Binucleated Cells stain->analyze result Assess Genotoxicity analyze->result

References

Solubility, stability, and degradation profile of Robenidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility, Stability, and Degradation Profile of Robenidine Hydrochloride

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, focusing on its solubility in various solvents, stability under different conditions, and its degradation profile. The information is intended for researchers, scientists, and professionals involved in drug development and analysis.

Solubility Profile

This compound is characterized by poor aqueous solubility but shows solubility in several organic solvents. It is described as a white or slightly yellow crystalline powder.[1][2] The solubility is a critical factor for its formulation, bioavailability, and analytical method development.

Quantitative Solubility Data

The solubility of this compound in various solvents has been documented and is summarized below.

SolventSolubilityReference
Water< 1 mg/L[1][3]
Dimethylsulfoxide (DMSO)94 mg/L[1][3]
Dimethylformamide (DMF)46 mg/L[1][3]
Pyridine20 mg/L[1][3]
Ethanol (95%)6.3 mg/L[1][3]
ChloroformSoluble[4]
EtherVery slightly soluble[1][2]
Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound involves the shake-flask method, followed by a suitable analytical technique for quantification.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound analytical standard

  • Selected solvents (e.g., water, DMSO, ethanol)

  • Scintillation vials or glass flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid is necessary to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining fine particles.

  • Dilution: Dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Stability Profile

The stability of this compound is crucial for determining its shelf life, appropriate storage conditions, and ensuring its efficacy and safety.

Storage and Shelf Life

Proper storage is essential to maintain the integrity of this compound. It is noted that the compound's color may gradually darken when exposed to light.[1][2]

ParameterConditionReference
Storage Temperature 0-6°C[3]
Store below 25°C (77°F); excursions permitted to 37°C (99°F)[5]
Store in freezer to maintain product quality[6]
Storage Conditions Keep container tightly closed in a dry, cool, and well-ventilated place.[6][7][6][7]
Store in original, dark, and cool packing.[4]
Shelf Life 2 years from the date of manufacturing.[4]
Limited shelf life, expiry date on the label.
In-Feed Stability Type C medicated feeds must be fed within 50 days of manufacture.[5]
Incompatible Materials Strong oxidizing agents, acids, alkali metals, acid chlorides, acid anhydrides.[6][8][6][8]
Experimental Protocol for Stability Testing

Stability testing for a drug substance like this compound typically follows ICH (International Council for Harmonisation) guidelines. This involves long-term and accelerated stability studies.

Objective: To evaluate the stability of this compound under various environmental conditions over time.

Materials:

  • This compound drug substance

  • Stability chambers with controlled temperature and humidity

  • Appropriate containers that mimic the proposed packaging

  • Validated stability-indicating analytical method (e.g., HPLC)

Procedure:

  • Sample Preparation: Package the this compound substance in the chosen containers.

  • Storage Conditions:

    • Long-Term Study: Store samples at 25°C ± 2°C and 60% ± 5% relative humidity (RH) or 30°C ± 2°C and 65% ± 5% RH.

    • Accelerated Study: Store samples at 40°C ± 2°C and 75% ± 5% RH.

  • Time Points: Pull samples for analysis at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).

  • Analysis: At each time point, analyze the samples for:

    • Assay: Quantify the amount of remaining this compound.

    • Impurities/Degradation Products: Identify and quantify any degradation products using a stability-indicating method.

    • Physical Appearance: Note any changes in color, appearance, or physical state.[1][2]

  • Data Evaluation: Evaluate the data to determine the shelf life and establish recommended storage conditions. A significant change is typically defined as a 5% change in assay from the initial value or failure to meet other acceptance criteria.

Degradation Profile

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[9] These studies expose the drug to stress conditions like acid, base, oxidation, heat, and light to produce potential degradation products.[9][10]

Degradation Pathways and Products

This compound can degrade through several pathways, with hydrolysis and oxidation being the most common for pharmaceutical compounds.[11][12] In vivo, it is metabolized into major products.

Stress Condition / PathwayDegradation Products / MetabolitesReference
Metabolism (in vivo) 4-chlorobenzoic acid (PCBA)[13][14]
4-chlorohippuric acid (PCHA)[13][14]
Hydrolysis (Acid/Base) Potential for cleavage of the guanidine (B92328) moiety or benzylideneamino bonds.[11][15]
**Oxidation (e.g., H₂O₂) **Potential for N-oxide formation or other oxidative products.[12][15]
Photolysis The compound darkens upon exposure to light, indicating potential photodegradation.[1][2][1][2]
Experimental Protocol for Forced Degradation

Objective: To identify the likely degradation products of this compound and demonstrate the specificity of an analytical method.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M to 1 M)[9]

  • Sodium hydroxide (B78521) (e.g., 0.1 M to 1 M)[9]

  • Hydrogen peroxide (e.g., 3-30%)

  • Water bath or oven for thermal stress

  • Photostability chamber

  • Validated HPLC or LC-MS/MS system

Procedure:

  • Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent.[15]

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl, and heat the solution (e.g., at 60°C) for a set period (e.g., 30 minutes to several hours).[15] Neutralize the sample before analysis.

    • Base Hydrolysis: Add NaOH, and apply the same stress conditions as for acid hydrolysis.[15] Neutralize the sample before analysis.

    • Oxidation: Add hydrogen peroxide and store the sample at room temperature for a specified time.

    • Thermal Degradation: Store the drug solution and solid drug substance in an oven at an elevated temperature (e.g., 60-80°C).

    • Photodegradation: Expose the drug solution and solid substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating method like HPLC or LC-MS/MS.

  • Peak Purity and Mass Balance: Evaluate the results to ensure that the chromatographic peaks of the parent drug and its degradants are well-resolved. Perform mass balance calculations to account for the parent drug and all degradation products. The goal is typically to achieve 5-20% degradation of the active substance.[10]

Visualized Workflows

The following diagrams illustrate the typical workflow for a forced degradation study and the metabolic pathway of this compound.

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Analysis & Outcome Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Analysis Analyze Samples (e.g., HPLC, LC-MS/MS) Acid->Analysis Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Analysis Thermal Thermal Stress (e.g., 80°C) Thermal->Analysis Photo Photolytic Stress (UV/Vis Light) Photo->Analysis Identify Identify & Characterize Degradation Products Analysis->Identify Method Develop & Validate Stability-Indicating Method Identify->Method Drug Drug Substance (Robenidine HCl) Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo

Forced degradation experimental workflow.

Robenidine_Metabolism cluster_metabolites Major Metabolites Parent This compound PCBA 4-chlorobenzoic acid (PCBA) Parent->PCBA Hydrolysis & Oxidation PCHA 4-chlorohippuric acid (PCHA) PCBA->PCHA Conjugation (with Glycine)

In vivo metabolic pathway of Robenidine HCl.

References

Robenidine Hydrochloride's Impact on Parasite Mitochondrial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robenidine hydrochloride, a guanidine (B92328) derivative, is a broad-spectrum anticoccidial agent utilized in veterinary medicine for the control of parasitic infections, primarily in poultry and rabbits.[1][2] Its efficacy is attributed to its ability to interfere with the parasite's energy metabolism, a critical pathway for survival and replication.[1][2] The mitochondrion, as the central hub of cellular energy production, is a logical target for antiparasitic drugs. However, the precise mechanism by which this compound exerts its effects on the parasite's mitochondrial function remains a subject of ongoing investigation and debate.

This technical guide provides an in-depth overview of the current understanding of this compound's impact on parasite mitochondria. It details established and hypothetical mechanisms of action, presents experimental protocols for assessing mitochondrial function, and visualizes key pathways and workflows. Due to a notable scarcity of direct quantitative data for Robenidine's effects on specific mitochondrial parameters in the public domain, this guide also provides comparative data for other known mitochondrial inhibitors to offer a valuable contextual framework for researchers.

Postulated Mechanisms of Action on Mitochondrial Function

The scientific literature presents two main hypotheses regarding this compound's interaction with parasite mitochondria: a direct inhibition of mitochondrial processes and an indirect consequence of broader cellular damage.

2.1 Direct Inhibition of Oxidative Phosphorylation:

The primary hypothesis posits that this compound directly targets components of the mitochondrial electron transport chain (ETC) or ATP synthase, leading to a disruption of oxidative phosphorylation. This would result in a decreased production of ATP, the primary energy currency of the cell, ultimately leading to parasite death.[1][2] This mechanism is supported by general observations of reduced energy metabolism in treated parasites.

2.2 Indirect Mitochondrial Damage:

Conversely, some studies, particularly older research, suggest that the observed mitochondrial damage may be a secondary effect. This alternative hypothesis proposes that this compound's primary target is the parasite's cell membrane. Damage to the cell membrane would lead to a loss of cellular integrity, causing a cascade of events that includes the disruption of mitochondrial function.[3] Evidence for this includes observations of membrane degradation and the distension of various organelles preceding mitochondrial effects in some studies.[3]

Quantitative Data on Mitochondrial Inhibitors in Parasites (Comparative Analysis)

While specific quantitative data for this compound's direct impact on parasite mitochondrial parameters is limited, the effects of other known mitochondrial inhibitors have been studied in Eimeria and related apicomplexan parasites. These data provide a valuable benchmark for understanding the potential consequences of mitochondrial disruption.

Table 1: Effects of Known Mitochondrial Inhibitors on Eimeria tenella Respiration

InhibitorTargetSubstrateRespiration Rate (nmol O₂/min/mg protein)% Inhibition
CyanideComplex IVSuccinate, Malate + Pyruvate, L-ascorbateInhibitedHigh
AzideComplex IVSuccinate, Malate + Pyruvate, L-ascorbateInhibitedHigh
Antimycin AComplex IIISuccinate, Malate + PyruvateInhibitedHigh
RotenoneComplex IMalate + PyruvateRelatively resistantLow
AmytalComplex IMalate + PyruvateRelatively resistantLow
Quinolones (Buquinolate, Amquinate, etc.)Near Cytochrome bSuccinate, Malate + Pyruvate3 pmol/mg protein for 50% inhibitionHigh

Data adapted from Wang (1976). Note: The study did not provide baseline respiration rates, only the inhibitory effects.[4]

Table 2: IC₅₀ Values of Various Inhibitors on Eimeria tenella Mitochondrial Complex II-III Activity

CompoundTargetIC₅₀ (µM)
Atpenin A5Complex II> 10
CarboxinComplex II> 10
SiccaninComplex II4.0
FlutolanilComplex II> 10
StigmatellinComplex III0.1 (Used as positive control)

Data adapted from Yamashita et al. (2019).[1]

Experimental Protocols for Assessing Parasite Mitochondrial Function

To rigorously investigate the impact of compounds like this compound on parasite mitochondria, a suite of specialized assays is required. The following protocols are based on established methodologies for Eimeria and other apicomplexan parasites.

4.1 Isolation of Functional Mitochondria from Eimeria Sporozoites

Objective: To obtain a fraction enriched with intact and functional mitochondria from Eimeria sporozoites for downstream biochemical assays.

Materials:

  • Freshly excysted Eimeria sporozoites

  • Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

  • Dounce homogenizer

  • Centrifuge

  • Bradford or BCA protein assay reagents

Procedure:

  • Wash freshly excysted sporozoites in cold PBS and pellet by centrifugation.

  • Resuspend the parasite pellet in ice-cold Isolation Buffer.

  • Homogenize the parasite suspension using a Dounce homogenizer on ice. The number of strokes should be optimized to ensure efficient parasite lysis while minimizing mitochondrial damage.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspending in fresh Isolation Buffer and repeating the high-speed centrifugation step.

  • Resuspend the final mitochondrial pellet in a minimal volume of appropriate buffer for downstream assays.

  • Determine the protein concentration of the isolated mitochondria using a Bradford or BCA assay.

4.2 Measurement of Mitochondrial Membrane Potential (ΔΨm)

Objective: To quantify the electrical potential across the inner mitochondrial membrane, a key indicator of mitochondrial health and function.

Materials:

  • Intact Eimeria parasites or isolated mitochondria

  • JC-1 dye or Rhodamine 123

  • Fluorescence plate reader or flow cytometer

  • FCCP (a protonophore, used as a positive control for depolarization)

Procedure (using JC-1):

  • Incubate parasites or isolated mitochondria with the test compound (e.g., this compound) for the desired time.

  • Add JC-1 dye to the samples and incubate according to the manufacturer's instructions. In healthy, polarized mitochondria, JC-1 forms aggregates that fluoresce red. In depolarized mitochondria, JC-1 remains as monomers and fluoresces green.

  • Measure the fluorescence intensity at both the red and green emission wavelengths using a fluorescence plate reader or flow cytometer.

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

  • Include a positive control treated with FCCP to induce complete depolarization.

4.3 Assessment of Oxygen Consumption Rate (OCR)

Objective: To measure the rate of oxygen consumption by intact parasites or isolated mitochondria, providing a real-time assessment of electron transport chain activity.

Materials:

  • Intact Eimeria parasites or isolated mitochondria

  • Seahorse XF Analyzer (or similar instrument)

  • Assay medium (e.g., XF Base Medium supplemented with substrates like glucose, pyruvate, and glutamine)

  • Mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure (using Seahorse XF Analyzer):

  • Seed intact parasites or adhere isolated mitochondria to the wells of a Seahorse XF plate.

  • Replace the culture or isolation medium with pre-warmed assay medium.

  • Perform a "Mito Stress Test" by sequentially injecting mitochondrial inhibitors:

    • Oligomycin: Inhibits ATP synthase (Complex V), revealing the OCR linked to proton leak.

    • FCCP: An uncoupling agent that collapses the proton gradient and induces maximal respiration.

    • Rotenone & Antimycin A: Inhibit Complex I and Complex III, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.

  • The Seahorse XF Analyzer measures OCR in real-time throughout the assay.

  • Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

4.4 Quantification of ATP Levels

Objective: To measure the intracellular ATP concentration as a direct readout of the parasite's energy status.

Materials:

  • Eimeria parasites

  • Luciferase-based ATP assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Treat parasites with this compound for the desired duration.

  • Lyse the parasites to release intracellular ATP.

  • Add the luciferase reagent to the lysate. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.

  • Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

  • Generate a standard curve with known ATP concentrations to quantify the ATP levels in the parasite samples.

4.5 Visualization of Mitochondrial Ultrastructure

Objective: To observe the morphological changes in parasite mitochondria upon treatment with this compound.

Materials:

  • Eimeria parasites

  • Glutaraldehyde and osmium tetroxide (for fixation)

  • Ethanol (B145695) series (for dehydration)

  • Epoxy resin (for embedding)

  • Ultramicrotome

  • Uranyl acetate (B1210297) and lead citrate (B86180) (for staining)

  • Transmission Electron Microscope (TEM)

Procedure:

  • Fix Robenidine-treated and control parasites with glutaraldehyde, followed by post-fixation with osmium tetroxide.

  • Dehydrate the samples through a graded ethanol series.

  • Infiltrate and embed the samples in epoxy resin.

  • Cut ultra-thin sections (60-90 nm) using an ultramicrotome.

  • Mount the sections on copper grids and stain with uranyl acetate and lead citrate.

  • Examine the sections using a Transmission Electron Microscope to visualize mitochondrial morphology, including the integrity of the inner and outer membranes and the structure of the cristae.[1]

Visualizations of Pathways and Workflows

5.1 Hypothetical Signaling Pathway of Robenidine's Mitochondrial Impact

Robenidine_Mitochondrial_Impact cluster_direct Direct Inhibition Hypothesis cluster_indirect Indirect Damage Hypothesis cluster_consequences Downstream Consequences Robenidine_direct Robenidine HCl ETC Electron Transport Chain (Complex I-IV) Robenidine_direct->ETC Inhibits electron flow ATP_Synthase ATP Synthase (Complex V) Robenidine_direct->ATP_Synthase Inhibits ATP synthesis Proton_Gradient Dissipation of Proton Gradient Oxidative_Stress Oxidative Stress ETC->Oxidative_Stress Robenidine_indirect Robenidine HCl Cell_Membrane Parasite Cell Membrane Robenidine_indirect->Cell_Membrane Primary Target Cellular_Integrity Loss of Cellular Integrity Cell_Membrane->Cellular_Integrity Mitochondrion_indirect Mitochondrion Cellular_Integrity->Mitochondrion_indirect Secondary Damage ATP_Depletion ATP Depletion Proton_Gradient->ATP_Depletion Parasite_Death Parasite Death ATP_Depletion->Parasite_Death Oxidative_Stress->Parasite_Death

Caption: Hypothetical pathways of Robenidine's impact on parasite mitochondria.

5.2 Experimental Workflow for Assessing Mitochondrial Function

Mitochondrial_Function_Workflow cluster_assays Mitochondrial Function Assays start Parasite Culture (e.g., Eimeria) treatment Treatment with Robenidine HCl start->treatment mem_potential Mitochondrial Membrane Potential (JC-1) treatment->mem_potential ocr Oxygen Consumption Rate (Seahorse) treatment->ocr atp ATP Levels (Luciferase Assay) treatment->atp tem Ultrastructure (TEM) treatment->tem data_analysis Data Analysis and Interpretation mem_potential->data_analysis ocr->data_analysis atp->data_analysis tem->data_analysis

Caption: General workflow for investigating the effects of a compound on parasite mitochondrial function.

5.3 Logical Relationship: Direct vs. Indirect Mitochondrial Effects

Direct_vs_Indirect_Effects cluster_direct Direct Effect cluster_indirect Indirect Effect Robenidine Robenidine HCl Mitochondrial_Target Direct interaction with mitochondrial protein (e.g., ETC complex) Robenidine->Mitochondrial_Target Non_Mitochondrial_Target Interaction with non-mitochondrial target (e.g., cell membrane) Robenidine->Non_Mitochondrial_Target Mitochondrial_Dysfunction_Direct Mitochondrial Dysfunction Mitochondrial_Target->Mitochondrial_Dysfunction_Direct ATP_Depletion ATP Depletion & Parasite Death Mitochondrial_Dysfunction_Direct->ATP_Depletion leads to Cellular_Damage Broader Cellular Damage Non_Mitochondrial_Target->Cellular_Damage Mitochondrial_Dysfunction_Indirect Mitochondrial Dysfunction (secondary effect) Cellular_Damage->Mitochondrial_Dysfunction_Indirect Mitochondrial_Dysfunction_Indirect->ATP_Depletion leads to

Caption: Logical diagram illustrating the two main hypotheses for Robenidine-induced mitochondrial dysfunction.

Discussion and Future Research Directions

The current body of evidence strongly indicates that this compound disrupts the energy metabolism of coccidian parasites, with the mitochondrion being a key organelle in this process. However, the precise molecular target and the sequence of events leading to parasite death remain to be definitively elucidated. The conflicting reports on whether mitochondrial damage is a primary or secondary effect highlight a significant gap in our understanding.

Future research should focus on generating direct, quantitative evidence of Robenidine's interaction with parasite mitochondria. The experimental protocols outlined in this guide provide a roadmap for such investigations. Key experiments should include:

  • Quantitative analysis of mitochondrial membrane potential at various concentrations and time points of Robenidine treatment.

  • High-resolution respirometry using a Seahorse XF Analyzer to pinpoint effects on specific components of the electron transport chain.

  • Enzymatic assays on isolated mitochondria to measure the activity of individual ETC complexes in the presence of Robenidine.

  • ATP quantification to directly correlate mitochondrial dysfunction with the parasite's energy status.

  • Advanced imaging techniques , such as cryo-electron microscopy, to visualize potential structural changes in mitochondrial complexes upon Robenidine binding.

  • Target identification studies , using techniques like photo-affinity labeling with a modified Robenidine molecule, could definitively identify its binding partners within the parasite.

By employing these methodologies, the scientific community can move towards a more complete and nuanced understanding of how this compound exerts its potent anticoccidial effects.

Conclusion

This compound is an effective anticoccidial agent that disrupts the energy metabolism of parasites. While the mitochondrion is clearly implicated in its mechanism of action, the precise nature of this interaction is not yet fully understood. This guide has synthesized the current knowledge, provided detailed experimental protocols for further investigation, and offered a comparative analysis of related mitochondrial inhibitors. The proposed future research directions, leveraging the outlined methodologies, will be crucial in definitively characterizing the role of this compound as a mitochondrial inhibitor and may pave the way for the development of novel, even more effective antiparasitic therapies.

References

The Dual Threat: Unpacking the Coccidiostatic and Coccidiocidal Mechanisms of Robenidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Robenidine hydrochloride, a synthetic guanidine (B92328) derivative, stands as a potent anticoccidial agent with a well-documented history in veterinary medicine for the control of Eimeria infections in poultry and rabbits. Its efficacy stems from a dual-action mechanism, exhibiting both coccidiostatic and coccidiocidal properties. This technical guide synthesizes the current understanding of Robenidine's activity, presenting quantitative data, detailed experimental protocols, and visual representations of its mode of action and experimental workflows. The information is tailored for researchers, scientists, and drug development professionals engaged in the study of anticoccidial compounds.

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant economic burden on the global poultry and rabbit industries. Control of this disease has largely relied on the prophylactic use of anticoccidial drugs. This compound, introduced in the 1970s, remains a relevant compound due to its unique chemical structure and mode of action. It is known to be effective against various Eimeria species, including E. tenella, E. acervulina, E. maxima, E. brunetti, E. necatrix, and E. mitis.[1] A key feature of Robenidine is its ability to act as both a coccidiostat, inhibiting the growth and reproduction of the parasite, and a coccidiocide, directly killing the parasite. This dual activity is dependent on the duration of exposure and concentration. This guide delves into the specifics of these two facets of Robenidine's efficacy.

Mechanism of Action: Targeting the Parasite's Powerhouse

The primary target of this compound is the mitochondrion of the Eimeria parasite. Its mechanism of action is centered around the disruption of the parasite's energy metabolism.[2]

Key aspects of Robenidine's mechanism of action include:

  • Inhibition of Oxidative Phosphorylation: Robenidine is believed to uncouple oxidative phosphorylation in the parasite's mitochondria. This process is critical for the generation of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.

  • Disruption of the Electron Transport Chain: While the precise location of its action on the electron transport chain is not fully elucidated, it is thought to interfere with the normal flow of electrons, further impairing ATP synthesis.

  • Impact on Schizont Development: Robenidine's disruptive effect on energy metabolism is particularly detrimental during stages of rapid parasite development, such as the maturation of schizonts. It effectively prevents the formation of mature first-generation schizonts, a critical stage in the Eimeria life cycle.

The following diagram illustrates the hypothesized mechanism of action of this compound on the Eimeria mitochondrion.

cluster_mitochondrion Eimeria Mitochondrion cluster_cell Parasite Cell ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient ETC->Proton_Gradient Pumps H+ Cell_Death Parasite Death (Coccidiocidal) ETC->Cell_Death Growth_Arrest Growth Arrest (Coccidiostatic) ETC->Growth_Arrest ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes Proton_Gradient->ATP_Synthase Drives Proton_Gradient->Cell_Death Proton_Gradient->Growth_Arrest Energy_Metabolism Energy Metabolism ATP->Energy_Metabolism Powers Robenidine Robenidine Hydrochloride Robenidine->ETC Inhibits Electron Flow Robenidine->Proton_Gradient Disrupts Gradient (Uncouples) Schizont_Development Schizont Development Energy_Metabolism->Schizont_Development Supports

Hypothesized mechanism of this compound in Eimeria.

Quantitative Data on Coccidiostatic and Coccidiocidal Activity

In Vitro Efficacy

In vitro assays are fundamental for determining the direct effect of a compound on the parasite.

ParameterEimeria SpeciesConcentrationEffectReference
Sporozoite InvasionE. tenella20 µg/mLSignificant reduction in invasion of MDBK cells[3]
Schizont DevelopmentE. tenellaNot specifiedPrevents formation of mature schizontsGeneral literature
In Vivo Efficacy

In vivo studies in the target host provide a more comprehensive understanding of a drug's performance, considering factors like pharmacokinetics and host-parasite interactions.

Host SpeciesEimeria SpeciesRobenidine HCl Dose in FeedKey FindingsReference
RabbitsE. media & E. magna50-66 ppmSignificantly better zootechnical performance compared to untreated, infected controls.[4][5]
Broiler ChickensField Isolate33 ppmHighest reduction in lesion scores compared to other treatments.[6]
Broiler ChickensE. tenella (resistant strain)>264 ppm (8x recommended dose)No oocysts recovered in feces.[7]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of anticoccidial activity. The following sections outline methodologies for evaluating the coccidiostatic and coccidiocidal effects of this compound.

In Vitro Sporozoite Invasion Assay

This assay assesses the ability of Robenidine to prevent the initial invasion of host cells by Eimeria sporozoites.

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Oocysts 1. Isolate & Sporulate Eimeria Oocysts Sporozoites 2. Excyst Sporozoites Oocysts->Sporozoites Preincubation 4. Pre-incubate Sporozoites with Robenidine HCl (various concentrations) Sporozoites->Preincubation Host_Cells 3. Culture Host Cells (e.g., MDBK) in 96-well plates Infection 5. Infect Host Cell Monolayers with Treated Sporozoites Host_Cells->Infection Preincubation->Infection Incubation 6. Incubate for 2-24 hours Infection->Incubation Fix_Stain 7. Fix and Stain Cells (e.g., with fluorescent dye) Incubation->Fix_Stain Quantification 8. Quantify Intracellular Sporozoites (Microscopy or Flow Cytometry) Fix_Stain->Quantification Comparison 9. Compare to Untreated Controls Quantification->Comparison

Workflow for an in vitro sporozoite invasion assay.

Detailed Steps:

  • Parasite Preparation: Eimeria oocysts are isolated from the feces of infected animals and sporulated in a 2.5% potassium dichromate solution. Sporozoites are then excysted using bile salts and trypsin.

  • Host Cell Culture: A suitable host cell line, such as Madin-Darby Bovine Kidney (MDBK) cells, is cultured to confluency in 96-well plates.

  • Treatment: Sporozoites are pre-incubated with varying concentrations of this compound for a defined period (e.g., 1 hour).

  • Infection: The host cell monolayers are infected with the treated sporozoites.

  • Incubation: The infected cells are incubated for a period that allows for invasion but minimal intracellular development (e.g., 2-24 hours).

  • Quantification: The cells are fixed and stained to visualize the intracellular parasites. The number of invaded sporozoites per field of view or per 100 host cells is counted using fluorescence microscopy. Alternatively, flow cytometry can be used for high-throughput quantification.

  • Analysis: The percentage of invasion inhibition is calculated by comparing the number of intracellular sporozoites in the treated groups to the untreated control group.

In Vitro Coccidiostatic vs. Coccidiocidal Assay (Reversibility Assay)

This assay aims to distinguish between the static and cidal effects of Robenidine by assessing the parasite's ability to recover after drug removal.

cluster_phase1 Phase 1: Drug Exposure cluster_phase2 Phase 2: Drug Removal & Recovery cluster_analysis Analysis Infect 1. Infect Host Cells with Sporozoites Treat 2. Add Robenidine HCl (at MIC and higher concentrations) Infect->Treat Incubate_Treat 3. Incubate for 24-48 hours Treat->Incubate_Treat Wash 4. Wash Cells to Remove Drug Incubate_Treat->Wash Fresh_Medium 5. Add Fresh, Drug-Free Medium Wash->Fresh_Medium Incubate_Recover 6. Incubate for an Additional 48-72 hours Fresh_Medium->Incubate_Recover Assess 7. Assess Parasite Viability/ Development (e.g., morphology, DNA quantification) Incubate_Recover->Assess Cidal_Static 8. Differentiate: - No Recovery = Coccidiocidal - Recovery = Coccidiostatic Assess->Cidal_Static

Workflow for a reversibility assay to differentiate coccidiostatic and coccidiocidal effects.

Detailed Steps:

  • Infection and Treatment: Host cell monolayers are infected with Eimeria sporozoites and subsequently treated with this compound at its predetermined MIC and multiples of the MIC.

  • Drug Exposure: The infected cells are incubated in the presence of the drug for a defined period (e.g., 24-48 hours).

  • Drug Removal: The drug-containing medium is removed, and the cell monolayers are washed multiple times with a sterile buffer to ensure complete removal of the compound.

  • Recovery Period: Fresh, drug-free medium is added to the cells, and they are incubated for a further period (e.g., 48-72 hours) to allow for potential recovery and continued development of the parasite.

  • Assessment: Parasite viability and development are assessed at the end of the recovery period. This can be done by morphological examination (e.g., presence of developing schizonts) or by quantitative methods such as qPCR to measure parasite DNA replication.

  • Interpretation:

    • Coccidiostatic Effect: If parasite development resumes after drug removal (observed in the recovery phase), the effect is considered coccidiostatic.

    • Coccidiocidal Effect: If there is no resumption of parasite development after drug removal, indicating irreversible damage, the effect is considered coccidiocidal. The lowest concentration that results in a complete lack of recovery is the Minimum Coccidiocidal Concentration (MCC).

In Vivo Efficacy Study

In vivo studies are critical for confirming the practical efficacy of an anticoccidial drug.

cluster_setup Experimental Setup cluster_procedure Procedure cluster_endpoints Endpoints & Analysis Animals 1. Procure Coccidia-Free Chicks or Rabbits Acclimatize 2. Acclimatize Animals Animals->Acclimatize Group 3. Randomly Allocate to Treatment Groups Acclimatize->Group Medicate 4. Provide Medicated Feed (Robenidine HCl at various doses) Group->Medicate Challenge 5. Challenge with Sporulated Eimeria Oocysts Medicate->Challenge Monitor 6. Monitor for 7-10 Days Challenge->Monitor Parameters 7. Measure: - Weight Gain - Feed Conversion Ratio - Lesion Scores - Oocyst Excretion (OPG) Monitor->Parameters Analyze 8. Statistically Analyze Data and Compare Groups Parameters->Analyze

Workflow for an in vivo efficacy study.

Detailed Steps:

  • Animal Model: Coccidia-free chicks or rabbits are used.

  • Acclimatization and Grouping: Animals are acclimatized to the experimental conditions and then randomly assigned to different treatment groups, including an uninfected, untreated control; an infected, untreated control; and infected groups treated with different concentrations of this compound in their feed.

  • Medication and Challenge: Medicated feed is provided to the respective groups for a period before and after experimental infection. Animals are challenged orally with a known number of sporulated Eimeria oocysts.

  • Monitoring and Data Collection: Over a period of 7-10 days post-infection, key parameters are monitored and recorded, including:

    • Zootechnical Parameters: Body weight gain and feed conversion ratio.

    • Pathological Parameters: Intestinal lesion scoring at necropsy.

    • Parasitological Parameters: Oocyst excretion per gram of feces (OPG).

  • Data Analysis: The data from the treated groups are statistically compared to the infected, untreated control group to determine the efficacy of this compound in controlling coccidiosis.

Conclusion

This compound remains a valuable tool in the control of coccidiosis due to its dual coccidiostatic and coccidiocidal activity. Its primary mechanism of action, the disruption of mitochondrial energy metabolism in Eimeria, provides a clear rationale for its efficacy. While further research is needed to precisely quantify the coccidiocidal concentrations against various Eimeria species and to fully elucidate the specific molecular interactions within the electron transport chain, the available data robustly supports its continued use in strategic anticoccidial programs. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuanced activities of Robenidine and other anticoccidial compounds, contributing to the development of more effective and sustainable strategies for coccidiosis control.

References

Methodological & Application

Application Note: Quantification of Robenidine Hydrochloride in Animal Feed using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Introduction

Robenidine (B1679493) hydrochloride is a synthetic coccidiostat widely used in the poultry industry to prevent and control coccidiosis, a parasitic disease of the intestinal tract.[1][2][3][4] Regulatory agencies in many countries have established maximum residue limits (MRLs) for robenidine in animal feed to ensure consumer safety.[5] Therefore, a reliable and validated analytical method for the routine monitoring of robenidine hydrochloride in animal feed is crucial. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound in various animal feed matrices.

The described method is intended for researchers, scientists, and quality control analysts in the fields of veterinary drug analysis and feed safety.

Principle

This method involves the extraction of this compound from the feed sample using an appropriate solvent, followed by a cleanup step to remove interfering matrix components. The purified extract is then analyzed by reversed-phase HPLC with UV detection. Quantification is achieved by comparing the peak area of robenidine in the sample to that of a known standard.

Experimental Protocols

1. Reagents and Materials

  • This compound reference standard (purity ≥ 98%)

  • HPLC grade methanol (B129727)

  • HPLC grade acetonitrile

  • HPLC grade water

  • Trifluoroacetic acid (TFA)

  • Dichloromethane

  • Ethyl acetate (B1210297)

  • Aluminum oxide (for column chromatography)

  • Solid Phase Extraction (SPE) cartridges (Silica or C18, as needed)

  • 0.45 µm syringe filters

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic or gradient pump

    • Autosampler

    • Column oven

    • UV-Vis detector

  • Analytical balance

  • Homogenizer or blender

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., rotary evaporator or nitrogen evaporator)

  • Glassware (volumetric flasks, pipettes, etc.)

3. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.

4. Sample Preparation

  • Extraction:

    • Weigh 5 g of a homogenized animal feed sample into a 50 mL centrifuge tube.

    • Add 20 mL of extraction solvent. Several extraction solvents can be used, with varying efficiencies. Common choices include:

      • Acidified methanol.[6]

      • Dichloromethane-ethyl acetate mixture.[7][8]

      • Acetonitrile/formic acid (98:2, v/v).[9]

    • Thoroughly mix the sample using a vortex mixer for 1 minute, followed by shaking or ultrasonication for 20-30 minutes.[10]

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the residue with another 20 mL of the extraction solvent and combine the supernatants.

  • Cleanup:

    • Option 1: Aluminum Oxide Column Cleanup:

      • Pack a glass column with 1 g of aluminum oxide.[10]

      • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in a small volume of the initial extraction solvent.

      • Load the reconstituted extract onto the aluminum oxide column.

      • Elute the robenidine with 10 mL of methanol.[10]

    • Option 2: Solid Phase Extraction (SPE) Cleanup:

      • Condition a silica (B1680970) SPE cartridge according to the manufacturer's instructions.

      • Load the evaporated and reconstituted extract onto the cartridge.

      • Wash the cartridge to remove impurities.

      • Elute the robenidine with a suitable solvent (e.g., methanol).

    • Final Step for all Cleanup Options:

      • Collect the eluate and evaporate it to dryness.

      • Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

      • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC Conditions

The following are typical HPLC conditions. Method optimization may be required depending on the specific instrument and column used.

ParameterCondition 1Condition 2
Column Purosphere ODS (C18)[6]Ascentis Phenyl, 15 cm x 4.6 mm, 5 µm
Mobile Phase Methanol:Water (70:30, v/v) with 0.1% TFA[6]A: Water, B: Acetonitrile, C: 500 mM ammonium (B1175870) formate, pH 3.0. Gradient elution.
Flow Rate 1.0 mL/min[9]1.0 mL/min
Column Temperature 30 °C[9]35 °C
Detection Wavelength 317 nm[6] or 314 nm[7] or 312 nm[9]273 nm
Injection Volume 20 µL10 µL

6. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area of the robenidine standard solutions against their concentrations.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²). The R² value should be ≥ 0.999.

  • Inject the prepared sample extract into the HPLC system.

  • Identify the robenidine peak in the sample chromatogram based on the retention time of the standard.

  • Calculate the concentration of robenidine in the sample extract using the calibration curve.

  • The concentration of robenidine in the original feed sample can be calculated using the following formula:

    Robenidine (mg/kg) = (C x V x D) / W

    Where:

    • C = Concentration of robenidine in the sample extract (µg/mL)

    • V = Final volume of the reconstituted extract (mL)

    • D = Dilution factor (if any)

    • W = Weight of the feed sample (g)

Data Presentation

Table 1: Method Validation Parameters

ParameterResult
Linearity Range 0.05 - 0.5 µg/g[9]
Correlation Coefficient (R²) > 0.999[9]
Limit of Quantification (LOQ) 0.05 µg/g (UV detection)[9], 0.1 mg/kg (DAD), 0.02 mg/kg (MS)[6]
Limit of Detection (LOD) 0.4 µg/mL[7]
Recovery 85 - 95%[6], 76.6 - 81.8%[9]
Precision (RSD) Intra-day: 1.45 - 3.32%, Inter-day: 2.63 - 4.99%[9]

Table 2: Comparison of Extraction Techniques

Extraction TechniqueRecoveryNotes
Shaking GoodCommonly used for routine analysis.[10]
Ultrasonically Assisted Extraction GoodPreferred for routine analysis.[10]
Soxhlet Extraction Lower than modern techniquesConventional method.
Accelerated Solvent Extraction (ASE) Higher than conventional techniquesOffers advantages in terms of speed and solvent consumption.[6][10]
Microwave-Assisted Extraction Higher than conventional techniquesModern and efficient method.[10]

Mandatory Visualization

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Animal Feed Sample Homogenize Homogenize Sample Sample->Homogenize Weigh Weigh 5g of Sample Homogenize->Weigh Extraction Add Extraction Solvent (e.g., Acidified Methanol) Weigh->Extraction Mix Vortex / Sonicate Extraction->Mix Centrifuge Centrifuge and Collect Supernatant Mix->Centrifuge Cleanup Cleanup Step (e.g., Aluminum Oxide Column) Centrifuge->Cleanup Evaporate Evaporate to Dryness Cleanup->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter through 0.45µm Filter Reconstitute->Filter HPLC_System HPLC System Filter->HPLC_System Column C18 or Phenyl Column Chromatogram Obtain Chromatogram HPLC_System->Chromatogram Detector UV Detector (e.g., 317 nm) Quantification Quantify Robenidine Concentration Chromatogram->Quantification Calibration Prepare Calibration Curve Calibration->Quantification Report Final Report (mg/kg) Quantification->Report

Caption: Experimental workflow for the quantification of this compound in animal feed.

The HPLC method described in this application note is a reliable and robust technique for the quantification of this compound in animal feed. The method demonstrates good linearity, accuracy, precision, and recovery, making it suitable for routine quality control and regulatory compliance monitoring. The choice of extraction and cleanup procedure can be adapted based on the laboratory's capabilities and the specific feed matrix being analyzed.

References

Application Note: Determination of Robenidine Hydrochloride Residues in Poultry Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a sensitive and reliable method for the determination of robenidine (B1679493) hydrochloride residues in poultry tissues (muscle, liver, kidney, and skin/fat) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides detailed procedures for sample preparation, including extraction and clean-up, as well as optimized LC-MS/MS conditions for the accurate quantification of robenidine. This method is suitable for routine monitoring and regulatory compliance testing to ensure food safety.

Introduction

Robenidine hydrochloride is a synthetic coccidiostat widely used in the poultry industry to prevent and control coccidiosis, a parasitic disease of the intestinal tract.[1] The use of this veterinary drug can lead to the presence of its residues in edible tissues. To protect consumers, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for robenidine in various food products of animal origin.[2][3] Consequently, sensitive and specific analytical methods are required for the routine monitoring of robenidine residues in poultry products. This application note describes a robust LC-MS/MS method for the quantification of robenidine in chicken tissues.

Experimental

Materials and Reagents
Sample Preparation

A reliable method for the determination of robenidine in chicken muscle involves extraction with an acidified organic solvent, followed by a defatting step and optional solid-phase extraction for cleanup.[4][5]

Protocol:

  • Homogenization: Weigh 5 g of homogenized poultry tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile containing 2% formic acid. Vortex for 1 minute and then homogenize using a high-speed probe for 1 minute.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 5 minutes.

  • Supernatant Collection: Transfer the supernatant to a clean 15 mL centrifuge tube.

  • Re-extraction: Add another 10 mL of the extraction solvent to the tissue pellet, vortex for 1 minute, and centrifuge again. Combine the supernatants.

  • Defatting: Add 10 mL of hexane to the combined supernatant, vortex for 30 seconds, and centrifuge at 3,700 rpm for 5 minutes.

  • Aqueous Layer Collection: Carefully remove and discard the upper hexane layer.

  • SPE Cleanup (Optional but Recommended):

    • Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the extracted sample onto the cartridge.

    • Wash the cartridge with 3 mL of water.

    • Elute the analyte with 5 mL of methanol.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase composition. Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

LC Parameters:

ParameterValue
Column C18 column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid and 5 mmol/L ammonium formate in water
Mobile Phase B 0.1% Formic acid in methanol
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Gradient See Table 1

Table 1: LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
14.00100
20.00100
20.1955
22.0955

MS/MS Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Curtain Gas 20 psi
Collision Gas 8 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Vaporizer Temp. 500 °C
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 2

Results and Discussion

Method Validation

The method should be validated according to international guidelines (e.g., Codex Alimentarius Commission) to assess its performance characteristics.[4][5]

Table 2: MRM Transitions and MS Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Collision Energy (eV)Product Ion (Qualifier) (m/z)Collision Energy (eV)
This compound334.1138.122155.026

Note: The precursor ion for robenidine can also be observed as the hydrochloride adduct ion [M+HCl+H]+.[6] The values presented here are for the protonated molecule [M+H]+. Collision energies may require optimization on the specific instrument used.

Quantitative Data

Table 3: Maximum Residue Limits (MRLs) for this compound in Poultry Tissues

Regulatory BodyMuscle (µg/kg)Liver (µg/kg)Kidney (µg/kg)Skin/Fat (µg/kg)
EU [2]2008003501300
China [3]100 (other edible tissues)--200

Table 4: Method Performance Data (Typical Values)

ParameterValue
Linearity (R²) > 0.99
Limit of Detection (LOD) 1-5 µg/kg
Limit of Quantification (LOQ) 5-15 µg/kg
Recovery 75-110%
Precision (RSD) < 15%

These values are indicative and should be experimentally determined during method validation.[5][7]

Workflow Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Poultry Tissue Sample (5g) homogenize Homogenize sample->homogenize extract Extract with Acetonitrile/Formic Acid homogenize->extract centrifuge1 Centrifuge extract->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant re_extract Re-extract Pellet centrifuge1->re_extract combine_supernatants Combine Supernatants collect_supernatant->combine_supernatants centrifuge2 Centrifuge re_extract->centrifuge2 centrifuge2->combine_supernatants defat Defat with Hexane combine_supernatants->defat centrifuge3 Centrifuge defat->centrifuge3 collect_aqueous Collect Aqueous Layer centrifuge3->collect_aqueous spe_cleanup SPE Cleanup (Oasis HLB) collect_aqueous->spe_cleanup evaporate Evaporate to Dryness spe_cleanup->evaporate reconstitute Reconstitute evaporate->reconstitute filter Filter reconstitute->filter lc_ms_analysis Inject into LC-MS/MS filter->lc_ms_analysis data_acquisition Data Acquisition (MRM Mode) lc_ms_analysis->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing

Caption: Experimental workflow from sample preparation to data analysis.

logical_relationship cluster_input Inputs cluster_process Core Process cluster_output Outputs tissue Poultry Tissue extraction Extraction tissue->extraction standard Robenidine Standard lc_separation LC Separation standard->lc_separation cleanup Cleanup extraction->cleanup cleanup->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection concentration Residue Concentration ms_detection->concentration compliance Compliance with MRLs concentration->compliance

Caption: Logical relationship of the analytical process.

Conclusion

The described LC-MS/MS method provides a robust and sensitive tool for the determination of this compound residues in various poultry tissues. The sample preparation protocol is effective in removing matrix interferences, and the LC-MS/MS parameters are optimized for selective and accurate quantification. This method is suitable for high-throughput analysis in food safety laboratories to ensure compliance with regulatory MRLs.

References

Application Notes and Protocols for Developing a Robenidine Hydrochloride Resistance Monitoring Program in Eimeria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coccidiosis, caused by protozoan parasites of the genus Eimeria, is a significant disease in poultry, leading to substantial economic losses through mortality, weight loss, and decreased production.[1][2][3] Control of this disease has heavily relied on the use of anticoccidial drugs, including Robenidine hydrochloride. Robenidine is a guanidine (B92328) compound that acts as a coccidiostat by preventing the formation of mature first-generation schizonts, and as a coccidiocidal agent against later stages.[4][5] However, the continuous use of any anticoccidial drug promotes the emergence of resistant Eimeria strains, compromising control strategies.[2][4][6][7] Therefore, a robust resistance monitoring program is essential to ensure the continued efficacy of this compound and to inform strategic rotation or shuttle programs.

These application notes provide detailed protocols for both in vivo and in vitro methods to monitor this compound resistance in Eimeria species, particularly Eimeria tenella.

Part 1: Field Isolate Collection and Propagation

A crucial first step in any resistance monitoring program is the collection and preparation of recent Eimeria field isolates.

Protocol 1.1: Oocyst Isolation and Purification from Fecal/Litter Samples

This protocol outlines the recovery and purification of Eimeria oocysts from field samples.

Materials:

  • Fresh fecal or litter samples

  • Sterile containers

  • Saline solution (0.85% NaCl) or distilled water

  • Saturated salt (NaCl) or Sheather's sugar solution (specific gravity ~1.2)

  • Centrifuge and tubes

  • Fine mesh sieves (e.g., 40 and 100 mesh)

  • Beakers and flasks

  • Microscope, slides, and coverslips

  • McMaster counting chamber or hemocytometer

  • 2.5% (w/v) potassium dichromate solution

Procedure:

  • Sample Collection: Collect fresh fecal or litter samples from multiple locations within a poultry house using sterile containers to ensure a representative sample.[8]

  • Homogenization: Homogenize the samples in saline solution or distilled water to create a slurry.[8] This helps release the oocysts from the fecal matter.

  • Sieving: Pass the slurry through a series of fine mesh sieves to remove large debris.[9][10]

  • Concentration by Flotation: a. Mix the sieved fecal suspension with a flotation solution (e.g., saturated salt solution) in a centrifuge tube. b. Centrifuge at a low speed (e.g., 1,500 rpm) for 5-10 minutes.[8] c. Eimeria oocysts will float to the surface. Carefully collect this surface layer using a pipette or loop.[8]

  • Washing and Purification: a. Wash the collected oocysts multiple times with distilled water by repeated centrifugation and resuspension to remove the flotation solution.[8] b. The final oocyst pellet is resuspended in a known volume of water.

  • Quantification: a. Identify and count the oocysts using a McMaster counting chamber or hemocytometer under a microscope.[8] b. Calculate the number of oocysts per gram (OPG) of the original sample.

  • Sporulation and Storage: a. Resuspend the purified oocysts in a 2.5% potassium dichromate solution in a shallow flask to allow for oxygenation.[9][10][11] b. Incubate at room temperature (or 30°C) with gentle agitation or aeration for 2-3 days to allow sporulation.[10] c. Store the sporulated oocysts at 4°C for future use.[8]

Part 2: In Vivo Resistance Monitoring

The Anticoccidial Sensitivity Test (AST) is a standard in vivo method to determine the efficacy of anticoccidial drugs against field isolates in a controlled laboratory setting.

Protocol 2.1: Anticoccidial Sensitivity Test (AST)

This protocol is designed to evaluate the sensitivity of an Eimeria field isolate to this compound.

Experimental Design:

  • Animals: Coccidia-free broiler chickens, approximately 14 days of age.

  • Housing: Raised in wire-floored cages to prevent reinfection.

  • Groups (minimum of 3 replicates per group):

    • Uninfected, Unmedicated Control (UUC): No infection, no medication.

    • Infected, Unmedicated Control (IUC): Infected, no medication.

    • Infected, Medicated (IM): Infected, medicated with this compound.

Procedure:

  • Acclimatization: Acclimatize birds to the experimental conditions for at least 5 days.

  • Medication: Two days prior to infection (-2 days), provide the IM group with feed containing this compound at the recommended concentration (e.g., 33 ppm).[2][7] The UUC and IUC groups receive unmedicated feed.

  • Infection: On day 0, orally inoculate each bird in the IUC and IM groups with a standardized dose of sporulated oocysts from the field isolate. The dose should be sufficient to cause moderate lesions but minimal mortality in the IUC group.

  • Data Collection (Day 6 or 7 post-infection): a. Weight Gain: Measure the body weight of all birds at the start (day 0) and end of the experiment to calculate average daily gain. b. Lesion Scoring: Euthanize a subset of birds from each group and perform intestinal lesion scoring. For E. tenella, the ceca are scored on a scale of 0 (no gross lesions) to 4 (severe lesions and mortality). c. Oocyst Counts: Collect feces from each group over a 24-48 hour period to determine the total oocyst output per bird. d. Mortality: Record any mortality throughout the experiment.

Data Interpretation: Resistance is determined by comparing the performance of the medicated group to the control groups. Several indices can be used:

  • Anticoccidial Sensitivity Test (AST) based on Lesion Score Reduction:

    • Calculate the mean lesion score for the IUC and IM groups.

    • Percent Reduction = [1 - (Mean Lesion Score IM / Mean Lesion Score IUC)] x 100

    • Interpretation: [8]

      • Full Sensitivity: ≥ 50% reduction

      • Reduced Sensitivity (Partial Resistance): 31-49% reduction

      • Resistance: 0-30% reduction

  • Anticoccidial Index (ACI): This index combines performance and pathology data.

    • ACI = (% Survival of IM + % Relative Weight Gain of IM) - (Lesion Index of IM + Oocyst Index of IM)

    • Interpretation (example values): [3][6]

      • >180: Sensitive

      • 120-179: Reduced sensitivity

      • <120: Resistant

Data Presentation: In Vivo AST Results
ParameterUUC GroupIUC GroupIM Group (33 ppm Robenidine)
Average Weight Gain (g) e.g., 250e.g., 150e.g., 220
Mean Lesion Score (0-4) 0.0e.g., 3.5e.g., 1.2
Oocysts Per Gram Feces (x10^6) 0e.g., 10.0e.g., 1.5
Mortality (%) 0e.g., 5e.g., 0
Lesion Score Reduction (%) N/AN/Ae.g., 65.7% (Sensitive)
Anticoccidial Index (ACI) N/AN/Ae.g., 185 (Sensitive)

Note: The values in this table are examples for illustrative purposes.

Workflow for In Vivo Anticoccidial Sensitivity Test (AST)

AST_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Collection & Analysis (Day 6-7) start Start: Coccidia-free chicks (14 days old) acclimate Acclimatize birds in cages start->acclimate group Divide into 3 groups: UUC, IUC, IM acclimate->group medicate Day -2: Medicate IM group feed (e.g., 33 ppm Robenidine) group->medicate infect Day 0: Infect IUC & IM groups with Eimeria isolate medicate->infect observe Day 1-7: Daily observation (mortality, clinical signs) infect->observe collect Measure: Weight Gain, Lesion Scores, Oocyst Counts observe->collect analyze Calculate: - Lesion Score Reduction - Anticoccidial Index (ACI) collect->analyze interpret Determine Sensitivity: Sensitive, Partially Resistant, or Resistant analyze->interpret

Caption: Workflow for the in vivo Anticoccidial Sensitivity Test (AST).

Part 3: In Vitro Resistance Monitoring

In vitro assays offer a more rapid and cost-effective method for screening drug sensitivity and can reduce the number of animals used in research.[9][11] These assays typically measure the ability of sporozoites to invade and develop within a host cell monolayer.

Protocol 3.1: Sporozoite Invasion and Development Assay

This protocol uses Madin-Darby Bovine Kidney (MDBK) cells, which are known to support the intracellular development of E. tenella.[4][10]

Materials:

  • MDBK cell line

  • Cell culture flasks/plates (e.g., 96-well plates)

  • Complete cell culture medium (e.g., DMEM with FBS, antibiotics)

  • Incubator (41°C, 5% CO₂)

  • Purified, excysted Eimeria sporozoites

  • This compound stock solution (in DMSO)

  • Phosphate Buffered Saline (PBS)

  • DNA extraction kit

  • qPCR machine and reagents

  • Fluorescence microscope (optional, if using fluorescently labeled sporozoites)

Procedure:

  • Cell Culture: Seed MDBK cells into 96-well plates and grow until they form a confluent monolayer.

  • Sporozoite Preparation: Prepare freshly excysted sporozoites from sporulated oocysts.

  • Drug Pre-incubation: a. Aliquot sporozoites (e.g., 1 x 10⁶ per replicate). b. Pre-incubate the sporozoites for 1 hour at 41°C with various concentrations of this compound (e.g., 1, 5, 20, 50 µg/ml) suspended in PBS.[4][9] c. Include a DMSO-only control (at the same final concentration as the drug-treated samples).[4]

  • Infection of Monolayers: a. After pre-incubation, wash the sporozoites to remove the drug. b. Add the treated and control sporozoites to the MDBK cell monolayers. c. Incubate at 41°C with 5% CO₂.

  • Quantification of Invasion and Replication: a. Harvest samples at different time points post-infection (hpi), for example:

    • 2-4 hpi: To assess initial invasion.
    • 24 hpi: To assess established invasion.
    • 48-52 hpi: To assess intracellular replication (schizont development). b. qPCR Method:
    • Extract total DNA from the infected cell monolayers at each time point.
    • Perform qPCR using primers specific for an Eimeria gene to quantify the amount of parasite DNA. An increase in DNA from 24 to 48 hpi indicates replication. c. Microscopy Method (optional):
    • If using fluorescently labeled sporozoites, fix the cells at each time point.
    • Count the number of intracellular parasites per field of view to determine the percentage of invasion and replication.

Data Interpretation:

  • Inhibition of Invasion: Compare the number of parasites (or parasite DNA) in Robenidine-treated wells versus control wells at early time points (2-24 hpi).

  • Inhibition of Replication: Compare the increase in parasite numbers (or DNA) between 24 and 48 hpi in treated versus control wells.

  • Calculate the percentage of inhibition for both invasion and replication for each drug concentration. A dose-dependent inhibition is expected.

Data Presentation: In Vitro Robenidine Sensitivity
Robenidine HCl (µg/ml)Avg. Inhibition of Invasion (%) (2-24 hpi)Avg. Inhibition of Replication (%) (44-52 hpi)
1e.g., ~5%e.g., ~10%
5e.g., ~5%e.g., ~25%
20e.g., ~10%e.g., ~50%
50e.g., ~20%e.g., >70%

Note: Data in this table is representative based on published findings which show Robenidine has a greater effect on intracellular replication than on initial invasion.[9]

Workflow for In Vitro Sporozoite Invasion Assay

InVitro_Workflow cluster_setup Assay Setup cluster_treatment Drug Treatment & Infection cluster_analysis Analysis cell_culture Culture MDBK cells to confluence in 96-well plate sporozoite_prep Prepare fresh Eimeria sporozoites pre_incubate Pre-incubate sporozoites (1 hr) with Robenidine concentrations (1-50 µg/ml) and controls sporozoite_prep->pre_incubate wash_infect Wash sporozoites and add to MDBK cell monolayers pre_incubate->wash_infect incubate Incubate at 41°C, 5% CO₂ wash_infect->incubate harvest Harvest samples at 2, 24, 48 hpi incubate->harvest quantify Quantify parasite load (qPCR or Microscopy) harvest->quantify calculate Calculate % Inhibition of: 1. Invasion 2. Replication quantify->calculate

Caption: Workflow for the in vitro sporozoite invasion and replication assay.

Part 4: Developing a Resistant Line (For Research)

To study resistance mechanisms, a Robenidine-resistant Eimeria line can be developed in the laboratory.

Protocol 4.1: Induction of Robenidine Resistance

This protocol involves serially passaging Eimeria in chickens under increasing drug pressure.

Procedure:

  • Initial Passage: Start with a known Robenidine-sensitive strain of Eimeria. Inoculate a group of chickens that are being fed a low dose of Robenidine (e.g., half the recommended dose).

  • Oocyst Collection: Collect the oocysts produced by this group.

  • Serial Passages: Use the collected oocysts to infect a new group of chickens receiving the same or a slightly increased concentration of Robenidine.

  • Increase Drug Pressure: Repeat this procedure for multiple passages, gradually increasing the concentration of Robenidine in the feed as the parasite adapts.[6]

  • Confirmation of Resistance: After several passages, test the resulting Eimeria line using the in vivo AST (Protocol 2.1) and in vitro assay (Protocol 3.1) to confirm its resistance status by comparing it to the original sensitive parent strain. A strain is considered resistant when it can establish infections and produce oocysts in chickens medicated with the recommended (or higher) level of Robenidine.[12]

Logical Flow for Inducing Drug Resistance

Resistance_Induction cluster_start Start cluster_cycle Selection Cycle (Repeat) cluster_end Confirmation sensitive_strain Known Sensitive Eimeria Strain infect_low Infect chickens on low-dose Robenidine sensitive_strain->infect_low collect_oocysts Collect & sporulate oocysts infect_low->collect_oocysts infect_high Infect new chickens on incrementally higher dose collect_oocysts->infect_high infect_high->infect_low Repeat Passages confirm Confirm resistance using AST (in vivo) and Invasion Assay (in vitro) infect_high->confirm

Caption: Logical flow for the laboratory induction of Robenidine resistance.

References

In Vivo Efficacy Study of Robenidine Hydrochloride in Broiler Chickens for the Control of Coccidiosis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, represents a significant economic challenge to the global poultry industry. It leads to reduced weight gain, poor feed conversion, and in severe cases, mortality. Robenidine hydrochloride is a synthetic, broad-spectrum chemical coccidiostat used for the prevention of coccidiosis in broiler chickens. It acts by arresting the development of the first-generation schizonts of Eimeria, thereby interrupting the parasite's life cycle.[1] These application notes provide a detailed framework for designing and conducting an in vivo efficacy study of this compound in broiler chickens.

Key Principles of Study Design

A robust in vivo efficacy study for an anticoccidial agent like this compound should be designed to provide a comprehensive assessment of the product's ability to control coccidiosis under controlled experimental conditions. The study design should include a negative control group (uninfected, untreated), a positive control group (infected, untreated), and one or more treatment groups receiving this compound at specified concentrations.

Core Objectives:

  • To evaluate the efficacy of this compound in preventing mortality and morbidity associated with coccidiosis.

  • To assess the impact of this compound on key performance parameters such as body weight gain (BWG) and feed conversion ratio (FCR).

  • To quantify the reduction in intestinal lesion scores in chickens treated with this compound.

  • To measure the effect of this compound on the shedding of Eimeria oocysts.

Experimental Protocols

Animal Husbandry and Housing
  • Animals: Day-old broiler chicks of a commercial strain should be used.[2] Birds should be sourced from a hatchery with no prior exposure to anticoccidial vaccines or drugs.

  • Housing: Birds should be housed in a controlled environment, either in battery cages or floor pens with fresh litter. Housing should be designed to prevent cross-contamination between experimental groups.

  • Feed and Water: A standard, unmedicated broiler starter diet should be provided ad libitum. Medicated feed containing this compound will be provided to the treatment groups. Water should be available at all times. All feed should be free of other anticoccidial agents.[3]

  • Acclimation: A minimum of a 5-day acclimation period should be allowed before the start of the experiment.

Experimental Design and Group Allocation

A randomized complete block design should be used to minimize the effects of environmental variability. Birds should be weighed and randomly allocated to experimental groups, ensuring a similar average initial body weight across all groups.

Example Experimental Groups:

GroupTreatmentInfection Status
AUnmedicated FeedUninfected
BUnmedicated FeedInfected
CMedicated Feed (33 ppm Robenidine HCl)Infected
DMedicated Feed (66 ppm Robenidine HCl)Infected

Note: The inclusion of different dosage levels of this compound can help determine the optimal concentration for efficacy.

Coccidial Challenge
  • Oocyst Culture: A mixed culture of pathogenic Eimeria species relevant to broiler chickens (e.g., E. acervulina, E. maxima, E. tenella) should be used for the challenge. The oocysts should be sporulated prior to inoculation.

  • Inoculation: On a predetermined day (e.g., day 14 of age), each bird in the infected groups will be individually inoculated via oral gavage with a standardized dose of sporulated oocysts.[3][4] The challenge dose should be sufficient to induce clinical signs of coccidiosis and measurable performance losses in the infected, untreated control group.

  • Dose Titration: A preliminary dose titration study is recommended to determine the appropriate challenge dose that results in significant performance reduction and a lesion score of approximately 2, which is indicative of a subclinical coccidiosis challenge.[5]

Example Challenge Doses:

Eimeria SpeciesOocysts per Bird
E. acervulina200
E. maxima3,000
E. tenella500
Data Collection and Evaluation Parameters
  • Body Weight Gain (BWG): Individual bird weights should be recorded at the start of the study, on the day of challenge, and at the termination of the study. BWG is calculated as the difference between the final and initial body weights.

  • Feed Conversion Ratio (FCR): Feed intake per pen should be recorded throughout the study. FCR is calculated as the total feed consumed divided by the total weight gain.

  • Procedure: At a specified time post-infection (e.g., 6 days), a subset of birds from each group will be humanely euthanized for intestinal lesion scoring.[5] The scoring should be performed by trained personnel blinded to the treatment groups.

  • Method: The Johnson and Reid (1970) lesion scoring system is the standard method.[2][6][7] This method assigns a score from 0 (no gross lesions) to 4 (very severe lesions) to different sections of the intestine, corresponding to the predilection sites of different Eimeria species.[6][7]

Lesion Scoring Guide (Johnson and Reid, 1970):

ScoreDescription
0No visible lesions.[2]
1Scattered lesions with no significant damage to the gut wall.[2]
2Numerous lesions with slight gut wall thickening.[2]
3Extensive and coalescing lesions with significant gut wall thickening and signs of advanced disease.[2]
4Severe damage with extensive hemorrhages, large blood clots, or caseous cores, often leading to mortality.[2]
  • Sample Collection: Fecal samples should be collected from each pen at regular intervals post-infection.

  • Method: The McMaster counting chamber technique is a standard method for determining the number of oocysts per gram (OPG) of feces.[8][9]

  • Interpretation: OPG counts provide a measure of the parasite shedding and the drug's ability to suppress oocyst production.

Data Analysis

All quantitative data should be subjected to statistical analysis, typically using Analysis of Variance (ANOVA). A p-value of <0.05 is generally considered statistically significant.

Data Presentation

The following tables provide a template for summarizing the quantitative data from the study.

Table 1: Effect of this compound on Performance Parameters in Broiler Chickens Challenged with Eimeria spp.

Treatment GroupAverage Body Weight Gain (g)Feed Conversion Ratio (FCR)
A: Uninfected, Untreated
B: Infected, Untreated
C: Infected + 33 ppm Robenidine HCl
D: Infected + 66 ppm Robenidine HCl

Table 2: Effect of this compound on Intestinal Lesion Scores in Broiler Chickens Challenged with Eimeria spp.

Treatment GroupAverage Lesion Score (E. acervulina)Average Lesion Score (E. maxima)Average Lesion Score (E. tenella)
A: Uninfected, Untreated0.00.00.0
B: Infected, Untreated
C: Infected + 33 ppm Robenidine HCl
D: Infected + 66 ppm Robenidine HCl

Table 3: Effect of this compound on Oocyst Shedding (OPG) in Broiler Chickens Challenged with Eimeria spp.

Treatment GroupAverage Oocysts Per Gram (OPG)
A: Uninfected, Untreated0
B: Infected, Untreated
C: Infected + 33 ppm Robenidine HCl
D: Infected + 66 ppm Robenidine HCl

Mandatory Visualizations

Experimental_Workflow cluster_setup Study Setup (Day 0-13) cluster_challenge Challenge and Evaluation (Day 14-20) cluster_analysis Data Analysis and Reporting Day0 Day 0: Procure Day-Old Chicks Acclimation Day 1-5: Acclimation Period (Unmedicated Feed) Day0->Acclimation Allocation Day 5: Weigh and Randomly Allocate Chicks to Treatment Groups Acclimation->Allocation Medication Day 5-Termination: Provide Medicated/Unmedicated Feed Allocation->Medication Challenge Day 14: Oral Inoculation with Sporulated Eimeria Oocysts (Infected Groups) Data_Collection_Performance Ongoing: Monitor Mortality, BWG, FCR Challenge->Data_Collection_Performance Data_Collection_Oocysts Day 18-20: Fecal Sample Collection for Oocyst Counting Challenge->Data_Collection_Oocysts Termination Day 20: Euthanize Subset of Birds for Lesion Scoring Data_Collection_Performance->Termination Analysis Statistical Analysis of Performance, Lesion Scores, and Oocyst Counts Data_Collection_Oocysts->Analysis Termination->Analysis Reporting Summarize Data in Tables and Final Report Analysis->Reporting

Caption: Experimental workflow for an in vivo efficacy study of this compound.

Robenidine_MOA cluster_Eimeria_Lifecycle Eimeria Life Cycle in Host Cell Ingestion Ingestion of Sporulated Oocysts Sporozoites Release of Sporozoites Ingestion->Sporozoites Schizogony1 First Generation Schizogony (Asexual) Sporozoites->Schizogony1 Merozoites1 Release of First Generation Merozoites Schizogony1->Merozoites1 Schizogony2 Second Generation Schizogony Merozoites1->Schizogony2 Gametogony Gametogony (Sexual Stage) Schizogony2->Gametogony Oocyst_Formation Oocyst Formation Gametogony->Oocyst_Formation Oocyst_Shedding Oocyst Shedding in Feces Oocyst_Formation->Oocyst_Shedding Robenidine This compound Robenidine->Schizogony1 Inhibition Inhibits development of first-generation schizonts

Caption: Mechanism of action of this compound in the Eimeria life cycle.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for conducting a scientifically sound in vivo efficacy study of this compound in broiler chickens. Adherence to these standardized methods will ensure the generation of reliable data that can be used to evaluate the product's effectiveness in controlling coccidiosis and to support its use in commercial poultry production. It is imperative that all animal procedures are conducted in accordance with approved animal welfare guidelines. A 5-day withdrawal period for this compound is required prior to slaughter.[10]

References

Application Notes and Protocols for Testing Robenidine Hydrochloride Against Field Isolates of Eimeria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the efficacy of Robenidine hydrochloride against field isolates of Eimeria, a crucial step in managing coccidiosis in poultry. The described in vivo anticoccidial sensitivity test (AST) is designed to deliver robust and reproducible data for assessing drug efficacy and monitoring the emergence of resistance.

Introduction

Coccidiosis, caused by protozoan parasites of the genus Eimeria, remains a significant economic burden on the global poultry industry.[1] Control has historically relied on in-feed anticoccidial drugs, but their intensive use has led to the development of drug-resistant Eimeria strains.[1][2] Therefore, regular monitoring of the efficacy of anticoccidial compounds like this compound against current field isolates is essential for effective coccidiosis control programs. This document outlines a standardized protocol for conducting an in vivo anticoccidial sensitivity test.

Core Concepts in Anticoccidial Sensitivity Testing

The primary objective of an anticoccidial sensitivity test is to determine the effectiveness of a drug in controlling an Eimeria infection. This is typically assessed by comparing various parameters in medicated, infected birds to those in unmedicated, infected and uninfected control groups. Key evaluation parameters include:

  • Weight Gain: Coccidiosis adversely affects nutrient absorption, leading to reduced weight gain.

  • Feed Conversion Ratio (FCR): An indicator of how efficiently feed is converted into biomass.

  • Lesion Scoring: Macroscopic examination and scoring of intestinal lesions caused by Eimeria replication.[3][4][5][6][7]

  • Oocyst Counts per Gram (OPG) of feces/litter: A measure of the parasite's reproductive capacity.[8][9]

  • Mortality Rate: The percentage of birds that die due to the infection.

Several indices can be used to combine these parameters into a single value to express the overall efficacy of the anticoccidial drug, such as the Anticoccidial Index (ACI) or the Global Index (GI).[1][10]

Experimental Protocol: In Vivo Anticoccidial Sensitivity Test

This protocol details a battery cage study to evaluate the efficacy of this compound.

Preparation of Eimeria Field Isolates
  • Collection: Collect fecal or litter samples from poultry farms where coccidiosis is suspected.[11]

  • Oocyst Isolation and Sporulation:

    • Homogenize the samples in a 2.5% potassium dichromate solution.

    • Filter the suspension through sieves to remove large debris.

    • Concentrate the oocysts by centrifugation.

    • Aerating the oocyst suspension for 2-3 days at room temperature to facilitate sporulation.[11]

  • Species Identification: Identify the Eimeria species present in the isolate using morphometric analysis of the oocysts or molecular techniques like PCR.[1][2]

  • Inoculum Preparation: The sporulated oocysts are washed to remove the potassium dichromate and counted using a McMaster chamber to prepare a challenge inoculum of a specific concentration (e.g., 100,000 sporulated oocysts per bird).[12][13]

Experimental Animals and Housing
  • Animals: Use day-old broiler chicks from a commercial hatchery, ensuring they are coccidia-free.[14]

  • Housing: House the birds in battery cages with wire floors to prevent reinfection from the litter. Provide ad libitum access to feed and water.

Experimental Design and Treatment Groups

A minimum of five experimental groups are recommended, with each group consisting of multiple replicates (e.g., 3 replicates of 10 birds each).

GroupDescriptionTreatmentChallenge
1Uninfected Unmedicated Control (UUC)Basal diet (no Robenidine)Sham-inoculated
2Infected Unmedicated Control (IUC)Basal diet (no Robenidine)Infected with Eimeria isolate
3Infected Medicated Group (IMG-1)Basal diet + Robenidine HCl (e.g., 33 ppm)Infected with Eimeria isolate
4Infected Medicated Group (IMG-2)Basal diet + Robenidine HCl (e.g., 66 ppm)Infected with Eimeria isolate
5Infected Medicated Group (Reference)Basal diet + Reference anticoccidialInfected with Eimeria isolate

Note: The inclusion of a reference anticoccidial with known sensitivity can be beneficial for comparison.

Experimental Procedure
  • Acclimatization (Day 0-13): Birds are raised on their respective diets.

  • Infection (Day 14): Each bird in the infected groups is orally inoculated with the prepared Eimeria oocyst suspension. The UUC group receives a sham inoculum (e.g., saline).

  • Data Collection (Day 14-21):

    • Mortality: Record daily.

    • Weight Gain and Feed Intake: Measure at the beginning and end of the trial to calculate weight gain and FCR.

    • Oocyst Counts (OPG): Collect fecal samples from each replicate on days 5, 6, and 7 post-infection to determine the peak oocyst shedding period.[15]

  • Lesion Scoring (Day 6 or 7 post-infection):

    • A subset of birds from each group is euthanized.

    • The intestines are examined for gross lesions.

    • Lesions are scored on a scale of 0 to 4, where 0 indicates no gross lesions and 4 indicates the most severe lesions.[3] The scoring criteria vary depending on the Eimeria species.[5][6]

  • Termination of the Experiment: The experiment is typically concluded around 7-9 days post-infection.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between the treatment groups.

Table 1: Performance Parameters

GroupAverage Body Weight Gain (g)Feed Conversion Ratio (FCR)Mortality Rate (%)
UUC
IUC
IMG-1 (33 ppm)
IMG-2 (66 ppm)
IMG (Reference)

Table 2: Parasitological Parameters

GroupMean Lesion ScoreMean Oocysts per Gram (OPG)
UUC
IUC
IMG-1 (33 ppm)
IMG-2 (66 ppm)
IMG (Reference)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the protocol for testing this compound against field isolates of Eimeria.

experimental_workflow cluster_preparation Phase 1: Preparation cluster_experiment Phase 2: In Vivo Experiment cluster_analysis Phase 3: Data Analysis sample_collection Sample Collection (Feces/Litter) oocyst_isolation Oocyst Isolation & Sporulation sample_collection->oocyst_isolation species_id Species Identification (Microscopy/PCR) oocyst_isolation->species_id inoculum_prep Inoculum Preparation species_id->inoculum_prep infection Infection with Eimeria Isolate (Day 14) inoculum_prep->infection acclimatization Acclimatization of Chicks (Day 0-13) group_allocation Allocation to Treatment Groups (UUC, IUC, IMG) acclimatization->group_allocation group_allocation->infection data_collection Data Collection (Day 14-21) infection->data_collection lesion_scoring Lesion Scoring data_collection->lesion_scoring opg_count Oocyst Counting (OPG) data_collection->opg_count performance_metrics Performance Metrics (Weight Gain, FCR) data_collection->performance_metrics efficacy_evaluation Efficacy Evaluation lesion_scoring->efficacy_evaluation opg_count->efficacy_evaluation performance_metrics->efficacy_evaluation

Caption: Workflow for Anticoccidial Sensitivity Testing.

Signaling Pathway of this compound (Hypothesized)

The exact mechanism of action of this compound is not fully elucidated, but it is known to be a broad-spectrum anticoccidial that acts on the early stages of the Eimeria life cycle, particularly affecting the development of first-generation schizonts. It is believed to interfere with the parasite's energy metabolism.

robenidine_moa cluster_eimeria_lifecycle Eimeria Life Cycle Stage sporozoite Sporozoite Invasion trophozoite Trophozoite sporozoite->trophozoite schizont1 First-Generation Schizont trophozoite->schizont1 merozoite1 First-Generation Merozoites schizont1->merozoite1 schizont2 Second-Generation Schizont merozoite1->schizont2 robenidine This compound inhibition Inhibition of Development robenidine->inhibition inhibition->schizont1 energy_metabolism Interference with Energy Metabolism inhibition->energy_metabolism

References

Application of Robenidine Hydrochloride in Experimental Rabbit Coccidiosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, is a significant cause of digestive disorders, morbidity, and mortality in commercially raised rabbits.[1][2] The disease can lead to decreased body weight gain, intestinal and hepatic dysfunction, diarrhea, and cachexia, even in its subclinical forms.[1] Prophylactic inclusion of anticoccidial agents in feed is a primary method for controlling this disease. Robenidine hydrochloride, a synthetic guanidine (B92328) derivative, is an anticoccidial drug used for the prevention of coccidiosis in rabbits.[3][4][5] This document provides detailed application notes and protocols for the use of this compound in experimental rabbit coccidiosis models, based on established research.

Mechanism of Action

This compound is a coccidiostat that primarily acts on the early stages of the Eimeria life cycle.[6][7] Its mechanism of action is believed to involve the inhibition of mitochondrial function and interference with the parasite's energy metabolism, specifically by inhibiting respiratory chain phosphorylation and ATPases.[3][6] This disruption of energy production prevents the formation of mature schizonts, thereby halting the parasite's replication.[3][7] It is considered coccidiostatic in the short term and coccidiocidal with long-term use.[7]

Data Presentation

The following tables summarize the quantitative data from a key study evaluating the efficacy of this compound in an experimental rabbit coccidiosis model.

Table 1: Effect of this compound on Zootechnical Performance of Rabbits Experimentally Infected with Eimeria spp.

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Average Daily Gain ( g/day )Feed Conversion Ratio
Non-infected, Non-treated850225040.03.0
Infected, Non-treated850185028.64.2
Infected, Robenidine HCl (66 ppm)850215037.13.2
Infected, Diclazuril (B1670474) (1 ppm)850210035.73.3

Data adapted from Vancraeynest et al., 2008.

Table 2: Effect of this compound on Oocyst Excretion in Rabbits Experimentally Infected with Eimeria spp.

Treatment GroupPeak Oocyst Excretion (OPG)Total Oocyst Excretion (OPG x 10^6)
Infected, Non-treated> 1,000,00015.5
Infected, Robenidine HCl (66 ppm)< 50,0000.5
Infected, Diclazuril (1 ppm)< 100,0001.2

OPG = Oocysts Per Gram of feces. Data adapted from Vancraeynest et al., 2008.

Experimental Protocols

Induction of Experimental Coccidiosis in Rabbits

This protocol describes the steps for inducing coccidiosis in rabbits for research purposes.

Materials:

  • Coccidia-free rabbits (e.g., New Zealand White), weaned and approximately 35 days old.[8]

  • Mixed culture of sporulated Eimeria oocysts (e.g., E. magna, E. media, E. perforans).[9][10]

  • Oral gavage needle.

  • Syringes.

  • Feed free of anticoccidial drugs.[8]

Procedure:

  • Acclimatization: House rabbits in a coccidia-free environment for at least one week prior to the experiment to allow for acclimatization.[8] Provide ad libitum access to water and anticoccidial-free feed.[8]

  • Inoculum Preparation: Prepare an inoculum of mixed Eimeria species. A typical infective dose is around 5,000 to 10,000 sporulated oocysts per rabbit.[1] For example, a mix of approximately 3,000 E. media and 4,000 E. magna oocysts per rabbit has been used.[2][4]

  • Inoculation: Administer the oocyst suspension orally to each rabbit using a gavage needle.

  • Monitoring: Observe the rabbits daily for clinical signs of coccidiosis, which may include diarrhea, weight loss, and anorexia.[11]

Prophylactic Treatment with this compound

This protocol outlines the administration of this compound for the prevention of coccidiosis in an experimental setting.

Materials:

  • This compound premix (e.g., Cycostat® 66G, which contains 6.6% Robenidine HCl).[5]

  • Anticoccidial-free rabbit feed.

  • Feed mixer.

  • Rabbits experimentally infected with Eimeria spp. (as per the protocol above).

Procedure:

  • Feed Preparation: Incorporate this compound into the feed at the desired concentration. A commonly used and approved dose is between 50 and 66 ppm.[4] For a 66 ppm concentration using a 6.6% premix, add 1 kg of the premix to every 1000 kg of feed. Ensure thorough mixing for uniform distribution.

  • Treatment Period: Provide the medicated feed to the rabbits starting at least 2 days before experimental infection and continue throughout the study period (typically 21-35 days post-infection).[4]

  • Data Collection:

    • Zootechnical Performance: Monitor and record body weight and feed intake at regular intervals (e.g., weekly).[4]

    • Oocyst Excretion: Collect fecal samples at peak excretion periods (typically 7-14 days post-infection) to determine the number of oocysts per gram (OPG) of feces using a McMaster chamber.[4]

    • Clinical Signs: Record daily observations of clinical signs and any mortality.

Visualizations

Experimental_Workflow cluster_pre Pre-Infection Phase cluster_infection Infection & Post-Infection Phase Acclimatization Acclimatization (1 week) Feed_Prep Feed Preparation (Robenidine HCl) Acclimatization->Feed_Prep Treatment_Start Start Prophylactic Treatment Feed_Prep->Treatment_Start Infection Experimental Infection (Oral Gavage) Treatment_Start->Infection 2 days Data_Collection Data Collection (Weight, OPG, Clinical Signs) Infection->Data_Collection Daily/Weekly Endpoint Study Endpoint (Day 21-35) Data_Collection->Endpoint

Caption: Experimental workflow for evaluating this compound efficacy.

Mechanism_of_Action Robenidine Robenidine HCl Mitochondria Eimeria Mitochondria Robenidine->Mitochondria Targets Energy_Metabolism Inhibition of Energy Metabolism Mitochondria->Energy_Metabolism Disrupts Schizont_Formation Prevention of Mature Schizonts Energy_Metabolism->Schizont_Formation Leads to Replication_Block Replication Blocked Schizont_Formation->Replication_Block Results in

Caption: Simplified mechanism of action of this compound.

References

Automated High-Pressure Liquid Chromatography Assay for Robenidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed protocol for the quantitative analysis of Robenidine (B1679493) hydrochloride in technical materials and animal feed premixes using an automated High-Pressure Liquid Chromatography (HPLC) system. This method is rapid, specific, and capable of distinguishing the intact drug from its degradation products.[1][2][3]

Principle

This method utilizes reversed-phase HPLC to separate Robenidine hydrochloride from its chemical precursors and potential degradation products.[1][2][3] The separation is achieved using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a phosphoric acid modifier.[4] Detection is performed using a UV detector at 317 nm.[5] The system can be configured for manual sample preparation with automated injection or a fully automated system that includes sample extraction, dilution, filtration, and injection.[1][2][3]

Instrumentation and Reagents

2.1 Instrumentation

  • High-Pressure Liquid Chromatography (HPLC) system equipped with:

    • Autosampler

    • Quaternary or Binary pump

    • Column oven

    • UV-Vis Detector

  • Analytical column: C18 reverse phase column (e.g., Purosphere ODS)[5]

  • Data acquisition and processing software

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

  • For fully automated sample handling: A system capable of sequential extraction, dilution, filtration, and injection.[1][2][3]

2.2 Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (or Formic acid for MS-compatible applications)[4]

  • Dichloromethane (for extraction from feedstuffs)[6][7][8]

  • Ethyl acetate (B1210297) (for extraction from feedstuffs)[6][7][8]

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below.

ParameterCondition
Column C18 reverse phase
Mobile Phase Acetonitrile and water with phosphoric acid.[4] A specific example is a 70:30 (v/v) mixture of methanol and water, acidified with 0.1% trifluoroacetic acid.[5]
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 317 nm[5]
Injection Volume 10 µL

Standard and Sample Preparation

4.1. Standard Solution Preparation

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected sample concentration range.

4.2. Sample Preparation

Two primary methods for sample preparation are described below: one for technical material and another for feed premixes.

4.2.1. Technical Material

  • Accurately weigh an amount of the technical material equivalent to approximately 100 mg of this compound.

  • Transfer the weighed material to a 100 mL volumetric flask.

  • Add approximately 75 mL of methanol and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

4.2.2. Feed Premix

  • Weigh an amount of the feed premix equivalent to 200 mg of this compound.[2]

  • Transfer to a 200 mL low actinic glass volumetric flask with 150 mL of methanol.[2]

  • Shake on a mechanical shaker for 5 minutes to dissolve the Robenidine.[2]

  • Dilute to volume with methanol and mix well.[2]

  • Filter a portion of this solution through Whatman No. 541 paper, discarding the first 20 mL.[2]

  • Transfer 10.0 mL of this filtered solution to a 100 mL low actinic glass volumetric flask and dilute to volume with the mobile phase.[2]

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

An alternative extraction for feedstuffs involves using a dichloromethane-ethyl acetate mixture.[6][7][8]

Experimental Workflow

The overall workflow for the automated HPLC analysis of this compound is depicted in the following diagram.

Automated HPLC Workflow for this compound Analysis cluster_prep Sample & Standard Preparation cluster_hplc Automated HPLC Analysis cluster_data Data Processing Sample_Weighing Sample Weighing Extraction_Dilution Extraction & Dilution Sample_Weighing->Extraction_Dilution Standard_Weighing Standard Weighing Standard_Dilution Standard Dilution Standard_Weighing->Standard_Dilution Filtration Filtration Extraction_Dilution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Standard_Dilution->Autosampler HPLC_Column HPLC Separation (C18 Column) Autosampler->HPLC_Column Mobile Phase UV_Detector UV Detection (317 nm) HPLC_Column->UV_Detector Chromatogram Chromatogram Generation UV_Detector->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for Robenidine HCl analysis.

Data Analysis and Performance

The concentration of this compound in the samples is determined by comparing the peak area of the analyte in the sample chromatogram with the peak areas of the standards from the calibration curve.

Performance Characteristics:

  • Analysis Rate: The automated system is capable of analyzing approximately 10 samples per hour.[1][2][3]

  • Precision: The method has demonstrated a relative standard deviation of 1.13%.[1][2][3]

  • Limit of Detection (LOD): A lower limit of detection of 0.4 µg/ml has been reported for a similar HPLC method.[9]

  • Recovery: Recoveries ranging from 85% to 95% have been achieved for the determination of robenidine in animal food products.[5]

The following table summarizes the quantitative data associated with this method.

ParameterValueReference
Analysis Rate 10 samples/hour[1][2][3]
Relative Standard Deviation 1.13%[1][2][3]
Limit of Detection 0.4 µg/mL[9]
Recovery 85 - 95%[5]
Limit of Quantitation (DAD UV) 0.1 mg/kg[5]
Limit of Quantitation (MS) 0.02 mg/kg[5]

Fully Automated Sample Handling

For high-throughput analysis, a fully automated system can be employed. In this setup, weighed samples are sequentially extracted, diluted, filtered, and then injected onto the HPLC column.[1][2][3] This level of automation significantly reduces manual labor and improves sample throughput.

The logical flow for a fully automated system is outlined in the diagram below.

Fully Automated Sample Handling Logic Start Start Weighed_Sample Weighed Sample Introduction Start->Weighed_Sample Extraction Solvent Addition & Extraction Weighed_Sample->Extraction Dilution_1 Primary Dilution Extraction->Dilution_1 Filtration Filtration Dilution_1->Filtration Dilution_2 Secondary Dilution (if needed) Filtration->Dilution_2 Injection Injection onto HPLC Column Dilution_2->Injection Next_Sample Proceed to Next Sample Injection->Next_Sample Next_Sample->Weighed_Sample End End Next_Sample->End If last sample

Caption: Automated sample handling workflow.

References

Application Notes and Protocols for Experimental Design of Anticoccidial Drug Rotation Programs Involving Robenidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and implementing experimental protocols for evaluating the efficacy of anticoccidial drug rotation programs that include Robenidine hydrochloride. The information is intended to assist in the development of robust study designs for coccidiosis control in poultry.

Introduction to this compound and Drug Rotation

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant economic threat to the poultry industry worldwide. Control has traditionally relied on in-feed anticoccidial drugs. However, the continuous use of a single drug can lead to the development of resistance in Eimeria populations. Anticoccidial rotation programs, which involve the scheduled alternation of different classes of drugs between successive flocks, are a key strategy to mitigate resistance and maintain drug efficacy.[1][2]

This compound is a synthetic chemical anticoccidial agent, a guanidine (B92328) derivative, that is effective against a broad spectrum of Eimeria species.[3][4] Its unique mode of action makes it a valuable component in rotation programs.[5] It acts as a coccidiostat by primarily arresting the development of first-generation schizonts and also has coccidiocidal effects on second-generation schizonts.[3]

Mechanism of Action of this compound

This compound disrupts the energy metabolism of the coccidian parasite by interfering with mitochondrial function.[3][6] While the exact molecular target is not fully elucidated, it is understood to inhibit oxidative phosphorylation, leading to a reduction in adenosine (B11128) triphosphate (ATP) production, which is essential for the parasite's survival and replication.[3][5] Some evidence also suggests that it may interfere with protein metabolism by disrupting the endoplasmic reticulum.[6] This disruption of cellular respiration ultimately leads to parasite death.

Signaling Pathway: Inhibition of Mitochondrial Respiration

The following diagram illustrates the proposed mechanism of action of this compound on the parasite's mitochondrial electron transport chain, leading to the inhibition of ATP synthesis.

cluster_Mitochondrion Eimeria Mitochondrion cluster_ETC Electron Transport Chain (ETC) cluster_ATP_Synthase ATP Synthesis Complex I Complex I CoQ CoQ Complex I->CoQ e- H_gradient Proton Gradient (H+) Complex I->H_gradient H+ pumping Complex II Complex II Complex II->CoQ e- Complex III Complex III Cyt c Cyt c Complex III->Cyt c e- Complex III->H_gradient H+ pumping Complex IV Complex IV Complex IV->H_gradient H+ pumping CoQ->Complex III e- Cyt c->Complex IV e- ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP ADP + Pi -> ATP H_gradient->ATP_Synthase Proton Motive Force Robenidine Robenidine Hydrochloride Robenidine->Complex I Inhibition of Oxidative Phosphorylation Robenidine->Complex III Start Start Acclimatization Day 1-13: Acclimatize day-old chicks to floor pens with non-medicated feed. Start->Acclimatization Inoculation Day 14: Individually inoculate each bird orally with a mixed culture of sporulated Eimeria oocysts. Acclimatization->Inoculation Treatment Day 14-42: Provide respective medicated or non-medicated feeds to each treatment group. Inoculation->Treatment Monitoring Daily: Monitor for clinical signs of coccidiosis (e.g., bloody droppings, morbidity, mortality). Treatment->Monitoring Data_Collection Weekly & End of Trial: Collect performance data (body weight, feed intake). Monitoring->Data_Collection Necropsy Day 21 & 42: Euthanize a subset of birds from each group for lesion scoring. Data_Collection->Necropsy Litter_Sampling Weekly: Collect litter samples for oocyst per gram (OPG) counts. Necropsy->Litter_Sampling End End Litter_Sampling->End Start Start Isolation Isolate Eimeria oocysts from field samples. Start->Isolation Propagation Propagate and sporulate the isolated oocysts in coccidia-free chickens. Isolation->Propagation Infection Infect groups of susceptible chickens with a standardized dose of the propagated oocysts. Propagation->Infection Treatment_Groups Administer different anticoccidial drugs (including Robenidine) in the feed to respective groups. Infection->Treatment_Groups Controls Include infected-untreated and uninfected-untreated control groups. Infection->Controls Evaluation Evaluate efficacy based on lesion scores, weight gain, and oocyst shedding. Treatment_Groups->Evaluation Controls->Evaluation Sensitivity_Determination Determine the sensitivity or resistance of the field isolate to each tested drug. Evaluation->Sensitivity_Determination End End Sensitivity_Determination->End

References

Application Notes and Protocols for the Use of Robenidine Hydrochloride Analogues in Antimalarial Drug Discovery Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent discovery of novel antimalarial agents with new mechanisms of action. Robenidine (B1679493), a veterinary anticoccidial agent used to treat infections caused by the apicomplexan parasite Eimeria, has emerged as a promising starting point for the development of new antimalarials.[1][2][3] The close phylogenetic relationship between Eimeria and Plasmodium suggests that the chemical scaffold of robenidine could be repurposed to target malaria parasites.[2][3] Recent research has focused on the synthesis and evaluation of robenidine hydrochloride analogues, leading to the identification of compounds with potent activity against both drug-sensitive and multidrug-resistant P. falciparum strains, as well as significant efficacy in murine malaria models.[3][4]

These application notes provide a comprehensive overview of the use of robenidine analogues in antimalarial research, including detailed experimental protocols for their synthesis, in vitro screening, and in vivo evaluation. The information is intended to guide researchers in the exploration of this promising class of compounds for the development of next-generation antimalarial drugs.

Data Presentation

The following tables summarize the quantitative data on the antimalarial activity, cytotoxicity, and in vivo efficacy of selected this compound analogues from key research findings.

Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity of Robenidine Analogues

CompoundP. falciparum D6 IC₅₀ (nM)P. falciparum Dd2 IC₅₀ (nM)P. falciparum 7G8 IC₅₀ (nM)P. falciparum K1 IC₅₀ (nM)HepG2 Cytotoxicity IC₅₀ (nM)Selectivity Index (SI) vs. D6
Robenidine324350330380>25,000>77
Analogue 125302835>25,000>1000
Analogue 18809588110>25,000>312
Analogue 2545555060>25,000>555
Chloroquine1015012200>50,000>5000
Artemisinin5657>50,000>10000

Data synthesized from Krollenbrock et al., 2021.[3][4] The selectivity index (SI) is calculated as the ratio of the IC₅₀ in HepG2 cells to the IC₅₀ in the P. falciparum D6 strain.

Table 2: In Vivo Efficacy of a Lead Robenidine Analogue in a Murine Malaria Model

CompoundAnimal ModelParasite StrainDosing RegimenED₅₀ (mg/kg/day)
Analogue 1MousePlasmodium yoelii4-day suppressive test0.25
ChloroquineMousePlasmodium yoelii4-day suppressive test1.5

Data from Krollenbrock et al., 2021.[3][4]

Experimental Protocols

General Synthesis of Robenidine Analogues

This protocol describes a one-step synthesis for generating symmetrical aryl aminoguanidine (B1677879) analogues of robenidine.[1][3]

Materials:

  • Substituted benzaldehydes or acetophenones

  • 1,3-Diaminoguanidine hydrochloride

  • Ethanol (B145695) (absolute)

  • Reflux apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 1,3-diaminoguanidine hydrochloride in absolute ethanol.

  • Add 2 equivalents of the desired substituted benzaldehyde (B42025) or acetophenone (B1666503) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The resulting precipitate, which is the robenidine analogue, can be collected by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture.

  • Characterize the final product by standard analytical techniques (e.g., NMR, Mass Spectrometry, and melting point).

G cluster_synthesis Synthesis Workflow start Start Materials: Substituted Benzaldehyde/Acetophenone 1,3-Diaminoguanidine HCl reflux Reflux in Ethanol (4-6 hours) start->reflux cool Cool to Room Temperature reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash purify Recrystallization wash->purify characterize Characterization (NMR, MS) purify->characterize product Purified Robenidine Analogue characterize->product

Caption: General workflow for the synthesis of Robenidine analogues.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This protocol is for determining the 50% inhibitory concentration (IC₅₀) of compounds against the erythrocytic stages of P. falciparum.[3][5][6][7]

Materials:

  • P. falciparum culture (ring-stage synchronized)

  • Human erythrocytes (O+)

  • Complete parasite culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and supplemented with Albumax II or human serum)

  • Test compounds (dissolved in DMSO)

  • 96-well black, clear-bottom microplates

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

  • Prepare a parasite culture with a starting parasitemia of 0.5% and a hematocrit of 2% in complete culture medium.

  • Prepare serial dilutions of the test compounds in complete culture medium in a separate 96-well plate. The final DMSO concentration should not exceed 0.5%.

  • In a 96-well black, clear-bottom plate, add 100 µL of the parasite culture to each well.

  • Add 100 µL of the serially diluted compounds to the respective wells. Include wells with untreated parasites (positive control) and uninfected erythrocytes (negative control).

  • Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).

  • After incubation, prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer.

  • Carefully remove 100 µL of the supernatant from each well.

  • Add 100 µL of the SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure the fluorescence using a plate reader with excitation at 485 nm and emission at 530 nm.

  • Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the compound concentration using a non-linear regression analysis.

G cluster_assay SYBR Green I Assay Principle parasite P. falciparum in RBC incubation 72h Incubation parasite->incubation compound Antimalarial Compound compound->incubation lysis Lysis Buffer + SYBR Green I incubation->lysis dna Parasite DNA Released lysis->dna binding SYBR Green I Binds to DNA dna->binding fluorescence Fluorescence Measurement binding->fluorescence high_fluorescence High Fluorescence fluorescence->high_fluorescence High Parasite Count low_fluorescence Low Fluorescence fluorescence->low_fluorescence Low Parasite Count inhibition Growth Inhibition no_inhibition No Inhibition high_fluorescence->no_inhibition low_fluorescence->inhibition

Caption: Principle of the SYBR Green I-based antimalarial assay.

In Vitro Cytotoxicity Assay (HepG2 Cells)

This protocol is for assessing the cytotoxicity of compounds against the human hepatoma cell line, HepG2.[8][9]

Materials:

  • HepG2 cells

  • Complete cell culture medium (e.g., Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin)

  • Test compounds (dissolved in DMSO)

  • 96-well clear, flat-bottom microplates

  • Resazurin-based viability reagent (e.g., CellTiter-Blue®) or MTT reagent

  • Absorbance or fluorescence plate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the serially diluted compounds. Include wells with untreated cells (positive control) and medium only (negative control).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After incubation, add 20 µL of the resazurin-based reagent to each well and incubate for another 2-4 hours.

  • Measure the fluorescence (excitation: 560 nm, emission: 590 nm) or absorbance according to the reagent manufacturer's instructions.

  • Calculate the IC₅₀ values by plotting the percentage of cell viability against the log of the compound concentration using a non-linear regression analysis.

In Vivo Antimalarial Efficacy (4-Day Suppressive Test)

This protocol describes the standard 4-day suppressive test in mice to evaluate the in vivo efficacy of antimalarial compounds.[3][10][11]

Materials:

  • Female ICR or Swiss albino mice (6-8 weeks old)

  • Plasmodium yoelii or Plasmodium berghei infected donor mouse

  • Phosphate-buffered saline (PBS)

  • Test compounds

  • Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in water)

  • Syringes and needles for infection and drug administration

  • Microscope slides and Giemsa stain

Procedure:

  • On Day 0, infect mice intraperitoneally or intravenously with 1 x 10⁷ parasitized erythrocytes from a donor mouse.

  • Two hours post-infection, administer the first dose of the test compound orally or via the desired route. Administer the vehicle to the control group.

  • Administer subsequent doses of the compound once daily for the next three days (Day 1, 2, and 3).

  • On Day 4, prepare thin blood smears from the tail vein of each mouse.

  • Stain the smears with Giemsa and determine the parasitemia by light microscopy by counting the number of infected red blood cells per 1,000 red blood cells.

  • Calculate the percentage of parasite growth suppression for each dose group compared to the vehicle-treated control group.

  • Determine the 50% effective dose (ED₅₀) by plotting the percentage of suppression against the log of the dose using a non-linear regression analysis.

Putative Mechanism of Action

While the precise molecular target of robenidine and its analogues in Plasmodium has not yet been fully elucidated, studies in the related apicomplexan parasite Eimeria provide valuable insights.[1][2][12] In Eimeria, robenidine is known to interfere with the development of schizonts.[1][12] It is hypothesized to inhibit mitochondrial function, potentially by disrupting oxidative phosphorylation.[2] This disruption of energy metabolism would be detrimental to the rapidly replicating parasite. Given the conservation of many metabolic pathways between Eimeria and Plasmodium, it is plausible that robenidine analogues exert their antimalarial effect through a similar mechanism. Further research, including target identification and validation studies, is required to confirm this hypothesis in Plasmodium falciparum.

G cluster_moa Hypothesized Mechanism of Action robenidine Robenidine Analogue parasite Plasmodium Parasite robenidine->parasite inhibition Inhibition robenidine->inhibition mitochondrion Mitochondrion parasite->mitochondrion oxphos Oxidative Phosphorylation mitochondrion->oxphos atp ATP Production oxphos->atp disruption Disruption oxphos->disruption schizont Schizont Development atp->schizont arrest Arrest atp->arrest schizont->parasite Replication death Parasite Death schizont->death inhibition->oxphos disruption->atp arrest->schizont

Caption: Hypothesized mechanism of Robenidine analogues in Plasmodium.

References

Application Note: Immunoaffinity Chromatography for Robenidine Hydrochloride Sample Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principle of Immunoaffinity Chromatography

Immunoaffinity chromatography leverages the high specificity of antigen-antibody interactions.[1][2] An antibody with high affinity for Robenidine (B1679493) is covalently bound to a solid support matrix within a chromatography column.[1] When a sample extract containing Robenidine is passed through the column, the Robenidine molecules (antigens) bind to the immobilized antibodies. Other matrix components that do not bind are washed away. Finally, a change in buffer conditions (e.g., pH) disrupts the antibody-antigen interaction, allowing for the elution of highly purified Robenidine.

Materials and Reagents

  • Immunoaffinity Column: Anti-Robenidine monoclonal antibody covalently coupled to a solid support (e.g., sepharose or agarose (B213101) beads).

  • Sample Extraction Solution: Acetonitrile (B52724).

  • Phosphate Buffered Saline (PBS): pH 7.4.

  • Wash Buffer: PBS with 0.05% Tween 20 (PBST).

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5.[3][4]

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5.[3][4]

  • Robenidine Hydrochloride Standard.

  • Centrifuge tubes, analytical balance, vortex mixer, centrifuge.

Experimental Protocols

Preparation of Anti-Robenidine Immunoaffinity Column

This protocol outlines a general procedure for coupling an anti-Robenidine antibody to an activated chromatography matrix.

  • Activate the Support Matrix: Use a pre-activated support matrix such as NHS-activated sepharose or CNBr-activated sepharose. Follow the manufacturer's instructions for washing and preparing the matrix.

  • Antibody Preparation: Dissolve the anti-Robenidine monoclonal antibody in a suitable coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3). The optimal antibody concentration should be determined empirically but is typically in the range of 1-10 mg of antibody per mL of gel.

  • Coupling: Mix the prepared antibody solution with the activated support matrix. Allow the coupling reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Blocking: After coupling, block any remaining active sites on the matrix by incubating with a blocking agent such as 0.1 M Tris-HCl, pH 8.0, or ethanolamine (B43304) for 2 hours at room temperature.

  • Washing and Storage: Wash the column extensively with alternating high pH (e.g., Tris-HCl) and low pH (e.g., acetate) buffers to remove non-covalently bound antibodies. Finally, equilibrate the column with a storage buffer (e.g., PBS with a preservative like sodium azide) and store at 4°C.

Sample Preparation and Extraction

This protocol is adapted from established methods for Robenidine extraction from poultry tissues.[5]

  • Homogenization: Weigh 5 g of homogenized poultry tissue (e.g., muscle, liver) into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile to the sample.

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 5 minutes. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the acetonitrile supernatant.

  • Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of PBS. Vortex and centrifuge to pellet any insoluble material. The clear supernatant is now ready for immunoaffinity cleanup.

Immunoaffinity Chromatography Purification

The following diagram illustrates the workflow for the IAC purification of this compound.

IAC_Workflow cluster_prep Sample Preparation cluster_iac Immunoaffinity Chromatography cluster_analysis Analysis Homogenize Homogenize Tissue Sample Extract Extract with Acetonitrile Homogenize->Extract Centrifuge Centrifuge Extract->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in PBS Evaporate->Reconstitute Equilibrate Equilibrate IAC Column with PBS Reconstitute->Equilibrate Prepared Sample Load Load Sample Extract Equilibrate->Load Wash Wash with PBST Load->Wash Robenidine Binds Elute Elute with Glycine-HCl (pH 2.5) Wash->Elute Impurities Removed Neutralize Neutralize Eluate Elute->Neutralize Analyze Analyze by HPLC/LC-MS Neutralize->Analyze Purified Robenidine

IAC Purification Workflow for Robenidine
  • Column Equilibration: Allow the immunoaffinity column to reach room temperature. Equilibrate the column by passing 5-10 mL of PBS through it.

  • Sample Loading: Load the reconstituted sample extract onto the column at a slow flow rate (e.g., 0.5-1 mL/min) to ensure sufficient time for the Robenidine to bind to the antibodies.

  • Washing: Wash the column with 10 mL of PBST to remove unbound matrix components.

  • Elution: Elute the bound Robenidine by passing 3-5 mL of Elution Buffer (0.1 M Glycine-HCl, pH 2.5) through the column. Collect the eluate in a clean tube containing 0.5-1 mL of Neutralization Buffer (1 M Tris-HCl, pH 8.5) to immediately raise the pH and preserve the integrity of the analyte.[3][4]

  • Post-Elution: The purified sample is now ready for analysis by HPLC or LC-MS. If necessary, the eluate can be evaporated and reconstituted in the mobile phase of the analytical system.

Expected Performance Data

The following table summarizes the expected performance characteristics of the immunoaffinity chromatography method for this compound purification. These values are based on typical performance of IAC for other small molecule drug residues.

ParameterExpected Value
Recovery > 85%
Column Capacity Typically 100-500 ng of Robenidine per column
Reproducibility (RSD) < 10%
Specificity High, with minimal cross-reactivity to other coccidiostats[6]

Troubleshooting

IssuePossible CauseSolution
Low Recovery - Incomplete elution. - Loss of antibody activity. - Insufficient sample loading time.- Use a stronger or different elution buffer. - Ensure proper storage and handling of the IAC column. - Decrease the flow rate during sample loading.
Poor Purity - Inadequate washing. - Non-specific binding.- Increase the volume of the wash buffer. - Add a small amount of organic solvent or salt to the wash buffer.
Column Clogging - Particulate matter in the sample.- Ensure the sample extract is properly centrifuged or filtered before loading.

Conclusion

This synthesized immunoaffinity chromatography protocol provides a highly selective and efficient method for the purification of this compound from complex biological matrices such as poultry tissue. The high degree of purification achieved with IAC can significantly reduce matrix effects, leading to improved accuracy and sensitivity in subsequent analytical determination by HPLC or LC-MS. This method is well-suited for routine monitoring and regulatory compliance testing of Robenidine residues in food products.

References

Standardized Protocol for In Vitro Robenidine Hydrochloride Susceptibility Testing of Eimeria tenella

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Robenidine (B1679493) hydrochloride is a broad-spectrum anticoccidial agent used in the poultry industry to control infections caused by Eimeria species, particularly Eimeria tenella, the causative agent of cecal coccidiosis.[1] The emergence of drug-resistant strains necessitates standardized in vitro susceptibility testing methods to monitor efficacy and screen for new anticoccidial compounds.[2] This document provides a detailed protocol for determining the in vitro susceptibility of E. tenella to robenidine hydrochloride using a cell culture-based assay.

The described methodology focuses on a reproduction inhibition assay (RIA) to quantify the inhibitory effects of robenidine on the intracellular development of E. tenella.[3][4] This approach allows for the determination of key susceptibility parameters such as the half-maximal inhibitory concentration (IC50) and the minimum inhibitory concentration (MIC).

Principle of the Assay

This protocol utilizes an in vitro culture system where Madin-Darby Bovine Kidney (MDBK) cells serve as the host for the intracellular development of Eimeria tenella sporozoites.[5][6] Sporozoites are pre-incubated with varying concentrations of this compound before infecting the MDBK cell monolayers. The extent of parasite replication is quantified using a DNA-based method, such as quantitative PCR (qPCR), which measures the proliferation of the parasite within the host cells.[5][6] By comparing the parasite DNA levels in treated versus untreated wells, the inhibitory effect of robenidine can be accurately determined.

Materials and Reagents

3.1. Biological Materials

  • Eimeria tenella oocysts (drug-sensitive reference strain and field isolates)

  • Madin-Darby Bovine Kidney (MDBK) cells (ATCC® CCL-22™)

  • Specific Pathogen-Free (SPF) chickens (for oocyst propagation, if necessary)

3.2. Reagents and Consumables

  • This compound (analytical standard)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Trypsin-EDTA (0.25%)

  • Hanks' Balanced Salt Solution (HBSS)

  • Sodium hypochlorite (B82951) solution (5.25%)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate

  • Taurocholic acid

  • Trypsin

  • Phosphate Buffered Saline (PBS)

  • DNA extraction kit

  • qPCR master mix and primers/probe for E. tenella

  • 96-well cell culture plates (flat-bottom, sterile)

  • Centrifuge tubes (15 mL and 50 mL, sterile)

  • Cell culture flasks (T-25, T-75)

  • Hemocytometer or automated cell counter

Experimental Protocols

4.1. Preparation of Eimeria tenella Sporozoites

  • Oocyst Sporulation: Freshly harvested E. tenella oocysts are sporulated by incubation in 2.5% (w/v) potassium dichromate solution at 28°C for 3-5 days with gentle agitation.

  • Oocyst Sterilization: Sporulated oocysts are washed with PBS and sterilized by incubation in a 5.25% sodium hypochlorite solution on ice for 10 minutes.

  • Excystation:

    • Wash the sterilized oocysts three times with sterile PBS.

    • Resuspend the oocysts in HBSS.

    • Break the oocysts by grinding with glass beads to release sporocysts.

    • Incubate the sporocysts in an excystation medium (e.g., HBSS containing 0.25% trypsin and 0.75% taurocholic acid) at 41°C for 60-90 minutes to release sporozoites.

  • Sporozoite Purification: Purify the sporozoites from oocyst debris by passing the suspension through a DE-52 cellulose (B213188) column.

  • Quantification: Count the purified sporozoites using a hemocytometer and adjust the concentration in DMEM for infection.

4.2. Host Cell Culture

  • Cell Line Maintenance: Culture MDBK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Trypsinize a confluent flask of MDBK cells.

    • Resuspend the cells in fresh culture medium and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5 x 10^4 cells per well in 100 µL of medium.

    • Incubate the plates for 2-4 hours to allow for cell attachment.[7]

4.3. This compound Susceptibility Assay

  • Drug Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the robenidine stock solution in DMEM to achieve the desired final concentrations (e.g., from 100 µg/mL to 0.195 µg/mL). The final DMSO concentration should not exceed 0.5% in the assay wells.

  • Sporozoite Pre-incubation:

    • In a separate plate or tubes, mix equal volumes of the sporozoite suspension and the robenidine dilutions.

    • Include a drug-free control (DMEM with 0.5% DMSO) and a negative control (no sporozoites).

    • Incubate the sporozoites with the drug dilutions for 1 hour at 41°C.[5]

  • Infection of MDBK Cells:

    • Remove the medium from the MDBK cell plates.

    • Add 100 µL of the pre-incubated sporozoite-drug mixture to each well.

    • Incubate the infected plates at 41°C in a 5% CO2 incubator for 48-72 hours to allow for parasite invasion and development.

  • Termination of the Assay and DNA Extraction:

    • After the incubation period, aspirate the medium from the wells.

    • Wash the cell monolayers with PBS.

    • Extract total DNA from each well using a commercial DNA extraction kit according to the manufacturer's instructions.

4.4. Quantification of Parasite Proliferation by qPCR

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix containing a species-specific primer and probe set for E. tenella (e.g., targeting the ITS-1 or 5S rRNA gene).

    • Add the extracted DNA template to each well of a qPCR plate.

    • Run the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each well.

    • Calculate the percentage of inhibition for each robenidine concentration using the following formula: % Inhibition = (1 - (Ct_control - Ct_treated) / (Ct_control - Ct_no_parasite_control)) * 100

    • Plot the percentage of inhibition against the logarithm of the robenidine concentration.

    • Determine the IC50 value by non-linear regression analysis. The MIC can be defined as the lowest drug concentration that inhibits ≥95% of parasite replication.[3]

Data Presentation

Table 1: Quantitative Parameters for this compound Susceptibility Testing

ParameterDescriptionTypical Value RangeReference
Host Cell Line Madin-Darby Bovine KidneyN/A[5][6]
Seeding Density 5 x 10^4 cells/well (96-well plate)2-5 x 10^4 cells/well[7]
Sporozoite Inoculum 1 x 10^5 sporozoites/well (96-well plate)0.5-2 x 10^5 sporozoites/well[5]
Robenidine Concentrations 0.1 - 50 µg/mLVaries based on isolate sensitivity[5][8]
Pre-incubation Time 1 hour1-2 hours[5]
Incubation Time 48 - 72 hours48-96 hours[3]
Endpoint Measurement Quantitative PCR (qPCR)N/A[5][6]
IC50 (Sensitive Strain) To be determined experimentally~1-5 µg/mL[8]
MIC (Sensitive Strain) To be determined experimentally~5-10 µg/mL[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_assay Susceptibility Assay cluster_analysis Data Analysis oocyst E. tenella Oocyst Sporulation & Sterilization sporozoite Sporozoite Excystation & Purification oocyst->sporozoite pre_incubation Pre-incubation: Sporozoites + Robenidine sporozoite->pre_incubation mdbk MDBK Cell Culture & Seeding infection Infection of MDBK Monolayers mdbk->infection drug_prep Robenidine HCl Serial Dilutions drug_prep->pre_incubation pre_incubation->infection incubation Incubation (48-72h at 41°C) infection->incubation dna_extraction DNA Extraction incubation->dna_extraction qpcr qPCR for Parasite Quantification dna_extraction->qpcr data_analysis IC50 & MIC Determination qpcr->data_analysis

Caption: Experimental workflow for in vitro this compound susceptibility testing of Eimeria tenella.

Proposed Signaling Pathway of Robenidine Action

robenidine_pathway cluster_parasite Eimeria Parasite cluster_mitochondrion Mitochondrion robenidine This compound membrane Parasite Membrane robenidine->membrane Crosses membrane disruption Disruption of Mitochondrial Membrane Potential membrane->disruption etc Electron Transport Chain proton_gradient Proton Gradient (Δψm) etc->proton_gradient Pumps H+ atp_synthase ATP Synthase atp ATP Production atp_synthase->atp proton_gradient->atp_synthase Drives energy_depletion Energy Depletion (ATP↓) proton_gradient->energy_depletion disruption->proton_gradient Dissipates schizont_arrest Schizont Development Arrest energy_depletion->schizont_arrest parasite_death Parasite Death schizont_arrest->parasite_death

Caption: Proposed mechanism of action of this compound in Eimeria.

Conclusion

The protocol described provides a standardized framework for assessing the in vitro susceptibility of Eimeria tenella to this compound. This assay is a valuable tool for monitoring drug resistance in field isolates, screening novel anticoccidial compounds, and conducting further research into the mechanisms of action and resistance of anticoccidial drugs. Adherence to this standardized protocol will facilitate the comparison of data across different laboratories and contribute to the effective management of coccidiosis in poultry.

References

Troubleshooting & Optimization

Troubleshooting poor efficacy of Robenidine hydrochloride in commercial poultry flocks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor efficacy of Robenidine (B1679493) hydrochloride in commercial poultry flocks.

Troubleshooting Guide & FAQs

This guide addresses common issues encountered when using Robenidine hydrochloride for the prevention and treatment of coccidiosis in poultry.

Q1: What are the initial steps to take if poor efficacy of Robenidine is suspected?

A1: When a potential efficacy issue arises, a systematic investigation should be initiated. The first steps involve confirming the diagnosis of coccidiosis and ruling out non-medicinal factors.

  • Confirm Coccidiosis Diagnosis: Verify the presence and severity of the coccidiosis challenge. Clinical signs include decreased feed and water consumption, weight loss, severe diarrhea (potentially bloody or mucoid), and increased mortality.[1][2] Necropsy of several birds is crucial to identify the characteristic intestinal lesions associated with different Eimeria species.[1][3]

  • Evaluate Flock and Environmental Factors: Assess management practices. High stocking density, poor litter conditions (warmth and moisture promote oocyst sporulation), and inadequate biosecurity can overwhelm any anticoccidial program.[4]

  • Review Medication Program: Confirm the dosage, duration of administration, and that Robenidine is being fed continuously as the sole ration.[5] Check for any potential interactions with other feed additives. Notably, Robenidine should not be used in feeds containing bentonite.[6][7]

Below is a workflow to guide the initial investigation.

G start Suspected Poor Efficacy of Robenidine HCl confirm_dx 1. Confirm Coccidiosis Diagnosis (Necropsy, Lesion Scoring) start->confirm_dx is_cocci Is Coccidiosis Confirmed? confirm_dx->is_cocci eval_factors 2. Evaluate Environmental & Management Factors is_env_ok Are Management Factors Optimal? eval_factors->is_env_ok review_meds 3. Review Medication Program (Dosage, Interactions) is_med_ok Is Medication Program Correct? review_meds->is_med_ok is_cocci->eval_factors Yes other_disease Investigate Other Enteric Diseases is_cocci->other_disease No is_env_ok->review_meds Yes correct_env Correct Management/ Environmental Issues is_env_ok->correct_env No correct_meds Correct Dosage/ Feed Formulation is_med_ok->correct_meds No proceed Proceed to Advanced Troubleshooting is_med_ok->proceed Yes

Caption: Initial troubleshooting workflow for suspected Robenidine inefficacy.

Q2: How does this compound work, and which stage of the parasite life cycle does it target?

A2: this compound is a synthetic, broad-spectrum coccidiostat. Its primary mechanism of action is the disruption of the energy metabolism of Eimeria parasites, specifically by interfering with mitochondrial function and the synthesis of adenosine (B11128) triphosphate (ATP).[8][9][10] This action is primarily coccidiostatic, arresting the development of the parasite at the first and second-generation schizont stages.[8][11][12] By targeting these early asexual stages, it prevents the formation of merozoites, thereby halting the parasite's life cycle before significant intestinal damage occurs.

G Robenidine targets early schizont stages, preventing progression of the Eimeria life cycle. cluster_host Host Intestinal Cell sporozoite Sporozoite Invasion schizont1 1st Gen. Schizont sporozoite->schizont1 schizont2 2nd Gen. Schizont schizont1->schizont2 block1 gametogony Gametogony schizont2->gametogony block2 oocyst Oocyst Release gametogony->oocyst robenidine Robenidine HCl robenidine->block1 robenidine->block2 G start Poor Efficacy Confirmed (Other factors ruled out) collect 1. Collect Litter/Fecal Samples from Affected Flock start->collect isolate 2. Isolate & Propagate Eimeria Oocysts collect->isolate ast 3. Conduct Anticoccidial Sensitivity Test (AST) isolate->ast results 4. Analyze Results (Lesion Scores, Weight Gain, FCR) ast->results sensitive Isolate is Sensitive results->sensitive High Efficacy resistant Isolate is Resistant results->resistant Low Efficacy decision Decision: Rotate to an Effective Anticoccidial resistant->decision

References

Technical Support Center: Optimizing Robenidine Hydrochloride Dosage to Minimize Resistance Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Robenidine hydrochloride dosage to minimize the development of resistance in Eimeria species.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound against Eimeria?

A1: this compound is a synthetic guanidine (B92328) derivative that acts as a coccidiostat. Its primary mechanism of action is the disruption of the parasite's energy metabolism by inhibiting oxidative phosphorylation within the mitochondria.[1] This interference with mitochondrial function ultimately leads to the parasite's death. While the precise molecular target within the Eimeria mitochondrion is not fully elucidated, it is known to affect the electron transport chain.[2][3]

Q2: At which stage of the Eimeria life cycle is this compound most effective?

A2: this compound is primarily effective against the early stages of the Eimeria life cycle. It targets the first and second-generation schizonts, which are asexual reproductive stages.[1] By inhibiting these early stages, it prevents the parasite from multiplying extensively within the host's intestines, thus controlling the infection and allowing the host to develop an immune response.[1]

Q3: What are the recommended dosages of this compound for coccidiosis control in poultry?

A3: The recommended dosage for this compound in broiler chickens is typically 30 grams per ton of feed (33 ppm).[4] It is administered continuously as the sole ration.

Q4: How does resistance to this compound develop in Eimeria?

A4: Resistance to this compound, like other anticoccidials, develops through the selection of naturally occurring resistant parasites within the Eimeria population. Continuous use of the drug creates a selective pressure that favors the survival and reproduction of these resistant individuals. The exact molecular mechanisms of resistance are not fully understood but are thought to involve modifications of the drug's target site within the mitochondrion or alterations in drug uptake and efflux by the parasite.[2][3]

Q5: Are there known issues of cross-resistance between this compound and other anticoccidial drugs?

A5: Studies have shown that strains of Eimeria tenella resistant to this compound do not exhibit cross-resistance to other classes of anticoccidial drugs.[5] This makes Robenidine a valuable tool in rotation programs designed to manage and mitigate the development of widespread drug resistance.

Troubleshooting Guides

In Vivo Anticoccidial Sensitivity Testing (AST)

Issue: High variability in lesion scores and oocyst counts between individual birds within the same treatment group.

  • Possible Cause 1: Inconsistent oocyst dosage in the inoculum.

    • Solution: Ensure the oocyst suspension is thoroughly mixed before and during inoculation to maintain a uniform concentration. Perform a pre-test validation of the inoculum to confirm oocyst viability and sporulation rates.

  • Possible Cause 2: Variation in feed intake among birds.

    • Solution: Monitor feed consumption to ensure all birds are receiving a consistent dose of this compound. Check for any signs of feed refusal, which could indicate palatability issues with the medicated feed.

  • Possible Cause 3: Pre-existing subclinical infections or other health issues in the experimental birds.

    • Solution: Use birds from a certified coccidia-free source. Implement strict biosecurity measures to prevent accidental exposure to wild-type Eimeria strains. Conduct a thorough health check of all birds before starting the experiment.

Issue: Unexpectedly high levels of coccidiosis in the Robenidine-treated group.

  • Possible Cause 1: The Eimeria strain being tested has developed resistance to Robenidine.

    • Solution: This is the intended outcome of a resistance selection study. To confirm, perform a dose-response assay with a range of Robenidine concentrations. A shift in the minimum inhibitory concentration (MIC) compared to a sensitive reference strain would confirm resistance.

  • Possible Cause 2: Improper mixing of this compound in the feed.

    • Solution: Verify the concentration and homogeneity of Robenidine in the feed through analytical testing. Ensure proper mixing procedures are followed.

  • Possible Cause 3: Instability of Robenidine in the feed.

    • Solution: Prepare medicated feed fresh and store it under appropriate conditions (cool, dry, and dark) to prevent degradation of the active ingredient.

In Vitro Sporozoite Invasion and Proliferation Assays

Issue: Low viability or poor excystation of Eimeria oocysts.

  • Possible Cause 1: Improper storage of oocysts.

    • Solution: Store oocysts in a 2.5% potassium dichromate solution at 4°C. Avoid freezing. Use oocysts within a reasonable timeframe (e.g., a few months) for optimal viability.

  • Possible Cause 2: Ineffective excystation procedure.

    • Solution: Optimize the excystation protocol. This may involve adjusting the concentration of trypsin and bile salts, the incubation time, and the temperature. Mechanical grinding of oocysts can also be employed to release sporocysts prior to enzymatic treatment.[6]

Issue: Poor infection of cell culture monolayers with sporozoites.

  • Possible Cause 1: Suboptimal cell culture conditions.

    • Solution: Ensure the cell line (e.g., Madin-Darby Bovine Kidney - MDBK cells) is healthy and at the correct confluency.[7] Maintain the appropriate temperature (41°C for avian Eimeria) and CO2 levels.[7]

  • Possible Cause 2: Low sporozoite viability after excystation.

    • Solution: Assess sporozoite viability using a trypan blue exclusion assay before infecting the cell monolayers. Purify sporozoites from the excystation solution promptly to remove toxic components.

Issue: High background or non-specific effects of this compound in the assay.

  • Possible Cause 1: Cytotoxicity of Robenidine at high concentrations.

    • Solution: Perform a dose-response curve to determine the optimal concentration range of Robenidine that is effective against the parasite without causing significant toxicity to the host cells. Include a vehicle control (e.g., DMSO) to account for any solvent effects.[7]

Quantitative Data on this compound Resistance

The following tables summarize experimental data on the development of resistance to this compound in Eimeria tenella.

Table 1: Efficacy of this compound Against a Robenidine-Resistant Strain of Eimeria tenella

Robenidine HCl in Feed (ppm)Mortality (%)Average Lesion ScoreAverage Oocyst Output (x 10^6)Average Weight Gain (g)
0 (Infected Control)403.515.225
33202.88.545
66102.14.160
13201.21.375
26400.50.285
0 (Uninfected Control)000100

Data adapted from a study on a robenidine-resistant strain of Eimeria tenella.[8]

Experimental Protocols

Protocol 1: In Vivo Induction of this compound Resistance in Eimeria tenella

This protocol describes a method for inducing resistance to this compound in Eimeria tenella through serial passage in chickens.

Materials:

  • Coccidia-free broiler chickens (e.g., Ross 308), 2 weeks old.

  • A sensitive laboratory strain of Eimeria tenella oocysts.

  • Unmedicated broiler feed.

  • This compound premix.

  • Cages with wire floors.

  • Fecal collection trays.

  • Oocyst counting chamber (McMaster chamber).

  • Saturated salt solution for fecal flotation.

Procedure:

  • Initial Infection:

    • Divide the chickens into two groups: a control group receiving unmedicated feed and a treatment group receiving feed with a suboptimal concentration of this compound (e.g., 16.5 ppm).

    • After 2 days on the respective diets, orally infect all chickens with a known number of sporulated E. tenella oocysts (e.g., 5 x 10^4 oocysts/bird).

  • Oocyst Collection:

    • From day 5 to day 9 post-infection, collect feces from each group.

    • Harvest oocysts from the feces of the medicated group using a standard fecal flotation technique.

  • Serial Passage:

    • Clean and sporulate the harvested oocysts.

    • Use these oocysts to infect the next group of chickens that have been pre-fed with a slightly higher concentration of this compound (e.g., increase by 5-10 ppm each passage).

    • Repeat this process for multiple passages, gradually increasing the concentration of this compound in the feed.

  • Confirmation of Resistance:

    • After several passages, conduct an Anticoccidial Sensitivity Test (AST) to compare the resistance profile of the passaged strain with the original sensitive strain.

    • The AST should include an uninfected, unmedicated control group; an infected, unmedicated control group; and infected groups treated with various concentrations of this compound (e.g., 33 ppm, 66 ppm, 132 ppm).

    • Evaluate resistance based on parameters such as weight gain, feed conversion ratio, lesion scores, and oocyst shedding.

Protocol 2: In Vitro this compound Sensitivity Assay

This protocol outlines an in vitro method to assess the sensitivity of Eimeria tenella sporozoites to this compound using a cell culture system.

Materials:

  • Madin-Darby Bovine Kidney (MDBK) cells.

  • Cell culture medium (e.g., DMEM with 10% FBS and antibiotics).

  • Eimeria tenella oocysts (sensitive and potentially resistant strains).

  • Excystation solution (e.g., 0.25% trypsin, 4% sodium taurocholate in PBS).

  • This compound stock solution (dissolved in DMSO).

  • 96-well cell culture plates.

  • qPCR reagents for Eimeria DNA quantification.

Procedure:

  • Cell Culture:

    • Seed MDBK cells into 96-well plates and grow to confluence at 37°C in a 5% CO2 incubator.

  • Sporozoite Preparation:

    • Harvest and sporulate E. tenella oocysts.

    • Excyst sporozoites by incubating sporulated oocysts in the excystation solution at 41°C for 60-90 minutes.

    • Purify the released sporozoites from debris.

  • Drug Treatment and Infection:

    • Pre-incubate the purified sporozoites with different concentrations of this compound (and a DMSO vehicle control) for 1 hour at 41°C.[7]

    • Wash the sporozoites to remove the drug.

    • Infect the confluent MDBK cell monolayers with the treated sporozoites.

  • Assessment of Invasion and Proliferation:

    • Invasion Assay (2-4 hours post-infection):

      • Wash the cell monolayers to remove non-invaded sporozoites.

      • Lyse the cells and extract genomic DNA.

      • Quantify the number of invaded parasites using qPCR with primers specific for an Eimeria gene.

    • Proliferation Assay (48-72 hours post-infection):

      • Incubate the infected cultures to allow for parasite development.

      • At the end of the incubation, wash the cells, lyse them, and extract genomic DNA.

      • Quantify parasite proliferation using qPCR.

  • Data Analysis:

    • Calculate the percentage of inhibition of invasion and proliferation for each Robenidine concentration compared to the vehicle control.

Visualizations

Robenidine_Action_Pathway cluster_parasite Eimeria Parasite cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient ETC->Proton_Gradient Generates Cell_Death Parasite Cell Death ETC->Cell_Death Inhibition leads to ATP_Synthase ATP Synthase ATP ATP (Energy) ATP_Synthase->ATP Produces Proton_Gradient->ATP_Synthase Drives Development Schizont Development ATP->Development Essential for Robenidine Robenidine hydrochloride Robenidine->ETC Inhibits Replication Parasite Replication Development->Replication Replication->Cell_Death Failure leads to

Caption: Mechanism of action of this compound on Eimeria.

Resistance_Development_Workflow cluster_experiment In Vivo Resistance Selection Start Start with Sensitive Eimeria Strain Infect_Low_Dose Infect Chickens (Low Dose Robenidine) Start->Infect_Low_Dose Collect_Oocysts Collect Oocysts from Medicated Group Infect_Low_Dose->Collect_Oocysts Increase_Dose Increase Robenidine Dosage Collect_Oocysts->Increase_Dose Infect_Higher_Dose Infect New Chickens (Higher Dose Robenidine) Increase_Dose->Infect_Higher_Dose Repeat Repeat Passages Infect_Higher_Dose->Repeat Collect oocysts and Repeat->Increase_Dose AST Anticoccidial Sensitivity Test (AST) Repeat->AST After multiple passages Resistant_Strain Characterize Resistant Strain AST->Resistant_Strain

Caption: Experimental workflow for inducing Robenidine resistance.

References

Technical Support Center: Robenidine Hydrochloride Stability in Pelleted Animal Feed

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Robenidine hydrochloride in pelleted animal feed. The information is presented in a question-and-answer format to directly address common stability issues encountered during experimental research and feed production.

Troubleshooting Guides

Issue 1: Lower than expected potency of this compound in pelleted feed.

Question: Our analysis shows a significant loss of this compound potency after pelleting. What are the likely causes and how can we mitigate this?

Answer: Loss of this compound potency during pelleting is primarily attributed to degradation caused by heat, moisture, and pressure. The pelleting process, which involves steam conditioning and mechanical extrusion, can accelerate the hydrolysis of the this compound molecule.

Potential Causes:

  • Excessive Heat: High conditioning temperatures and frictional heat generated during extrusion can promote thermal degradation.

  • High Moisture Content: Elevated moisture levels in the mash feed or excessive steam addition during conditioning can facilitate hydrolysis.

  • Prolonged Conditioning Time: Longer exposure to heat and steam increases the opportunity for degradation.

  • Feed Formulation: Certain feed ingredients can interact with this compound or alter the pelleting conditions, affecting its stability.

Troubleshooting Steps & Mitigation Strategies:

  • Optimize Pelleting Temperature:

    • Maintain conditioning temperatures within a range that ensures pellet quality without excessive degradation of this compound. Studies have shown that pelleting at temperatures around 80°C did not significantly impact Robenidine HCl content.

    • Monitor the temperature at the die, as frictional heat can be substantial.

  • Control Moisture Levels:

    • Ensure the initial moisture content of the mash feed is within the optimal range for pelleting.

    • Carefully control the amount of steam injected during conditioning to avoid excess moisture.

  • Minimize Conditioning Time:

    • Adjust the conditioner settings to achieve the desired pellet quality with the shortest possible retention time.

  • Evaluate Feed Formulation:

    • Analyze the composition of your feed matrix. Ingredients with high water activity or those that are highly reactive could potentially impact stability.

    • Consider the use of pellet binders that are effective at lower temperatures and moisture levels.

  • Conduct Stability Trials:

    • Perform small-scale pilot runs or laboratory simulations of the pelleting process to test the stability of this compound in your specific formulation under various processing conditions.

Issue 2: Inconsistent this compound concentration across different batches of pelleted feed.

Question: We are observing significant batch-to-batch variability in the concentration of this compound in our pelleted feed. What could be causing this inconsistency?

Answer: Inconsistent concentrations of this compound can stem from issues with mixing homogeneity in the mash feed, segregation of the drug during handling and processing, or variations in the pelleting process itself.

Potential Causes:

  • Poor Mixing: Inadequate mixing of the this compound premix into the bulk feed can lead to non-uniform distribution.

  • Segregation: Differences in particle size and density between the this compound premix and other feed ingredients can cause segregation during transport and storage of the mash.

  • Inconsistent Pelleting Parameters: Fluctuations in conditioning temperature, moisture content, or die pressure between batches can lead to varying levels of degradation.

  • Sampling and Analytical Variability: Improper sampling techniques or inconsistencies in the analytical method can contribute to apparent variations in concentration.

Troubleshooting Steps:

  • Verify Mixing Efficiency:

    • Conduct a mixer validation study to ensure that your mixing process achieves a uniform distribution of this compound.

    • Analyze multiple samples from different locations within the mixer to assess homogeneity.

  • Address Potential Segregation:

    • Evaluate the particle size distribution of the this compound premix and the main feed ingredients.

    • Consider using a carrier for the premix that has similar physical properties to the bulk feed to minimize segregation.

  • Standardize Pelleting Process:

    • Implement and strictly adhere to Standard Operating Procedures (SOPs) for the pelleting process.

    • Calibrate and regularly maintain all equipment, including temperature and moisture sensors.

  • Review Sampling and Analytical Methods:

    • Ensure that your sampling protocol is representative of the entire batch.

    • Validate your analytical method for accuracy, precision, and repeatability.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during pelleting?

A1: The primary degradation pathway for this compound under the conditions of heat and moisture present during pelleting is hydrolysis. The molecule contains two semi-carbazide bonds which are susceptible to breaking, leading to the formation of two main degradation products: p-chlorobenzaldehyde and, subsequently, p-chlorobenzoic acid.

Q2: Are the degradation products of this compound toxic?

A2: The main degradation products, p-chlorobenzaldehyde and p-chlorobenzoic acid, are generally considered to have lower toxicity than the parent compound. However, it is crucial to minimize degradation to ensure the efficacy of the anticoccidial drug and to adhere to regulatory limits for residues in animal products.

Q3: What analytical methods are recommended for determining the stability of this compound in feed?

A3: High-Performance Liquid Chromatography (HPLC) with UV or tandem mass spectrometry (MS/MS) detection is the most common and reliable method for quantifying this compound and its degradation products in animal feed.[1] It provides the necessary specificity and sensitivity to accurately measure the active compound in a complex matrix like feed.

Q4: How does feed formulation affect the stability of this compound?

A4: Feed formulation can influence this compound stability in several ways. The presence of ingredients with high moisture content can accelerate hydrolysis. The pH of the feed matrix can also play a role in the stability of the hydrochloride salt. Furthermore, the physical properties of the ingredients can affect the heat transfer and pressure distribution within the pellet die, indirectly impacting degradation.

Q5: What are the typical recovery rates for this compound after pelleting?

A5: While specific recovery rates can vary depending on the pelleting conditions and feed formulation, studies have shown that under controlled conditions (e.g., pelleting at 80°C), the loss of this compound can be minimal. However, during storage of the pelleted feed, a gradual decrease in concentration can occur. One study reported a recovery of 75-88% after storing pelleted feed for 3 months at 25°C.[2]

Data Presentation

Table 1: Stability of this compound in Premixtures and Complete Feed under Different Storage Conditions

Product TypeActive Substance ConcentrationStorage ConditionsDurationRecovery Rate (%)
Premixture6.6 g/kg25°C / 60% RH12 months> 96%
Premixture6.6 g/kg40°C / 75% RH3 months> 90%
Complete Turkey Feed (Pelleted at 80°C)33 mg/kg25°C3 months75 - 88%

Data sourced from EFSA Journal.[2]

Experimental Protocols

Protocol 1: Laboratory-Scale Simulation of the Pelleting Process for Stability Assessment

Objective: To assess the stability of this compound in a specific feed formulation under simulated pelleting conditions.

Materials:

  • Test feed formulation containing a known concentration of this compound.

  • Laboratory-scale pellet press with controllable temperature and pressure.

  • Conditioning chamber with steam injection or a controlled humidity and temperature oven.

  • HPLC system with a validated method for this compound analysis.

Methodology:

  • Sample Preparation: Prepare a homogenous batch of the mash feed containing this compound.

  • Conditioning Simulation:

    • Place a known amount of the mash feed in the conditioning chamber.

    • Introduce steam or conditioned air to achieve the target temperature and moisture content (e.g., 80°C, 15-17% moisture).

    • Maintain these conditions for a specified time (e.g., 30-60 seconds) to simulate the industrial conditioning process.

  • Pelleting Simulation:

    • Immediately transfer the conditioned mash to the pre-heated laboratory pellet press.

    • Apply a defined pressure for a specific duration to form pellets.

  • Cooling and Drying:

    • Cool the pellets to room temperature and, if necessary, dry them to a target moisture content.

  • Analysis:

    • Grind the pelleted feed to a uniform particle size.

    • Extract this compound using a suitable solvent.

    • Analyze the extract using a validated HPLC method to determine the concentration of this compound and its degradation products.

  • Data Evaluation:

    • Compare the concentration of this compound in the pelleted feed to the initial concentration in the mash feed to calculate the recovery rate.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_sim 2. Pelleting Simulation cluster_analysis 3. Analysis cluster_eval 4. Data Evaluation A Homogenous Mash Feed (with known Robenidine HCl conc.) B Conditioning (Temperature & Moisture Control) A->B C Pelleting (Pressure & Temperature Control) B->C D Cooling & Drying C->D E Grinding & Extraction D->E F HPLC Analysis (Robenidine HCl & Degradation Products) E->F G Calculate Recovery Rate F->G

Caption: Experimental workflow for lab-scale pelleting simulation.

degradation_pathway Robenidine This compound Hydrolysis Hydrolysis (Heat, Moisture) Robenidine->Hydrolysis pCBAld p-chlorobenzaldehyde Hydrolysis->pCBAld Oxidation Oxidation pCBAld->Oxidation pCBAcid p-chlorobenzoic acid Oxidation->pCBAcid

Caption: Primary degradation pathway of this compound.

troubleshooting_logic Start Low Robenidine HCl Potency CheckMixing Check Mixing Homogeneity? Start->CheckMixing CheckPelleting Check Pelleting Parameters? CheckMixing->CheckPelleting No OptimizeMixing Optimize Mixing Process CheckMixing->OptimizeMixing Yes CheckFormulation Review Feed Formulation? CheckPelleting->CheckFormulation No OptimizePelleting Adjust Temp, Moisture, Time CheckPelleting->OptimizePelleting Yes ModifyFormulation Modify Formulation / Binders CheckFormulation->ModifyFormulation Yes Reanalyze Re-analyze Potency CheckFormulation->Reanalyze No OptimizeMixing->Reanalyze OptimizePelleting->Reanalyze ModifyFormulation->Reanalyze

Caption: Troubleshooting logic for low Robenidine HCl potency.

References

Methods to overcome analytical interference in Robenidine hydrochloride quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Robenidine (B1679493) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical challenges in quantifying Robenidine hydrochloride?

A1: The most significant challenge is overcoming analytical interference from complex sample matrices, such as animal feed, tissues, and plasma. This "matrix effect" can lead to ion suppression or enhancement in mass spectrometry, resulting in inaccurate quantification.[1][2][3][4] Other common issues include poor chromatographic peak shape, retention time shifts, and the degradation of Robenidine during analysis.[5][6][7][8][9]

Q2: Which sample preparation techniques are most effective for reducing matrix interference?

A2: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are highly effective methods for cleaning up samples and reducing matrix effects.[1][10][11] The choice of technique depends on the sample matrix and the analytical method used. For instance, a modified QuEChERS procedure is suitable for fish muscle, while LLE is effective for plasma samples.[1][10] For chicken tissues and eggs, SPE with an HLB cartridge has been shown to provide good cleanup.[12]

Q3: What are the typical chromatographic conditions for this compound analysis?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used. A C18 column is often the stationary phase of choice.[11][12][13] Mobile phases typically consist of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer), sometimes with additives like trifluoroacetic acid to improve peak shape.[12][14]

Q4: How can I ensure the stability of this compound during analysis?

A4: this compound can be susceptible to degradation under certain conditions.[15] It is crucial to develop a stability-indicating method by conducting forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions.[16][17][18] This helps to identify potential degradation products and ensure that the analytical method can separate them from the parent compound. Proper sample storage, as determined by stability tests (e.g., at -80°C), is also critical.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Stationary Phase Acidify the mobile phase with additives like formic acid or trifluoroacetic acid (e.g., 0.1%) to minimize interactions with residual silanols on the column.[14][19]
Column Overload Reduce the injection volume or dilute the sample.[5][6]
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound to ensure it is in a single ionic state.[19]
Column Contamination or Degradation Use a guard column to protect the analytical column.[6] If the column is contaminated, flush it with a strong solvent. If performance does not improve, replace the column.[6][7]
Issue 2: Inconsistent Retention Times

Possible Causes and Solutions:

CauseSolution
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Gravimetric preparation of the mobile phase is more accurate than volumetric.[8][9]
Fluctuations in Column Temperature Use a column oven to maintain a stable temperature. Even minor temperature changes can affect retention times.[8][20]
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before starting the analysis, which can take 10-20 column volumes.[20]
System Leaks Check for small leaks in the HPLC system, as these can cause flow rate fluctuations.[9]
Issue 3: Inaccurate Quantification due to Matrix Effects (LC-MS/MS)

Possible Causes and Solutions:

CauseSolution
Ion Suppression or Enhancement Implement a more rigorous sample cleanup method such as SPE or LLE to remove interfering matrix components.[3][4]
Co-elution of Interfering Compounds Modify the chromatographic gradient to better separate Robenidine from matrix components.[2]
Matrix Variability between Samples Use a matrix-matched calibration curve or a stable isotope-labeled internal standard to compensate for matrix effects.[2][10]
Issue 4: Presence of Unexpected Peaks (Potential Degradants or In-Source Fragments)

Possible Causes and Solutions:

CauseSolution
Sample Degradation Conduct forced degradation studies to identify potential degradation products and adjust sample handling and storage procedures accordingly.[15][16][17]
In-Source Fragmentation (LC-MS/MS) Optimize the ion source parameters (e.g., fragmentor voltage) to minimize in-source fragmentation.[21][22][23]
Contamination Ensure all solvents, reagents, and vials are clean and free of contaminants.[6]

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Methods for this compound Quantification

Analytical MethodMatrixSample PreparationRecovery (%)LOQRSD (%)Reference
HPLC-UVAnimal FeedDichloromethane-ethyl acetate extraction, Sep-Pak Silica column cleanup101.2 ± 6.5400 µg/kgN/A[13]
HPLC-DAD-MSAnimal FeedAccelerated Solvent Extraction (ASE) with acidified methanol, alumina (B75360) column cleanup85 - 950.1 mg/kg (DAD), 0.02 mg/kg (MS)2[14]
HPLCChicken Tissues & EggsAcetonitrile (B52724) extraction, HLB SPE cleanup73.1 - 88.715 µg/kg<10 (Intra-day), <15 (Inter-day)[12]
HPLC-HESI-MS/MSFish MuscleModified QuEChERS88.0 - 93.55 µg/kg< 12.4[1][10]
HPLC-HESI-MS/MSFish PlasmaLiquid-Liquid Extraction (LLE)88.0 - 93.55 µg/L< 12.4[1][10]
HPLC-MS/MSWaterLiquid-Liquid Extraction (LLE)77 - 1235 µg/L< 7[11]
HPLC-MS/MSFish TissuesModified QuEChERS76 - 1295 µg/kg< 10[11]

Experimental Protocols

Protocol 1: QuEChERS Method for Fish Muscle

This protocol is adapted from a validated HPLC-HESI-MS/MS method for the determination of this compound in fish muscle.[1][10]

  • Sample Homogenization: Weigh 2.0 g of homogenized fish muscle into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile (containing 1% formic acid).

    • Vortex for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Vortex for 1 minute and then centrifuge at 8000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer 1.5 mL of the supernatant to a 2 mL centrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of C18 sorbent.

    • Vortex for 1 minute and centrifuge at 12000 rpm for 5 minutes.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm nylon filter before injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Chicken Tissues

This protocol is based on an HPLC method for determining Robenidine residues in chicken tissues.[12]

  • Sample Homogenization: Weigh 5.0 g of homogenized chicken tissue into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of acetonitrile.

    • Homogenize for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • SPE Cleanup:

    • Condition an HLB SPE cartridge (60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 3 mL of water followed by 3 mL of 40% methanol.

    • Elute Robenidine with 3 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1.0 mL of the mobile phase.

    • Filter through a 0.22 µm filter before HPLC analysis.

Visualizations

Troubleshooting_Peak_Shape cluster_causes Identify Potential Cause cluster_solutions_all Solutions for Systemic Issues cluster_solutions_specific Solutions for Analyte-Specific Issues start Poor Peak Shape Observed cause1 All Peaks Affected? start->cause1 Start Troubleshooting cause2 Only Robenidine Peak Affected? cause1->cause2 No sol1_1 Check for Column Overload - Reduce injection volume - Dilute sample cause1->sol1_1 Yes sol2_1 Optimize Mobile Phase pH - Adjust pH to be >2 units from pKa cause2->sol2_1 sol1_2 Inspect Column Condition - Flush with strong solvent - Replace column if necessary sol1_1->sol1_2 sol1_3 Verify Mobile Phase - Check composition and pH - Ensure proper mixing sol1_2->sol1_3 end Peak Shape Improved sol1_3->end sol2_2 Add Mobile Phase Modifier - Use 0.1% Formic or Trifluoroacetic Acid sol2_1->sol2_2 sol2_2->end

Caption: Troubleshooting workflow for poor peak shape.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final Final Steps Homogenize 1. Homogenize Tissue Sample Extract 2. Extract with Acetonitrile Homogenize->Extract Centrifuge 3. Centrifuge and Collect Supernatant Extract->Centrifuge Condition 4. Condition SPE Cartridge (Methanol, then Water) Centrifuge->Condition Load 5. Load Supernatant Condition->Load Wash 6. Wash Cartridge (Water, then 40% Methanol) Load->Wash Elute 7. Elute Robenidine (Methanol) Wash->Elute Evaporate 8. Evaporate to Dryness Elute->Evaporate Reconstitute 9. Reconstitute in Mobile Phase Evaporate->Reconstitute Filter 10. Filter and Inject Reconstitute->Filter

References

Technical Support Center: Enhancing Roben-idine Hydrochloride Bioavailability in Poultry Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of Robenidine (B1679493) hydrochloride formulations in poultry.

Frequently Asked Questions (FAQs)

Q1: What is Robenidine hydrochloride and why is its bioavailability in poultry a concern?

A1: this compound is a synthetic guanidine (B92328) derivative used as a coccidiostat in poultry feed to control coccidiosis, a parasitic intestinal disease caused by Eimeria species.[1][2] Its efficacy is dependent on reaching sufficient concentrations at the site of action in the gastrointestinal tract. However, this compound is known for its poor aqueous solubility and limited absorption from the gut, which can lead to variable and potentially sub-therapeutic drug levels, impacting its effectiveness.[1][2]

Q2: What are the key physicochemical properties of this compound that affect its bioavailability?

A2: The primary challenge is its very low water solubility (<1 mg/L).[1][3][4] It is also a weakly basic compound. Understanding its solubility at different pH levels corresponding to the poultry gastrointestinal tract is crucial for developing effective formulations.[5]

Q3: What are the typical pH ranges in the chicken gastrointestinal tract that I should consider in my formulation development?

A3: The pH of the chicken's digestive tract varies significantly along its length. This pH gradient will influence the dissolution and absorption of this compound. Formulations should be designed to ensure optimal release and solubility within these specific environments.

Troubleshooting Guide

Problem 1: Poor and inconsistent dissolution of this compound in in vitro dissolution studies.

Possible Cause: The inherent low aqueous solubility of this compound is the most likely cause. The pH of the dissolution medium may not be optimal for solubilizing the drug.

Suggested Solutions:

  • pH Modification: Since this compound is more soluble in acidic and alkaline conditions, consider using dissolution media that simulate the pH of different segments of the poultry gut.[5][6][7][8] For example, a two-stage dissolution test could be employed, starting with an acidic medium (pH 2.5-4.0) to mimic the proventriculus and gizzard, followed by a medium with a pH of 6.0-7.5 to simulate the small intestine.[6][7][8]

  • Use of Surfactants: Incorporating pharmaceutically acceptable surfactants in the formulation or dissolution medium can help to wet the drug particles and increase their solubility.

  • Particle Size Reduction: Micronization or nano-sizing of the this compound particles can increase the surface area available for dissolution.

Problem 2: Low oral bioavailability observed in in vivo pharmacokinetic studies in chickens, despite seemingly adequate in vitro dissolution.

Possible Causes:

  • Poor Permeability: Even if dissolved, this compound may have inherently low permeability across the intestinal epithelium of the chicken.

  • Rapid Transit Time: The relatively short transit time of digesta in the chicken's gastrointestinal tract may not allow sufficient time for complete dissolution and absorption.[9]

  • Interaction with Feed Components: Components of the poultry feed matrix can bind to the drug, preventing its absorption.

Suggested Solutions:

  • Permeation Enhancers: Investigate the use of safe and approved permeation enhancers in the formulation to improve the passage of the drug across the intestinal wall.

  • Advanced Formulation Strategies:

    • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can enhance its dissolution rate and absorption.[10][11][12][13][14]

    • Nanoparticle Formulations: Formulating this compound as nanoparticles can improve its solubility and potentially enhance its absorption through various mechanisms.[15][16][17][18]

    • Microencapsulation: Encapsulating the drug can protect it from the harsh environment of the upper gastrointestinal tract and allow for targeted release in the small intestine where absorption is maximal.[19][20][21][22]

  • Mucoadhesive Formulations: Incorporating mucoadhesive polymers can increase the residence time of the formulation in the gastrointestinal tract, allowing more time for dissolution and absorption.[23]

Problem 3: High variability in plasma concentrations of this compound among individual birds in a study.

Possible Causes:

  • Inconsistent Feed Intake: Variations in feed consumption among birds can lead to different drug dosages being ingested.

  • Non-homogenous Drug Distribution in Feed: If the this compound formulation is not uniformly mixed into the feed, birds will receive variable doses.

  • Physiological Differences: Individual variations in gut physiology, such as transit time and microflora, can affect drug absorption.

Suggested Solutions:

  • Ensure Homogenous Feed Mixing: Implement and validate a thorough feed mixing protocol to ensure uniform distribution of the drug formulation.

  • Controlled Feeding Studies: For pharmacokinetic studies, consider methods to ensure each bird consumes a precise amount of the medicated feed.

  • Increase Sample Size: A larger number of birds in the study can help to account for individual physiological variability.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₅H₁₃Cl₂N₅·HCl[1]
Molecular Weight370.66 g/mol [24]
AppearanceWhite to pale-yellow crystalline powder[1][4]
Aqueous Solubility< 1 mg/L[1][3][4]
Solubility in DMSO94 mg/L[1][3][4]
Solubility in DMF46 mg/L[1][3][4]
Log P (octanol/water)3.3 - 4.71[24]
pKa3.4[24]

Table 2: Typical pH of the Chicken Gastrointestinal Tract

GIT SegmentpH RangeReference(s)
Crop4.5 - 6.1[7]
Proventriculus2.5 - 4.0[8]
Gizzard2.5 - 4.0[7][8]
Duodenum5.0 - 6.3[6][7]
Jejunum6.5 - 7.4[6][9]
Ileum7.0 - 7.5[6][9]

Table 3: Example Pharmacokinetic Parameters of this compound (in Rabbits - Note: Poultry data is limited)

ParameterRouteValueUnitReference(s)
CmaxOral0.28µg/mL[17]
TmaxOral4.0h[17]
AUC (0-t)Oral2.74µg·h/mL[17]
Oral8.94h[17]
BioavailabilityOral7.36%[17]

Experimental Protocols

1. In Vitro Dissolution Testing for this compound Poultry Formulations

Objective: To assess the release of this compound from a formulation under conditions simulating the poultry gastrointestinal tract.

Apparatus: USP Apparatus II (Paddle)

Dissolution Media:

  • Simulated Gastric Fluid (SGF - for Proventriculus/Gizzard): 0.1 N HCl, pH ~1.2. To better simulate the poultry stomach, adjust pH to 3.0 ± 0.1 with NaOH or HCl.

  • Simulated Intestinal Fluid (SIF - for Small Intestine): Phosphate (B84403) buffer, pH 6.8. To better simulate the poultry intestine, adjust pH to 7.2 ± 0.1.

Procedure:

  • Place 900 mL of the selected dissolution medium in each vessel and equilibrate to 37 ± 0.5 °C.

  • Place a known amount of the this compound formulation (e.g., an amount of medicated feed equivalent to a standard dose) into each vessel.

  • Begin stirring at a specified rate (e.g., 75 rpm).

  • At predetermined time points (e.g., 5, 15, 30, 60, 120, and 240 minutes), withdraw a sample (e.g., 5 mL) from each vessel.

  • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the concentration of this compound in the filtered samples using a validated HPLC method.

2. In Vivo Pharmacokinetic Study of this compound in Broiler Chickens

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, t½) of a this compound formulation after oral administration to broiler chickens.

Animals: Healthy broiler chickens of a specific age and weight range. Acclimatize the birds for at least 7 days before the study.

Procedure:

  • Fast the birds overnight (with access to water) before administration of the formulation.

  • Administer a single oral dose of the this compound formulation. This can be done via oral gavage of a suspension or by providing a precisely weighed amount of medicated feed to each bird.

  • Collect blood samples (e.g., 0.5-1.0 mL) from the wing vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-administration).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -20 °C or lower until analysis.

  • Determine the concentration of this compound in the plasma samples using a validated HPLC or LC-MS/MS method.

  • Calculate the pharmacokinetic parameters using appropriate software.

3. HPLC Method for Quantification of this compound in Chicken Plasma

Objective: To provide a reliable method for the determination of this compound concentrations in chicken plasma for pharmacokinetic studies.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.05 M ammonium (B1175870) phosphate buffer, pH 6.5) in a ratio of approximately 60:40 (v/v).[25] The exact ratio may need to be optimized.

Sample Preparation (Protein Precipitation):

  • To 200 µL of chicken plasma in a microcentrifuge tube, add 400 µL of acetonitrile.

  • Vortex for 1 minute to precipitate the plasma proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.

  • Inject a portion (e.g., 20 µL) into the HPLC system.

Chromatographic Conditions:

  • Flow rate: 1.0 mL/min

  • Detection wavelength: 317 nm[25]

  • Column temperature: 30 °C

Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to relevant guidelines.[25][26][27][28]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Testing cluster_invivo In Vivo Studies cluster_analysis Data Analysis F1 Standard Premix IV Dissolution Testing (Simulated Gut Fluids) F1->IV F2 Solid Dispersion F2->IV F3 Nanoparticles F3->IV F4 Microencapsulation F4->IV PK Pharmacokinetic Study (Broiler Chickens) IV->PK DA Compare Bioavailability (Cmax, Tmax, AUC) PK->DA troubleshooting_logic Start Low Bioavailability Observed CheckDissolution Review In Vitro Dissolution Data Start->CheckDissolution PoorDissolution Poor Dissolution CheckDissolution->PoorDissolution Is dissolution poor? GoodDissolution Good Dissolution CheckDissolution->GoodDissolution Is dissolution adequate? SolubilityIssue Solubility is the Limiting Factor PoorDissolution->SolubilityIssue PermeabilityIssue Permeability/Absorption is the Limiting Factor GoodDissolution->PermeabilityIssue Action1 Modify pH Add Surfactants Reduce Particle Size SolubilityIssue->Action1 Action2 Incorporate Permeation Enhancers Use Mucoadhesives Advanced Formulations (e.g., Nanoparticles) PermeabilityIssue->Action2 absorption_pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium Formulation Robenidine HCl Formulation Dissolution Dissolved Robenidine HCl Formulation->Dissolution Dissolution (Rate-Limiting Step) Absorption Absorption Dissolution->Absorption Permeation Bloodstream Systemic Circulation (Bloodstream) Absorption->Bloodstream

References

Strategies for managing Robenidine hydrochloride withdrawal periods in livestock

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Robenidine (B1679493) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is Robenidine hydrochloride and what is its primary application in livestock?

A1: this compound is a synthetic guanidine (B92328) derivative used as a coccidiostat in the feed of broiler chickens, turkeys, and rabbits.[1][2][3] Its primary function is to prevent and control coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria.[4] This disease can lead to significant economic losses in the poultry and rabbit industries due to decreased weight gain, poor feed conversion, and increased mortality.[5]

Q2: What is the established withdrawal period for this compound in poultry and rabbits?

A2: The standard withdrawal period for this compound is 5 days for broiler chickens and turkeys before slaughter.[6][7][8] For rabbits, a withdrawal period of 6 days is recommended.[9] It is crucial to adhere to this period to ensure that drug residues in edible tissues fall below the established Maximum Residue Limits (MRLs).

Q3: Why is adherence to the withdrawal period for this compound critical?

A3: Adherence to the withdrawal period is essential to ensure that the concentration of this compound residues in meat and other edible tissues does not exceed the legally permitted Maximum Residue Limits (MRLs).[10][11] Consuming food with residues above the MRL could pose a health risk to humans.[6][9] Furthermore, failure to observe the withdrawal period can lead to regulatory penalties and trade restrictions. An unpleasant taste in broiler meat has also been reported if the drug is not withdrawn before slaughter.[12]

Q4: What are the Maximum Residue Limits (MRLs) for this compound in different livestock tissues?

A4: MRLs for this compound vary by species and tissue type. These limits are established by regulatory agencies to ensure food safety. The following table summarizes the MRLs in the European Union for chickens and rabbits.

Data Presentation

Table 1: Maximum Residue Limits (MRLs) for this compound

SpeciesTissueMRL (µg/kg wet weight)
Chickens Liver800
Kidney350
Muscle200
Skin/Fat1300
Rabbits Liver200
Kidney200
All other tissues100

(Source: EFSA Journal)[6][13]

Troubleshooting Guides

Issue 1: Exceeding Maximum Residue Limits (MRLs) Despite Adhering to the Recommended Withdrawal Period

Q: We followed the 5-day withdrawal period for our broiler chickens, but our tissue analysis shows this compound residues above the MRL. What could be the cause?

A: Several factors can contribute to higher-than-expected residue levels even when the recommended withdrawal period is observed. Here are some potential causes and troubleshooting steps:

  • Cross-Contamination of Feed:

    • Problem: Non-medicated withdrawal feed may have been contaminated with this compound from the feed mill or on the farm.

    • Troubleshooting:

      • Review feed mill procedures for preventing cross-contamination, such as physical cleanout, flushing, and proper sequencing of feed production.[1][14]

      • Ensure separate storage and handling of medicated and non-medicated feed on the farm.

      • Analyze samples of the withdrawal feed to confirm the absence of this compound.

  • Animal Health Status:

    • Problem: The health of the livestock can affect drug metabolism and excretion. Animals with compromised liver or kidney function may eliminate the drug more slowly.[6]

    • Troubleshooting:

      • Review the health records of the flock or herd for any signs of disease that could impact drug metabolism.

      • Consider extending the withdrawal period for animals that have been ill.

  • Incorrect Dosage:

    • Problem: Accidental administration of a higher dose of this compound will require a longer time for the residues to deplete.

    • Troubleshooting:

      • Verify the concentration of this compound in the medicated feed to ensure it was mixed correctly.

      • Review feed consumption records to identify any potential overconsumption.

Issue 2: Inconsistent or Unreliable Results in this compound Residue Analysis by HPLC

Q: We are experiencing issues with our HPLC analysis of this compound in tissue samples, such as poor peak shape and low recovery. How can we troubleshoot this?

A: High-Performance Liquid Chromatography (HPLC) is a common method for quantifying this compound residues.[15][16] Here are some common problems and solutions:

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Incompatible mobile phase pH- Column degradation- Sample overload- Adjust the pH of the mobile phase to ensure this compound is in a single ionic state.- Use a new or different C18 column.- Dilute the sample extract before injection.
Low Recovery - Inefficient extraction from the tissue matrix- Loss of analyte during sample clean-up- Optimize the extraction solvent and procedure. Acetonitrile (B52724) is a commonly used solvent.[16]- Evaluate the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) clean-up steps for analyte loss.[15]
Baseline Noise or Drift - Contaminated mobile phase or HPLC system- Detector lamp aging- Filter all solvents and use high-purity reagents.- Flush the HPLC system thoroughly.- Replace the detector lamp if necessary.
Variable Retention Times - Inconsistent mobile phase composition- Fluctuations in column temperature- Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol 1: Determination of this compound Residues in Chicken Muscle by HPLC-UV

This protocol is based on established methods for the analysis of this compound residues in poultry tissues.[15]

  • Sample Preparation:

    • Homogenize 5 g of chicken muscle tissue.

    • Add 10 mL of acetonitrile/formic acid (98:2, v/v) and vortex for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction step with another 10 mL of the extraction solvent.

    • Combine the supernatants and add 10 mL of n-hexane for defatting.

    • Vortex and centrifuge; discard the upper hexane (B92381) layer.

    • Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: 70% methanol (B129727) in water containing 0.1% trifluoroacetic acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 312 nm

    • Injection Volume: 20 µL

  • Quantification:

    • Prepare a calibration curve using this compound standards of known concentrations (e.g., 0.05 to 0.5 µg/g).

    • Quantify the robenidine concentration in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Homogenization Homogenize 5g of Tissue Extraction1 First Extraction with Acetonitrile/Formic Acid Homogenization->Extraction1 Centrifugation1 Centrifuge Extraction1->Centrifugation1 Extraction2 Second Extraction Centrifugation1->Extraction2 Centrifugation2 Centrifuge Extraction2->Centrifugation2 Defatting Defat with Hexane Centrifugation2->Defatting Evaporation Evaporate to Dryness Defatting->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Filtering Filter Reconstitution->Filtering Injection Inject into HPLC Filtering->Injection Separation Isocratic Separation on C18 Column Injection->Separation Detection UV Detection at 312 nm Separation->Detection Peak_Integration Integrate Peak Area Detection->Peak_Integration Quantification Quantify using Calibration Curve Peak_Integration->Quantification

Caption: Experimental workflow for this compound residue analysis.

logical_relationship cluster_factors Influencing Factors cluster_strategies Management Strategies Withdrawal_Management Effective Withdrawal Period Management Adherence Strict Adherence to Recommended Withdrawal Time Withdrawal_Management->Adherence Residue_Testing Regular Residue Testing of Tissues and Feed Withdrawal_Management->Residue_Testing Contamination_Prevention Prevention of Feed Cross-Contamination Withdrawal_Management->Contamination_Prevention Record_Keeping Accurate Record Keeping Withdrawal_Management->Record_Keeping Animal_Health Animal Health Status Animal_Health->Withdrawal_Management affects Drug_Dosage Correct Drug Dosage Drug_Dosage->Withdrawal_Management affects Feed_Management Feed Management Practices Feed_Management->Withdrawal_Management affects

Caption: Key factors and strategies for managing Robenidine withdrawal.

signaling_pathway Robenidine This compound Mitochondrion Eimeria Mitochondrion Robenidine->Mitochondrion targets Energy_Metabolism Energy Metabolism (e.g., Oxidative Phosphorylation) Robenidine->Energy_Metabolism interferes with Mitochondrion->Energy_Metabolism ATP_Production ATP Production Energy_Metabolism->ATP_Production leads to reduced Parasite_Development Inhibition of Parasite Development & Reproduction ATP_Production->Parasite_Development impacts Coccidiosis_Control Control of Coccidiosis Parasite_Development->Coccidiosis_Control

Caption: Mechanism of action of this compound.

References

Resolving inconsistencies in Robenidine hydrochloride HPLC and LC-MS/MS results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding inconsistencies observed between High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of Robenidine hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may lead to discrepancies between HPLC-UV and LC-MS/MS results.

Question 1: Why is my this compound concentration significantly lower in LC-MS/MS compared to my HPLC-UV results from the same sample extract?

Answer:

This is a common issue that can arise from several factors, primarily related to the principles of each detection method.

  • Matrix Effects in LC-MS/MS: The most frequent cause is ion suppression, a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of this compound in the MS source, leading to a lower signal and thus a lower calculated concentration.[1][2][3] HPLC-UV is generally less susceptible to these effects.

  • Analyte Stability: this compound may degrade during sample processing or in the autosampler. Some degradation products may co-elute with the parent peak in HPLC-UV, leading to an overestimation of the concentration if the degradation product absorbs at the same wavelength. LC-MS/MS is more specific and will only quantify the parent molecule, resulting in a lower, more accurate concentration.

  • Ionization Efficiency: The ionization efficiency of this compound in the specific mobile phase and ion source conditions may be low, leading to a weaker signal in LC-MS/MS.

  • In-source Fragmentation: this compound might be fragmenting in the ion source of the mass spectrometer before reaching the mass analyzer. This would reduce the abundance of the precursor ion being monitored.

Troubleshooting Steps:

  • Evaluate Matrix Effects:

    • Perform a post-extraction spike experiment.[2] Compare the signal response of Robenidine in a clean solvent to the response of a spike in a blank matrix extract. A significantly lower response in the matrix indicates ion suppression.

    • If matrix effects are confirmed, improve sample clean-up using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1]

    • Modify chromatographic conditions to separate Robenidine from the interfering matrix components.

    • Use a stable isotope-labeled internal standard (SIL-IS) for Robenidine if available, as it can compensate for matrix effects.[2]

  • Assess Analyte Stability:

    • Perform a forced degradation study by exposing a Robenidine standard to acidic, basic, oxidative, and photolytic conditions to identify potential degradation products.[4][5][6]

    • Analyze these degraded samples by both HPLC-UV and LC-MS/MS to see if any degradation products co-elute with the parent compound in the HPLC-UV analysis.

  • Optimize LC-MS/MS Parameters:

    • Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for Robenidine.

    • Ensure the collision energy in the MS/MS is optimized for the specific fragmentation of Robenidine to produce a stable and abundant product ion.

Question 2: I am observing a peak at the correct retention time for Robenidine in my HPLC-UV analysis, but I do not see a corresponding peak in my LC-MS/MS analysis. What could be the reason?

Answer:

This discrepancy suggests that the peak detected by the UV detector is not this compound or that the concentration is below the detection limit of the LC-MS/MS method under the current conditions.

  • Co-eluting Impurity: The peak in the HPLC-UV chromatogram could be an impurity or a degradation product that has a similar retention time to Robenidine and absorbs UV light at the detection wavelength.[7] Since LC-MS/MS is highly selective, it will not detect this compound if it does not have the correct mass-to-charge ratio (m/z) for Robenidine.

  • Sensitivity Difference: While LC-MS/MS is generally more sensitive than HPLC-UV, a poorly optimized LC-MS/MS method can have a higher limit of detection (LOD). The concentration of the analyte in the sample might be sufficient to be detected by the UV detector but not by the mass spectrometer.

  • Complete Ion Suppression: In severe cases of matrix effects, the Robenidine signal in the LC-MS/MS can be completely suppressed, making it appear as if the analyte is not present.[3]

Troubleshooting Steps:

  • Verify Peak Identity:

    • Spike the sample with a known concentration of Robenidine standard and re-analyze on both systems. An increase in the peak height of the peak of interest on both systems would confirm its identity as Robenidine.

    • If possible, collect the fraction corresponding to the HPLC-UV peak and infuse it directly into the mass spectrometer to confirm the presence of the correct m/z for Robenidine.

  • Optimize LC-MS/MS Sensitivity:

    • Review and optimize all MS parameters, including ionization source settings and detector voltages.

    • Ensure the mobile phase is compatible with efficient ionization. For example, electrospray ionization (ESI) is often more efficient with some level of organic solvent and a pH modifier.

  • Investigate Matrix Effects:

    • Dilute the sample extract with the mobile phase and re-inject. If a peak for Robenidine appears, it is a strong indication that the issue was severe ion suppression that was alleviated by dilution.

    • Improve the sample preparation method to remove more of the matrix components.

Frequently Asked Questions (FAQs)

Q1: What are the typical metabolites of this compound and can they interfere with analysis?

A1: The main metabolites of this compound are 4-chlorohippuric acid (PCHA) and 4-chlorobenzoic acid (PCBA).[8][9][10] In an HPLC-UV analysis, if the chromatographic separation is not adequate, these metabolites could potentially co-elute or have overlapping peaks with the parent compound, especially if they have some UV absorbance at the monitored wavelength. However, in LC-MS/MS, these metabolites have different m/z values and will not interfere with the detection of Robenidine, provided that specific parent-product ion transitions are monitored.

Q2: Can the mobile phase composition cause inconsistencies between HPLC-UV and LC-MS/MS?

A2: Yes. Mobile phases that are ideal for UV detection may not be suitable for MS detection. For example, high concentrations of non-volatile buffers like phosphate (B84403) can be detrimental to the mass spectrometer. It is crucial to use volatile mobile phase additives like formic acid, acetic acid, or ammonium (B1175870) formate (B1220265) for LC-MS/MS analysis.[11] Using different mobile phases for the two techniques can lead to shifts in retention time and changes in peak shape, which can complicate direct comparison of the chromatograms.

Q3: How can I be sure that my sample preparation method is suitable for both HPLC-UV and LC-MS/MS?

A3: A good sample preparation method should provide a clean extract with high recovery of the analyte. For both techniques, methods like Solid-Phase Extraction (SPE) or a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure are often used for Robenidine analysis in complex matrices.[9][10] To ensure suitability for LC-MS/MS, it is particularly important that the final extract has minimal matrix components to avoid ion suppression or enhancement.[1] It is recommended to validate the sample preparation method for both analytical techniques.

Q4: What is the expected fragmentation pattern for this compound in MS/MS?

Data Presentation

Table 1: Typical Quantitative Parameters for this compound Analysis

ParameterHPLC-UVLC-MS/MSReference
Limit of Detection (LOD) ~0.4 µg/mL≤ 2.5 µg/kg (in tissue)[7],[9]
Limit of Quantification (LOQ) 400 µg/kg5 µg/kg (in tissue)[7],[9][10]
Typical Retention Time Varies with method~3.37 - 5.51 min[10],[9]
Precursor Ion (m/z) N/A[M+H]⁺
Product Ions (m/z) N/AVaries

Table 2: Example MS/MS Parameters for Robenidine and its Metabolites [9][10]

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Robenidine (ROBH) 371.1154.1125.1Varies
4-chlorobenzoic acid (PCBA) 155.0111.0-Varies
4-chlorohippuric acid (PCHA) 212.0155.0-Varies

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound in Feedstuffs[8]
  • Sample Preparation (Extraction):

    • Extract a known amount of the feedstuff sample with a dichloromethane-ethyl acetate (B1210297) mixture.

    • Purify the extract using a Sep-Pak Silica column.

  • Chromatographic Conditions:

    • Column: C18 reverse phase column.

    • Mobile Phase: Ion-pair chromatography mobile phase.

    • Detection: UV at 314 nm.

  • Quantification:

    • Use an external standard calibration curve prepared from this compound standards of known concentrations.

Protocol 2: LC-MS/MS Analysis of this compound in Fish Tissue[10][11]
  • Sample Preparation (Modified QuEChERS):

    • Homogenize 1 g of the tissue sample.

    • Add an internal standard solution.

    • Add 5 mL of ethyl acetate containing 1% formic acid.

    • Vortex and sonicate.

    • Centrifuge the sample.

    • Filter the supernatant through a 0.22 µm filter before injection.

  • LC-MS/MS Conditions:

    • LC Column: A suitable C18 column.

    • Mobile Phase: A gradient of water with formic acid and methanol (B129727) or acetonitrile.

    • Ionization: Heated Electrospray Ionization (HESI) in positive ion mode.

    • MS/MS Detection: Selected Reaction Monitoring (SRM) of the precursor and product ions for Robenidine and its metabolites (see Table 2).

  • Quantification:

    • Use a matrix-matched calibration curve to account for potential matrix effects.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_comparison Data Comparison & Troubleshooting start Sample (e.g., Fish Tissue) homogenize Homogenize Sample start->homogenize extract Extract with Solvent (e.g., QuEChERS) homogenize->extract cleanup Clean-up/Filter extract->cleanup final_extract Final Extract for Analysis cleanup->final_extract hplc_inject Inject into HPLC final_extract->hplc_inject Aliquot 1 lcms_inject Inject into LC-MS/MS final_extract->lcms_inject Aliquot 2 hplc_sep C18 Separation hplc_inject->hplc_sep uv_detect UV Detection hplc_sep->uv_detect hplc_result HPLC Chromatogram uv_detect->hplc_result compare Compare Results hplc_result->compare lcms_sep C18 Separation lcms_inject->lcms_sep ms_detect MS/MS Detection (SRM) lcms_sep->ms_detect lcms_result LC-MS/MS Chromatogram ms_detect->lcms_result lcms_result->compare troubleshoot Troubleshoot Discrepancies compare->troubleshoot

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_lcms_low Case 1: LC-MS/MS Result Lower than HPLC cluster_lcms_missing Case 2: Peak in HPLC, Absent in LC-MS/MS start Inconsistent Results (HPLC vs LC-MS/MS) matrix_effects Check for Matrix Effects (Ion Suppression) start->matrix_effects coelution Check for Co-eluting Impurity start->coelution degradation Investigate Analyte Degradation matrix_effects->degradation end_node Resolution matrix_effects->end_node optimization Optimize MS Parameters degradation->optimization degradation->end_node optimization->end_node sensitivity Verify LC-MS/MS Sensitivity coelution->sensitivity coelution->end_node severe_suppression Consider Severe Ion Suppression sensitivity->severe_suppression sensitivity->end_node severe_suppression->end_node

References

Identifying factors affecting Robenidine hydrochloride field performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Robenidine (B1679493) hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the use of Robenidine hydrochloride in field and experimental settings.

Issue 1: Reduced or complete loss of efficacy against coccidiosis.

  • Question: We are observing clinical signs of coccidiosis (e.g., diarrhea, bloody droppings, reduced weight gain) in our poultry flock despite the administration of this compound in the feed. What are the potential causes and how can we troubleshoot this?

  • Answer: A perceived failure of this compound to control coccidiosis can be attributed to several factors. A systematic approach to troubleshooting is recommended.

    • 1. Confirm the Diagnosis: Ensure the clinical signs are indeed due to coccidiosis. Other enteric diseases can present with similar symptoms. A definitive diagnosis can be made through post-mortem examination of the gut to identify lesions characteristic of Eimeria infection and microscopic examination of fecal samples for oocysts.[1][2][3][4]

    • 2. Verify Drug Concentration in Feed: Incorrect dosage is a common cause of treatment failure. It is crucial to verify that the concentration of this compound in the feed is at the recommended therapeutic level (typically 30-33 ppm for broilers).[5][6] This can be done by submitting a feed sample for quantitative analysis.

    • 3. Investigate Feed Formulation and Mixing:

      • Homogeneity: Uneven distribution of the drug in the feed can lead to under-dosing of some animals. Ensure proper mixing procedures are followed.

      • Interactions: this compound should not be used in feeds containing bentonite, as this can reduce its efficacy.[5] No other significant negative interactions with other feed materials or approved additives have been reported.[7]

    • 4. Assess Drug Stability:

      • Storage: this compound in medicated feed has a limited shelf life. Type C feeds containing Robenz® must be fed within 50 days of manufacture.[5] Ensure that the feed is stored under appropriate conditions (below 25°C/77°F) to prevent degradation.[5]

      • Feed Processing: High temperatures during feed pelleting can potentially reduce the stability of various feed additives. While some studies suggest robenidine has good stability during pelleting, extreme conditions should be evaluated.

    • 5. Evaluate the Possibility of Drug Resistance: Continuous or improper use of any anticoccidial can lead to the development of resistant strains of Eimeria.[1]

      • History of Use: Consider the history of anticoccidial use on the premises. Prolonged, continuous use of this compound increases the selection pressure for resistant parasites.

      • Anticoccidial Sensitivity Testing (AST): To confirm resistance, Eimeria oocysts can be collected from fecal samples and tested in a controlled laboratory setting to determine their susceptibility to this compound and other anticoccidials.

      • Rotation Programs: Implementing a rotation program where different classes of anticoccidials are used in succession can help to mitigate the development of resistance.[8][9][10][11] this compound is often used in such programs.[5][7][8]

    • 6. Consider the Level of Coccidial Challenge: In situations of extremely high oocyst contamination in the environment, even a fully effective anticoccidial may be overwhelmed. Good husbandry and sanitation practices are crucial to reduce the parasite load.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic guanidine (B92328) derivative that acts as a coccidiostat.[12] Its primary mechanism of action is the interference with the energy metabolism of the Eimeria parasite by inhibiting mitochondrial function and disrupting adenosine (B11128) triphosphate (ATP) synthesis.[12] This ultimately leads to the death of the parasite.

Q2: Against which developmental stages of Eimeria is this compound most effective?

A2: this compound is known to arrest the development of the first-generation schizonts of Eimeria tenella by preventing the formation of merozoites. An additional effect on gametogony has also been identified.

Q3: Is this compound effective against all species of Eimeria?

A3: this compound has demonstrated broad-spectrum activity against several economically important Eimeria species in poultry, including E. tenella, E. necatrix, E. acervulina, E. brunetti, E. maxima, and E. mivati.[5] In rabbits, it has shown efficacy against Eimeria media and Eimeria magna.[13][14] However, the level of efficacy can vary between species and even between different field isolates of the same species.

Q4: Can this compound be used in combination with other anticoccidials?

A4: Generally, it is recommended not to mix this compound with other coccidiostats. The primary strategy for managing resistance and maintaining efficacy is through rotation programs where different anticoccidials are used in successive flocks.

Q5: What are the recommended withdrawal periods for this compound?

A5: A withdrawal period is necessary before slaughter to ensure that no drug residues remain in the edible tissues. For broiler chickens, a 5-day withdrawal period is typically required.[5] It should not be fed to chickens producing eggs for human consumption.[5]

Data Presentation

Table 1: Efficacy of this compound Against a Field Isolate of Eimeria Species in Broilers

Treatment GroupRobenidine HCl (ppm)Average Lesion Score Reduction (%)
Infected, Unmedicated Control00
Robenidine HCl16.5Not specified
Robenidine HCl33Highest reduction observed
Salinomycin70Significant reduction
Salinomycin + Robenidine HCl70 + 16.577.92
Salinomycin + Robenidine HCl70 + 3385.83
Decoquinate2083.33

Source: Adapted from a study on the efficacy of various anticoccidials against a field isolate of Eimeria species. The group receiving 33 ppm of robenidine showed the highest reduction in lesion score in that particular investigation.[6][15]

Table 2: Stability of this compound in Vitamin/Mineral Premixtures

Storage ConditionDurationRecovery of Robenidine HCl
25°C / 60% Relative Humidity12 months> 96%
40°C / 75% Relative Humidity3 months> 90%

Source: Data from stability studies of Robenz® 66G.

Table 3: Stability of this compound in Pelleted Turkey Feed

Pelleting TemperatureStorage ConditionDurationRecovery of Robenidine HCl
80°C25°C3 months75% - 88%

Source: Data from a stability study of Robenz® 66G in pelleted feed.

Experimental Protocols

Protocol 1: Determination of this compound in Poultry Feed by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a general guideline for the quantitative analysis of this compound in animal feed.

  • 1. Principle: this compound is extracted from the feed matrix, purified, and then quantified by reversed-phase high-performance liquid chromatography with ultraviolet (UV) detection.

  • 2. Reagents and Materials:

  • 3. Instrumentation:

    • High-performance liquid chromatograph (HPLC) system equipped with a UV detector

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

    • Analytical balance

    • Centrifuge

    • Vortex mixer

    • Rotary evaporator or nitrogen evaporator

  • 4. Sample Preparation and Extraction:

    • Weigh a representative sample of the ground feed (e.g., 5-10 g) into a centrifuge tube.

    • Add an appropriate extraction solvent. A mixture of dichloromethane and ethyl acetate is one option.[16] Another is acetonitrile with a small percentage of formic acid (e.g., 98:2, v/v).[17][18]

    • Vortex vigorously for 1-2 minutes and then shake for 30-60 minutes on a mechanical shaker.

    • Centrifuge the sample to separate the solid material.

    • Collect the supernatant (the extract).

    • For fatty samples, a defatting step with hexane (B92381) may be necessary.[17][18]

    • Evaporate the extract to dryness under a stream of nitrogen or using a rotary evaporator.

  • 5. Clean-up (Purification):

    • Reconstitute the dried extract in a small volume of a suitable solvent.

    • Pass the reconstituted extract through a conditioned SPE cartridge (e.g., Sep-Pak Silica).[16]

    • Wash the cartridge to remove interfering substances.

    • Elute the this compound from the cartridge with a suitable solvent (e.g., methanol).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

  • 6. HPLC Analysis:

    • Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 70:30, v/v) containing a small amount of acid such as 0.1% TFA.[17][19]

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: 30°C.[17][18]

    • Injection Volume: 20 µL.

    • UV Detection Wavelength: 312 nm or 314 nm.[16][17][18]

  • 7. Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject the standards into the HPLC system to generate a calibration curve.

    • Inject the prepared sample extract.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Robenidine_Mechanism_of_Action cluster_parasite Eimeria Parasite robenidine Robenidine Hydrochloride mitochondrion Mitochondrion robenidine->mitochondrion Enters h_gradient Proton Gradient (Δp) robenidine->h_gradient Disrupts (Uncoupling) etc Electron Transport Chain mitochondrion->etc etc->h_gradient Establishes atp_synthase ATP Synthase atp ATP atp_synthase->atp Synthesizes h_gradient->atp_synthase Drives metabolism Essential Metabolic Processes atp->metabolism Powers cell_death Parasite Cell Death

Caption: Hypothetical signaling pathway of this compound's action in Eimeria.

HPLC_Workflow start Start: Medicated Feed Sample extraction 1. Extraction with Solvent (e.g., Acetonitrile/Formic Acid) start->extraction centrifugation 2. Centrifugation extraction->centrifugation collection 3. Collect Supernatant centrifugation->collection cleanup 4. SPE Clean-up collection->cleanup evaporation 5. Evaporation to Dryness cleanup->evaporation reconstitution 6. Reconstitution in Mobile Phase evaporation->reconstitution hplc 7. HPLC-UV Analysis reconstitution->hplc quantification 8. Quantification against Standards hplc->quantification end End: Report Concentration quantification->end

Caption: Experimental workflow for HPLC analysis of this compound in feed.

Troubleshooting_Logic start Reduced Efficacy Observed confirm_diagnosis Confirm Coccidiosis Diagnosis? start->confirm_diagnosis verify_dosage Verify Feed Concentration? confirm_diagnosis->verify_dosage Yes outcome_other_disease Other Disease confirm_diagnosis->outcome_other_disease No check_feed Check Feed Formulation & Mixing? verify_dosage->check_feed Correct outcome_dosage_issue Dosage Issue verify_dosage->outcome_dosage_issue Incorrect assess_stability Assess Drug Stability (Storage & Processing)? check_feed->assess_stability Correct outcome_feed_issue Feed Issue check_feed->outcome_feed_issue Incorrect resistance Consider Drug Resistance? assess_stability->resistance Stable outcome_stability_issue Stability Issue assess_stability->outcome_stability_issue Unstable outcome_resistance Resistance Likely resistance->outcome_resistance implement_rotation Implement Rotation Program outcome_resistance->implement_rotation

Caption: Logical troubleshooting flow for reduced this compound efficacy.

References

Technical Support Center: Overcoming Efflux-Mediated Resistance to Robenidine Hydrochloride Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Robenidine hydrochloride analogues and encountering efflux-mediated resistance.

Frequently Asked Questions (FAQs)

Q1: We are observing high minimum inhibitory concentrations (MICs) of our Robenidine analogue against Gram-negative bacteria. Could this be due to efflux-mediated resistance?

A1: Yes, high MICs of Robenidine analogues against Gram-negative bacteria can be a strong indicator of efflux-mediated resistance. The AcrAB-TolC multidrug efflux pump, in particular, has been shown to play a significant role in conferring resistance to these compounds in Enterobacterales.[1][2][3] To confirm the involvement of efflux pumps, you can perform synergy testing with an efflux pump inhibitor or test your analogue against a bacterial strain with a deleted efflux pump gene.[1][2][3]

Q2: What is an efflux pump inhibitor (EPI) and which one should I use in my experiments with Robenidine analogues?

A2: An efflux pump inhibitor is a molecule that blocks the activity of efflux pumps, which can restore the effectiveness of an antimicrobial agent that is a substrate for that pump.[4][5] For Robenidine analogues, Phenylalanine-arginine beta-naphthylamide (PAβN) has been shown to effectively reverse resistance in Gram-negative bacteria.[1][2][3] PAβN is a broad-spectrum EPI that is believed to act as a competitive inhibitor for Resistance-Nodulation-Division (RND) family pumps like AcrB.[6][7]

Q3: How can I definitively confirm that a specific efflux pump is responsible for the resistance to my Robenidine analogue?

A3: The most definitive way to identify the specific efflux pump involved is to compare the MIC of your analogue against a wild-type bacterial strain and an isogenic mutant strain where the gene for a specific efflux pump component (e.g., acrB) has been deleted. A significant reduction (e.g., 16-fold) in the MIC against the deletion mutant compared to the wild-type parent is strong evidence for the involvement of that specific pump.[1][2][3]

Q4: Are there alternative methods to assess efflux pump activity besides using inhibitors and mutant strains?

A4: Yes, several fluorescence-based assays can be used to indirectly measure efflux pump activity. These methods typically measure the intracellular accumulation of a fluorescent dye that is a known efflux pump substrate, such as ethidium (B1194527) bromide (EtBr) or Hoechst 33342.[8][9] Reduced accumulation of the dye in your test strain compared to a control strain (or increased accumulation in the presence of an EPI) suggests higher efflux activity.[8][10]

Q5: We are observing cytotoxicity with our Robenidine analogues in mammalian cell lines. Is this a known issue?

A5: Yes, some smaller Robenidine analogues, such as NCL259 and NCL265, have demonstrated higher levels of cytotoxicity to a range of human cell lines compared to the parent compound, Robenidine.[1][2][11] This is an important consideration for the further development of these compounds as therapeutic agents.

Troubleshooting Guides

Problem: High MIC values of a Robenidine analogue against Gram-negative bacteria.
Possible Cause Suggested Solution
Overexpression of Efflux Pumps Perform a checkerboard assay to test for synergy between your Robenidine analogue and an efflux pump inhibitor like PAβN. A significant reduction in the MIC of your analogue in the presence of the inhibitor points to efflux-mediated resistance.[1][2]
Involvement of a Specific Efflux Pump Determine the MIC of your analogue against a wild-type strain and an isogenic efflux pump deletion mutant (e.g., ΔAcrB). A markedly lower MIC in the mutant strain will confirm the role of that specific pump.[1][3]
Low Compound Solubility Robenidine and its analogues can have low solubility in aqueous solutions. Ensure your stock solutions are prepared in 100% DMSO and that the final concentration of DMSO in your assay does not affect bacterial growth.[1]
Inappropriate Growth Medium It has been noted that Robenidine can chelate calcium ions from cation-adjusted Mueller-Hinton broth, leading to a loss of activity. Consider using Luria-Bertani (LB) broth for your susceptibility testing.[1]
Problem: Inconsistent results in efflux pump activity assays.
Possible Cause Suggested Solution
Sub-optimal Dye Concentration The concentration of the fluorescent dye (e.g., Ethidium Bromide) must be carefully optimized. It should be high enough to produce a detectable signal but well below its own MIC to not affect cell viability.[10]
Incorrect Bacterial Growth Phase Ensure that bacteria are grown to the mid-log phase for accumulation assays to ensure consistent metabolic and efflux activity.[12]
Temperature Fluctuations Efflux pump activity is energy-dependent and therefore sensitive to temperature.[10][13] Maintain a consistent and optimal temperature (e.g., 37°C) throughout the experiment.
Insufficient Removal of Extracellular Dye After loading the cells with the fluorescent substrate, it is crucial to wash the cells thoroughly with ice-cold PBS to stop efflux and remove any extracellular dye that could interfere with the fluorescence reading.[12]

Quantitative Data Summary

Table 1: MIC of Robenidine Analogues against E. coli WT and ΔAcrB Mutant
CompoundE. coli BW 25113 (Wild-Type) MIC (µg/mL)E. coli ΔAcrB Mutant MIC (µg/mL)Fold Reduction
NCL259>25616>16
NCL26532216
Data synthesized from studies on the role of the AcrAB-TolC efflux pump in resistance to Robenidine analogues.[1][2][3]
Table 2: Effect of Efflux Pump Inhibitor (PAβN) on MIC of Robenidine Analogues against Resistant Klebsiella spp.
CompoundResistant Klebsiella spp. MIC (µg/mL)Resistant Klebsiella spp. + PAβN MIC (µg/mL)Fold Reduction
NCL259>2568–1616-32
NCL265>2562–464-128
Data illustrates the reversal of resistance in the presence of the efflux pump inhibitor PAβN.[1][2][3]

Experimental Protocols

Protocol 1: Checkerboard Synergy Assay

This protocol is used to assess the synergistic activity between a Robenidine analogue and an efflux pump inhibitor (EPI).

  • Preparation: Prepare stock solutions of the Robenidine analogue and the EPI (e.g., PAβN) in DMSO. Prepare a bacterial inoculum in a suitable broth (e.g., LB broth) and adjust to a 0.5 McFarland standard.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the Robenidine analogue along the x-axis and the EPI along the y-axis in broth.

  • Inoculation: Add the standardized bacterial suspension to each well. Include appropriate controls: wells with only the analogue, only the EPI, and bacteria-only (growth control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of the Robenidine analogue at each concentration of the EPI. Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy. An FICI of ≤ 0.5 is typically considered synergistic.

Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay

This fluorometric assay indirectly measures efflux pump activity by quantifying the intracellular accumulation of EtBr.

  • Cell Preparation: Grow bacteria to mid-log phase, then harvest by centrifugation. Wash the cells twice with PBS and resuspend in PBS to a specific optical density (e.g., OD600 of 0.4).

  • Dye Loading: Add EtBr to the cell suspension at a pre-optimized, sub-inhibitory concentration. If testing an EPI, add it to the appropriate samples.

  • Incubation: Incubate the cell suspension at 37°C for a set period (e.g., 30 minutes) to allow for dye accumulation.

  • Measurement: Transfer the cell suspension to a 96-well black microplate. Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for EtBr (e.g., Ex: 530 nm, Em: 600 nm).[8]

  • Data Analysis: Compare the fluorescence intensity of the untreated cells to cells treated with the EPI. An increase in fluorescence in the presence of the EPI indicates inhibition of efflux.

Visualizations

Efflux_Pump_Mechanism cluster_cell Gram-Negative Bacterium cluster_OM Outer Membrane cluster_PP Periplasm cluster_IM Inner Membrane OMP Outer Membrane Protein (e.g., TolC) Extracellular Extracellular Space OMP->Extracellular Expulsion MFP Membrane Fusion Protein (e.g., AcrA) IMT Inner Membrane Transporter (e.g., AcrB) IMT->OMP Efflux Cytoplasm Cytoplasm Cytoplasm->IMT Drug Binding Robenidine Robenidine Analogue Robenidine->Cytoplasm Enters Cell EPI Efflux Pump Inhibitor (EPI) EPI->IMT Inhibition

Caption: Mechanism of RND-type efflux pump and inhibition.

Caption: Workflow for investigating efflux-mediated resistance.

Signaling_Pathway cluster_tcs Signal Transduction stimulus Environmental Stimulus (e.g., Antibiotic, Bile Salts) sensor_kinase Sensor Kinase (SK) stimulus->sensor_kinase Activates tcs Two-Component System (TCS) response_regulator Response Regulator (RR) sensor_kinase->response_regulator Phosphorylates dna Promoter Region of Efflux Pump Genes response_regulator->dna Binds to transcription Transcription & Translation dna->transcription efflux_pump Efflux Pump Proteins (e.g., AcrAB-TolC) transcription->efflux_pump resistance Increased Drug Efflux & Resistance efflux_pump->resistance

Caption: Simplified signaling pathway for efflux pump regulation.

References

Validation & Comparative

Comparative Efficacy of Robenidine Hydrochloride and Diclazuril in Combating Rabbit Coccidiosis: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, remains a significant threat to the health and productivity of commercial rabbit populations. This guide provides a comprehensive comparison of two prominent anticoccidial agents, Robenidine hydrochloride and diclazuril (B1670474), offering an objective analysis of their efficacy supported by experimental data. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding coccidiosis control strategies in rabbits.

Executive Summary

Both this compound and diclazuril are synthetic anticoccidial compounds used for the prevention and treatment of coccidiosis in rabbits.[1] Experimental evidence suggests that both drugs can be effective in controlling Eimeria infections, leading to improved zootechnical performance. However, their efficacy can vary depending on factors such as the specific Eimeria species, the potential for drug resistance, and the dosage administered. This guide will delve into the mechanisms of action, present comparative experimental data, and provide detailed experimental protocols to offer a thorough understanding of these two anticoccidial agents.

Mechanisms of Action

This compound:

This compound is a guanidine (B92328) derivative that acts as a coccidiostat.[1][2] Its primary mechanism involves the inhibition of the mitochondrial respiratory chain phosphorylation and ATPases, thereby interfering with the energy metabolism of the parasite.[1][3] This disruption of energy production prevents the formation of mature schizonts, a critical stage in the Eimeria life cycle.[1][3] While it allows for the initial intracellular development of the coccidia, it ultimately halts their maturation and reproduction.[1][2] Some studies suggest it has both coccidiostatic and coccidiocidal effects, targeting different stages of the parasite's development.[3]

cluster_Eimeria Eimeria Parasite Mitochondrion Mitochondrion RespChain Respiratory Chain Phosphorylation Mitochondrion->RespChain ATP ATP Production RespChain->ATP Schizont Mature Schizont Formation ATP->Schizont Energy Robenidine Robenidine Hydrochloride Robenidine->RespChain Inhibits

Figure 1: Mechanism of Action of this compound.

Diclazuril:

Diclazuril, a benzeneacetonitrile derivative belonging to the triazinone class, is a potent anticoccidial agent.[4][5] Its precise mechanism of action is not fully elucidated, but it is known to interfere with critical stages of the parasite's life cycle, particularly the schizonts and gamonts.[4][5] By disrupting these asexual and sexual reproductive stages, diclazuril inhibits the further development and replication of the parasite.[4] Evidence suggests that it leads to degenerative changes in the first and second-generation schizonts, characterized by a loss of internal structure and incomplete merogony.[5]

cluster_EimeriaLifecycle Eimeria Life Cycle Sporozoite Sporozoite (Infective Stage) Schizont1 1st Generation Schizont Sporozoite->Schizont1 Schizont2 2nd Generation Schizont Schizont1->Schizont2 Gamonts Gamonts (Sexual Stage) Schizont2->Gamonts Oocyst Oocyst (Excreted) Gamonts->Oocyst Diclazuril Diclazuril Diclazuril->Schizont1 Disrupts Diclazuril->Schizont2 Disrupts Diclazuril->Gamonts Disrupts

Figure 2: Mechanism of Action of Diclazuril.

Comparative Efficacy: Experimental Data

Several studies have directly compared the efficacy of this compound and diclazuril in rabbits experimentally infected with Eimeria species. The following tables summarize key performance indicators from these studies.

Table 1: Oocyst Per Gram (OPG) of Feces

StudyThis compound (66 ppm)Diclazuril (1 ppm)Infected Untreated ControlNon-infected Control
Vancraeynest et al. (2008)[6]Significantly lower than diclazuril and infected controlSignificantly higher than this compoundHigh OPG countsNo oocysts detected
Field Trials (Spain & Belgium)[7]Higher OPG counts than diclazurilSuperior coccidiosis control with lower OPG countsHigh OPG countsNot Applicable
Vereecken et al. (2012)[8][9]Significantly worse oocyst excretion than uninfected controlsControlled infection with oocyst excretion comparable to uninfected controlsHigh oocyst excretionLow to no oocyst excretion

Table 2: Zootechnical Performance - Weight Gain (g)

StudyThis compound (66 ppm)Diclazuril (1 ppm)Infected Untreated ControlNon-infected Control
Vancraeynest et al. (2008)[6][10]Significantly higher than infected controlComparable to this compound and non-infected controlSignificantly lower weight gainHighest weight gain
Vereecken et al. (2012)[8][9]Significantly worse than uninfected controlsComparable to uninfected controlsSignificantly lower weight gainHighest weight gain

Table 3: Zootechnical Performance - Feed Conversion Ratio (FCR)

StudyThis compound (66 ppm)Diclazuril (1 ppm)Infected Untreated ControlNon-infected Control
Field Trials (Spain & Belgium)[7]Higher FCR than diclazurilLower FCRHigher FCRNot Applicable
Vereecken et al. (2012)[8][9]Significantly worse than uninfected controlsComparable to uninfected controlsHigher FCRLowest FCR

Experimental Protocols

The following is a generalized experimental workflow based on the methodologies reported in the cited studies.[6][11][12]

G cluster_setup Experimental Setup cluster_treatment Treatment and Challenge cluster_data Data Collection cluster_analysis Analysis A Animal Selection (e.g., weaned rabbits) B Acclimatization Period A->B C Random Allocation to Treatment Groups B->C D Initiation of Medicated Feed (Robenidine or Diclazuril) C->D E Experimental Infection (Oral inoculation with Eimeria oocysts) D->E F Daily Clinical Observation (mortality, morbidity, fecal score) E->F G Body Weight Measurement (at regular intervals) F->G H Feed Consumption Monitoring G->H I Fecal Sample Collection (for OPG determination) H->I J Calculation of Weight Gain, FCR, and OPG I->J K Statistical Analysis J->K

Figure 3: Generalized Experimental Workflow for Anticoccidial Efficacy Studies.
Key Methodological Details:

  • Animals: Typically, weaned rabbits of a specific breed and age are used.[6]

  • Housing: Animals are often housed in individual or small group cages with wire floors to prevent reinfection from feces.[6]

  • Diets: A basal diet is formulated, to which the respective anticoccidial drugs are added at specified concentrations (e.g., this compound at 66 ppm, diclazuril at 1 ppm).[6][7] Control groups receive the basal diet without any anticoccidial additives.[6]

  • Infection: Rabbits in the infected groups are orally inoculated with a known number of sporulated oocysts of one or more Eimeria species (e.g., E. magna, E. media).[6][11]

  • Data Collection:

    • Oocyst Counts: Fecal samples are collected at regular intervals post-infection, and the number of oocysts per gram (OPG) is determined using techniques like the McMaster method.[6]

    • Zootechnical Parameters: Body weight and feed consumption are measured periodically to calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).[6]

    • Clinical Signs: Rabbits are monitored daily for clinical signs of coccidiosis, such as diarrhea, anorexia, and mortality.[6]

  • Statistical Analysis: Data are typically analyzed using appropriate statistical methods (e.g., ANOVA, t-tests) to determine significant differences between treatment groups.[6]

Discussion and Conclusion

The comparative data indicate that both this compound and diclazuril can be effective in controlling coccidiosis in rabbits. However, several studies suggest that diclazuril may offer superior efficacy in reducing oocyst excretion.[7][8][9] In some trials, this compound's performance was significantly better than the infected untreated control but was outperformed by diclazuril.[6][8][9]

It is crucial to consider the potential for the development of drug resistance. The prolonged use of any single anticoccidial agent can lead to the selection of resistant Eimeria strains.[6][13] Some studies have noted that the efficacy of this compound may be reduced in areas where it has been used extensively.[13] Conversely, resistance to diclazuril has also been reported.[6] Therefore, rotation programs, where different anticoccidial drugs with different mechanisms of action are used alternately, are often recommended to mitigate the development of resistance.

References

A Comparative Guide to the Validation of Analytical Methods for Robenidine Hydrochloride in Fish Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of Robenidine (B1679493) hydrochloride in fish muscle with alternative analytical techniques. The supporting experimental data, detailed protocols, and performance characteristics are presented to assist researchers in selecting the most appropriate method for their specific analytical needs.

Method Performance Comparison

The selection of an analytical method for the quantification of veterinary drug residues like Robenidine hydrochloride in food matrices is critical for ensuring food safety and regulatory compliance. This section compares the performance of a highly sensitive and specific HPLC-MS/MS method with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Enzyme-Linked Immunosorbent Assay (ELISA).

ParameterHPLC-MS/MS (in Fish Muscle)HPLC-UV (in Chicken Muscle)ELISA (in Shrimp, Chicken Breast, and Chicken Liver)
Linearity (R²) ≥ 0.9985[1][2]> 0.999[3][4]Not explicitly stated, but a standard curve is generated[5]
Limit of Detection (LOD) ≤ 2.5 µg/kg[1][2]10 µg/L (in solution)[4][6]Not explicitly stated
Limit of Quantification (LOQ) ≤ 5 µg/kg[1][2]0.05 µg/g (50 µg/kg)[3][4]Not explicitly stated, but sensitivity is 0.927 ng/mL[5][7][8]
Recovery -14.2% to 8.2% (expressed as relative error)[1][2]76.6% - 81.8%[3][4]87.8% - 102.0%[5]
Precision (RSD) Intra- and inter-day RSD ≤ 12.4%[1][2]Intra-day: 1.45-3.32%, Inter-day: 2.63-4.99%[3][4]< 15%[9][10]
Specificity/Selectivity High (based on mass transitions)Moderate (risk of co-eluting interferences)High (low cross-reactivity with other coccidiostats)[5][9]

Experimental Protocols

Detailed methodologies for the HPLC-MS/MS, HPLC-UV, and ELISA methods are provided below. These protocols are based on published and validated methods.

HPLC-MS/MS Method for Robenidine in Fish Muscle

This method is adapted from a study on the determination of Robenidine and its metabolites in grass carp (B13450389) muscle.[1][2]

a) Sample Preparation (Modified QuEChERS)

  • Homogenize 2.0 g of fish muscle tissue.

  • Add 10 mL of acetonitrile (B52724) with 1% formic acid.

  • Vortex for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Vortex for 1 minute and centrifuge at 8000 rpm for 5 minutes.

  • Transfer the supernatant to a new tube containing 150 mg of C18 and 900 mg of anhydrous MgSO₄.

  • Vortex for 1 minute and centrifuge at 8000 rpm for 5 minutes.

  • Evaporate the supernatant to dryness under a nitrogen stream.

  • Reconstitute the residue in 1.0 mL of the initial mobile phase for HPLC-MS/MS analysis.

b) Chromatographic and Mass Spectrometric Conditions

  • HPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

HPLC-UV Method for Robenidine in Chicken Muscle

This protocol is based on a validated method for Robenidine residues in chicken muscle.[3][4]

a) Sample Preparation

  • Weigh 5 g of minced chicken muscle into a centrifuge tube.

  • Add 20 mL of acetonitrile/formic acid (98:2, v/v).

  • Homogenize for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and add 10 mL of n-hexane for defatting.

  • Vortex and centrifuge at 4000 rpm for 5 minutes.

  • Discard the upper hexane (B92381) layer.

  • Evaporate the acetonitrile layer to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter through a 0.45 µm syringe filter before injection.

b) Chromatographic Conditions

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: Luna C18 (4.6 × 150 mm, 5 µm) or equivalent.[3]

  • Mobile Phase: Isocratic elution with 70% methanol (B129727) in water containing 0.1% trifluoroacetic acid.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Detection Wavelength: 312 nm.[3]

ELISA Method for Robenidine

This is a general protocol based on commercially available competitive ELISA kits.[7][9][10]

a) Sample Preparation

  • Homogenize the tissue sample.

  • Extract Robenidine using an appropriate solvent (e.g., methanol/water mixture).

  • Centrifuge to pellet solid debris.

  • Dilute the supernatant with the assay buffer provided in the kit.

b) Assay Procedure

  • Add standards, controls, and prepared samples to the antibody-coated microtiter wells.

  • Add the enzyme-conjugated Robenidine and incubate.

  • Wash the wells to remove unbound reagents.

  • Add the substrate solution and incubate to allow color development.

  • Stop the reaction and measure the absorbance at the specified wavelength (e.g., 450 nm).

  • Calculate the concentration of Robenidine in the samples based on the standard curve.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the HPLC-MS/MS method.

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Homogenized Fish Muscle (2g) extraction Add Acetonitrile with 1% Formic Acid Vortex start->extraction salting_out Add Anhydrous MgSO4 and NaCl Vortex & Centrifuge extraction->salting_out cleanup Dispersive SPE Cleanup (C18 & MgSO4) Vortex & Centrifuge salting_out->cleanup evaporation Evaporate Supernatant to Dryness cleanup->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution hplc HPLC Separation (C18 Column, Gradient Elution) reconstitution->hplc msms Tandem MS Detection (HESI, Positive Ion Mode, MRM) hplc->msms quantification Quantification (Matrix-Matched Calibration Curve) msms->quantification result Final Concentration (µg/kg) quantification->result

References

Robenidine Hydrochloride vs. Salinomycin: A Comparative Guide for Coccidiosis Control in Broilers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, remains a significant economic challenge in the global broiler industry. Effective control strategies are paramount, with in-feed anticoccidial medications being a primary tool. This guide provides an objective comparison of two widely used anticoccidial agents: Robenidine hydrochloride, a synthetic chemical compound, and Salinomycin (B1681400), a polyether ionophore antibiotic. This analysis is based on experimental data to assist researchers and professionals in making informed decisions for coccidiosis control programs.

Performance and Efficacy: A Tabular Comparison

The following tables summarize the key performance and efficacy parameters of this compound and Salinomycin in broilers experimentally infected with Eimeria species. The data is primarily derived from a key comparative study by Kaewthamasorn et al. (2015).

Table 1: Broiler Performance Parameters

Treatment GroupDosage (ppm)Average Body Weight Gain (g)Feed Conversion Ratio (FCR)
Uninfected Unmedicated Control (UUC)-Data not consistently reported across all time pointsStatistically similar to most medicated groups
Infected Unmedicated Control (IUC)-Significantly lower than UUC and medicated groupsStatistically higher (less efficient) than UUC and other medicated groups[1]
This compound33Significantly higher than IUCSignificantly lower (more efficient) than IUC
Salinomycin70Significantly higher than IUCSignificantly lower (more efficient) than IUC

Note: Body weight gain and FCR can vary based on the specific Eimeria challenge, dosage, and other experimental conditions.

Table 2: Anticoccidial Efficacy (Lesion Scores)

Treatment GroupDosage (ppm)Mean Lesion ScorePercent Reduction in Lesion Score (%)
Infected Unmedicated Control (IUC)-High (specific score varies by study)0
This compound33Significantly lower than IUCHighest reduction observed in the study
Salinomycin70Significantly lower than IUC69.58[2]

Lesion scores are a measure of intestinal damage caused by coccidiosis, with lower scores indicating greater efficacy. The scoring system by Johnson and Reid (1970) is commonly used.

Experimental Protocols

A representative experimental design to evaluate the efficacy of these anticoccidials is detailed below, based on the methodology of Kaewthamasorn et al. (2015).

1. Animals and Housing: Day-old commercial broiler chicks are housed in a controlled environment, often in battery cages or floor pens, with ad libitum access to feed and water.

2. Treatment Groups: Birds are randomly allocated to different treatment groups, including:

  • Uninfected Unmedicated Control (UUC)
  • Infected Unmedicated Control (IUC)
  • Infected + this compound (at a specified ppm)
  • Infected + Salinomycin (at a specified ppm)

3. Diet: A standard broiler starter or grower mash, free of any other anticoccidials, is used as the basal diet. The respective anticoccidial is added to the feed for the medicated groups.

4. Experimental Infection: At a predetermined age (e.g., 14 days), birds in the infected groups are orally inoculated with a mixed culture of sporulated Eimeria oocysts.

5. Data Collection:

  • Performance: Body weight and feed intake are recorded weekly to calculate average body weight gain and feed conversion ratio.
  • Lesion Scoring: A subset of birds from each group is euthanized at a specific time post-infection (e.g., 6-7 days) for intestinal lesion scoring. Different sections of the intestine are examined and scored based on the severity of the lesions.
  • Oocyst Counts: Fecal samples may be collected to determine the number of oocysts shed per gram of feces.

6. Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA, Kruskal-Wallis test) to determine significant differences between the treatment groups.

G cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_data Data Collection & Analysis A Day-old Broiler Chicks B Random Allocation A->B C Treatment Groups: - UUC - IUC - Robenidine - Salinomycin B->C D Medicated Feed Administration C->D E Oral Eimeria Challenge D->E F Data Collection Period E->F G Performance Metrics: - Body Weight Gain - FCR F->G H Anticoccidial Efficacy: - Lesion Scores - Oocyst Counts F->H I Statistical Analysis G->I H->I

Experimental Workflow Diagram

Mechanisms of Action

The modes of action of this compound and Salinomycin differ significantly, targeting distinct aspects of the Eimeria life cycle.

Salinomycin: As a monovalent ionophore, Salinomycin facilitates the transport of cations (primarily potassium, K+) across the parasite's cell membrane.[2] This disrupts the natural ion gradient, leading to an influx of water, swelling, and ultimately, lysis of the parasite.[2] It is primarily effective against the early asexual stages (sporozoites and trophozoites) of the parasite's life cycle.[2][3]

G cluster_salinomycin Salinomycin Mechanism Salinomycin Salinomycin IonTransport Forms Lipophilic Complex with K+ Salinomycin->IonTransport Membrane Eimeria Cell Membrane Disruption Disrupts Ion Gradient Membrane->Disruption IonTransport->Membrane Influx Water Influx & Swelling Disruption->Influx Lysis Parasite Lysis Influx->Lysis

Salinomycin's Ionophore Action

This compound: This synthetic compound is a guanidine (B92328) derivative that acts as a coccidiostat, primarily by inhibiting the development of the first and second-generation schizonts.[4] Its mechanism is believed to involve the disruption of the parasite's energy metabolism by interfering with adenosine (B11128) triphosphate (ATP) synthesis and altering protein metabolic pathways.[5] This effectively halts the parasite's replication within the host's intestinal cells.

G cluster_robenidine This compound Mechanism Robenidine Robenidine HCl ATP_Synth Interferes with ATP Synthesis Robenidine->ATP_Synth Protein_Meta Alters Protein Metabolic Pathways Robenidine->Protein_Meta Schizont Developing Schizont Replication_Halt Inhibition of Schizont Maturation Schizont->Replication_Halt ATP_Synth->Replication_Halt Protein_Meta->Replication_Halt

Robenidine's Metabolic Inhibition

Conclusion

Both this compound and Salinomycin have demonstrated high efficacy in controlling coccidiosis in broilers, leading to significant improvements in performance parameters compared to unmedicated, infected birds.[1] The choice between these two anticoccidials may depend on various factors, including the prevalent Eimeria species on a farm, the history of anticoccidial use and potential for resistance, and the specific goals of the coccidiosis control program. Robenidine, with its distinct mode of action, can be a valuable tool in shuttle or rotation programs aimed at mitigating the development of resistance to ionophores like Salinomycin. Continuous monitoring of anticoccidial sensitivity is crucial for maintaining effective long-term control of coccidiosis in broiler production.

References

Robenidine Hydrochloride: A Comparative Analysis of Cross-Resistance with Other Chemical Coccidiostats

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data indicates a lack of significant cross-resistance between robenidine (B1679493) hydrochloride and other classes of chemical coccidiostats, suggesting a unique mechanism of action and resistance profile. This makes robenidine a valuable tool in anticoccidial rotation programs aimed at mitigating the development of drug-resistant Eimeria strains.

Robenidine hydrochloride, a synthetic guanidine (B92328) derivative, has been utilized in the poultry industry for the control of coccidiosis. Its efficacy against various pathogenic Eimeria species is well-documented. A critical aspect of its utility is its cross-resistance profile with other anticoccidial drugs. Understanding these relationships is paramount for designing effective, long-term strategies to combat coccidiosis, a disease with significant economic impact on poultry production.

Comparative Efficacy and Cross-Resistance Profile

Studies have consistently demonstrated that resistance to robenidine does not confer resistance to other chemical coccidiostats, and vice-versa. This suggests that the biochemical pathways targeted by robenidine and the mechanisms by which Eimeria develops resistance to it are distinct from those of other anticoccidial classes.

One pivotal study investigated a strain of Eimeria tenella that was made resistant to robenidine through serial passage in medicated chickens. This robenidine-resistant strain was then tested against 12 other anticoccidials from different chemical classes, and no cross-resistance was observed.[1] Conversely, 13 Eimeria strains with established resistance to other anticoccidials were tested for their susceptibility to robenidine, and all were found to be sensitive to it.[1]

This lack of cross-resistance is a significant advantage in the field, where the rotation of anticoccidial drugs with different modes of action is a key strategy to delay the development of resistance.

Quantitative Data Summary

The following tables summarize the efficacy of this compound in comparison to other chemical coccidiostats from a study evaluating their activity against a field isolate of Eimeria species.

Table 1: Comparison of Mean Lesion Scores of Robenidine and Other Coccidiostats against an Eimeria Field Isolate [2][3]

Treatment GroupConcentration (ppm)Mean Lesion Score*
Infected, Unmedicated Control-2.57
Robenidine16.50.57
Robenidine330.14
Salinomycin700.86
Decoquinate200.43
Salinomycin + Robenidine70 + 16.50.57
Salinomycin + Robenidine70 + 330.36
Salinomycin + Decoquinate70 + 200.29
Uninfected, Unmedicated Control-0.00

*Lesion scores are based on a scale of 0 to 4, where 0 indicates no gross lesions and 4 indicates very severe lesions.

Table 2: Percentage Reduction in Mean Lesion Score [2][3]

Treatment GroupConcentration (ppm)% Reduction in Lesion Score
Robenidine16.577.82
Robenidine3394.55
Salinomycin7066.54
Decoquinate2083.27
Salinomycin + Robenidine70 + 16.577.82
Salinomycin + Robenidine70 + 3385.99
Salinomycin + Decoquinate70 + 2088.72

The data indicates that robenidine at 33 ppm was highly effective, achieving the highest reduction in lesion score among the single-agent treatments in this particular study.[2][3][4][5]

Experimental Protocols

The evaluation of anticoccidial drug efficacy and cross-resistance is typically conducted through standardized Anticoccidial Sensitivity Tests (ASTs). The following is a generalized protocol based on the guidelines from the World Association for the Advancement of Veterinary Parasitology (WAAVP).[6][7]

Anticoccidial Sensitivity Test (AST) Protocol

1. Oocyst Preparation and Sporulation:

  • Eimeria oocysts are collected from the feces or intestinal contents of infected birds.

  • The collected material is homogenized and passed through sieves to remove debris.

  • Oocysts are then recovered by salt flotation or centrifugation.

  • The purified oocysts are washed and incubated in a 2.5% potassium dichromate solution with aeration at 25-29°C for 2-3 days to allow for sporulation.

  • The number of sporulated oocysts per milliliter is determined using a McMaster counting chamber.

2. Animal Husbandry and Infection:

  • Coccidia-free broiler chickens, typically 10-14 days old, are used.

  • Birds are housed in wire-floored cages to prevent reinfection.

  • Feed and water are provided ad libitum. The medicated feed, containing the specific anticoccidial at the desired concentration, is given to the respective treatment groups 24-48 hours prior to infection.

  • Each bird in the infected groups is orally inoculated with a standardized dose of sporulated oocysts of the desired Eimeria species or strain.

3. Data Collection and Evaluation Parameters:

  • Weight Gain: Individual bird weights are recorded at the beginning and end of the experimental period (typically 7 days post-infection).

  • Feed Conversion Ratio (FCR): Feed intake for each group is recorded, and FCR is calculated.

  • Lesion Scoring: On day 6 or 7 post-infection, a subset of birds from each group is euthanized, and the intestines are examined for gross lesions. Lesions are scored based on the Johnson and Reid method (scale of 0 to 4) for different intestinal segments depending on the Eimeria species.[8][9]

  • Oocyst Counts: Fecal samples are collected from each group for a set period (e.g., days 5-7 post-infection), and the total oocyst output per bird is determined using a McMaster chamber.

  • Mortality: Daily mortality is recorded.

4. Data Analysis:

  • The efficacy of the anticoccidial is determined by comparing the parameters of the medicated groups to the infected, unmedicated control and the uninfected, unmedicated control groups.

  • Indices such as the Anticoccidial Index (ACI) or percentage reduction in lesion scores and oocyst counts are calculated to quantify drug efficacy.

Mechanism of Action and Resistance

Robenidine's primary mode of action is the inhibition of oxidative phosphorylation in the mitochondria of the Eimeria parasite.[10] This disruption of energy metabolism is cidal to the parasite.

The precise molecular mechanisms of resistance to robenidine in Eimeria have not been fully elucidated. However, it is hypothesized that resistance may arise from mutations in the drug's target protein or through altered drug transport into the parasite, preventing it from reaching its site of action. The lack of cross-resistance with other coccidiostats strongly suggests that these resistance mechanisms are unique to robenidine.

Visualizing Experimental and Logical Relationships

To better understand the workflow of an anticoccidial sensitivity test and the logical framework for assessing cross-resistance, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation Oocyst_Collection Oocyst Collection (from infected birds) Sporulation Sporulation (2.5% K2Cr2O7) Oocyst_Collection->Sporulation Inoculum_Prep Inoculum Preparation (Quantification) Sporulation->Inoculum_Prep Infection Infection (Oral inoculation) Inoculum_Prep->Infection Bird_Allocation Bird Allocation (Coccidia-free chicks) Medication Medication (Medicated/Unmedicated Feed) Bird_Allocation->Medication Medication->Infection Data_Collection Data Collection (Weight, FCR, Mortality) Infection->Data_Collection Necropsy Necropsy & Lesion Scoring (Day 6-7 post-infection) Infection->Necropsy Oocyst_Count Oocyst Counting (Fecal samples) Infection->Oocyst_Count Analysis Data Analysis & Efficacy Determination Data_Collection->Analysis Necropsy->Analysis Oocyst_Count->Analysis

Caption: Experimental workflow for an Anticoccidial Sensitivity Test (AST).

Cross_Resistance_Logic cluster_strain Eimeria Strains cluster_treatment Treatment Groups Resistant_Strain Strain Resistant to Coccidiostat X Robenidine Robenidine Resistant_Strain->Robenidine Test Coccidiostat_X Coccidiostat X Resistant_Strain->Coccidiostat_X Test Sensitive_Strain Sensitive Strain Sensitive_Strain->Robenidine Test Result3 Efficacy of Robenidine against Sensitive Strain Result1 Efficacy of Robenidine against Resistant Strain Robenidine->Result1 Result2 Efficacy of Coccidiostat X against Resistant Strain Coccidiostat_X->Result2 No_Drug No Drug (Control) Conclusion Conclusion on Cross-Resistance Result1->Conclusion Result2->Conclusion Result3->Conclusion

Caption: Logical framework for determining cross-resistance.

Conclusion

References

Validating the Safety and Maximum Residue Limits of Robenidine Hydrochloride in Non-Target Avian Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Robenidine hydrochloride's safety profile and Maximum Residue Limits (MRLs) with available alternatives. It is intended to be a resource for researchers and professionals involved in drug development and environmental safety assessment for non-target avian species. While extensive data exists for target species such as domestic poultry, this guide also highlights the significant data gaps concerning non-target birds and outlines the standard experimental protocols required to establish safety and residue limits.

Comparative Safety and MRLs of this compound and Alternatives

This compound is a synthetic guanidine (B92328) derivative used as a coccidiostat in poultry production.[1] Its safety and MRLs are well-established for target species like chickens and turkeys. However, there is a notable lack of direct toxicity data and established MRLs for a broad range of non-target avian species. The primary concern for non-target species is unintentional exposure through contaminated feed or environmental pathways.

The European Food Safety Authority (EFSA) has concluded that the risk of secondary poisoning for worm- and fish-eating birds is not likely to occur.[2][3][4] An environmental risk assessment adopted a No-Observed-Effect Concentration (NOEC) for birds at 225 mg/kg of feed.[3]

The following tables summarize the available quantitative data for this compound in target species and provide a general comparison with other classes of anticoccidial drugs.

Table 1: Quantitative Safety Data for this compound in Target Avian Species (Chicken)

ParameterValueSpeciesReference
Recommended Use Level33-36 mg/kg feedChicken[2][5]
Margin of Safety~2.5x the recommended use levelChicken[2][5]
Acute Oral LD50450 mg/kg body weightChicken[1]
No-Observed-Effect Concentration (NOEC) (for risk assessment)225 mg/kg feedBirds (general)[3]

Table 2: Established Maximum Residue Limits (MRLs) for this compound in Target Avian Species (Chicken and Turkey)

TissueMRL (µg/kg)SpeciesReference
Muscle200Chicken, Turkey[6]
Skin/Fat400Turkey[6]
Skin/Fat1300Chicken[6]
Liver400Turkey[6]
Liver800Chicken[6]
Kidney200Turkey[6]
Kidney350Chicken[6]
EggsNot for use in laying hens-[7]

Table 3: Comparison of this compound with Alternative Anticoccidial Classes

Anticoccidial ClassExamplesKey Safety/Residue ConsiderationsReference
Non-Ionophore (Chemical) Robenidine , Nicarbazin, Diclazuril, ZoaleneRobenidine has a 5-day withdrawal period to avoid off-flavors.[2][4][5] Nicarbazin can affect eggshell color and fertility.[4]
Ionophores Monensin, Salinomycin, Lasalocid, Narasin (B1676957)Generally have a zero-day withdrawal period (except Maduramicin). Salinomycin and narasin are toxic to turkeys and equines.[4]
Natural Products Phytochemicals, Probiotics, PrebioticsGenerally considered to have low residual effects. Efficacy can be variable.[8]
Vaccines Live attenuated or non-attenuated vaccinesNo withdrawal period. Relies on stimulating the bird's immune system.[8]

Experimental Protocols

Standardized methodologies are crucial for generating reliable data for safety and MRL validation. The following sections detail the typical experimental protocols.

Avian Acute Oral Toxicity Study (Based on OECD Test Guideline 223)

This study is designed to determine the median lethal dose (LD50) of a substance.

  • Test Animals: A suitable non-target avian species is selected. Birds should be young adults, healthy, and acclimated to laboratory conditions.

  • Housing and Husbandry: Birds are housed individually or in small groups in cages that allow for observation. Standard avian diet and water are provided ad libitum.

  • Dose Administration: The test substance is administered as a single oral dose, typically via gavage. A vehicle control group receives the vehicle only. The OECD guideline offers three procedures: a limit test (a single dose level, e.g., 2000 mg/kg), an LD50-only test, and an LD50-slope test which uses a sequential dosing approach to determine the dose-response curve.

  • Observations: Birds are observed for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for at least 14 days post-dosing.

  • Necropsy: All birds (including those that die during the study and those euthanized at termination) are subjected to a gross necropsy.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods (e.g., probit analysis).

Maximum Residue Limit (MRL) Determination Study

This study determines the concentration of a drug residue in edible tissues over time to establish a withdrawal period.

  • Test Animals: A representative non-target avian species is chosen. A sufficient number of birds are used to allow for multiple sampling time points.

  • Dosing: The drug is administered at a specified concentration in the feed for a set duration, simulating a potential exposure scenario.

  • Sample Collection: Groups of birds are euthanized at various time points after the cessation of drug administration (the withdrawal period). Samples of key tissues (muscle, liver, kidney, fat/skin) are collected.

  • Residue Analysis: Tissue samples are analyzed for the presence and concentration of the parent drug and its metabolites using a validated analytical method.

  • Data Analysis: The depletion of the drug residue over time is plotted for each tissue type. The MRL is established based on a toxicologically acceptable level of residue, and the withdrawal period is the time required for the residue to deplete below the MRL.

Analytical Method for Robenidine Residue in Avian Tissues (Example: HPLC)
  • Extraction: A homogenized tissue sample is extracted with a solvent such as acetonitrile (B52724).

  • Purification: The extract is purified to remove interfering substances using solid-phase extraction (SPE) cartridges (e.g., HLB).

  • Chromatographic Separation: The purified extract is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column. The mobile phase, a mixture of acetonitrile and a buffer, separates Robenidine from other components.

  • Detection: A UV detector set at a specific wavelength (e.g., 317 nm) is used to detect and quantify the amount of Robenidine present.

  • Validation: The method is validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery by analyzing spiked tissue samples.

Visualizations

The following diagrams illustrate the experimental workflow for safety and MRL determination and a postulated signaling pathway for guanidine-based compounds.

Experimental_Workflow_for_Safety_and_MRL_Determination cluster_safety Avian Acute Oral Toxicity (LD50) cluster_mrl Maximum Residue Limit (MRL) Determination SA1 Species Selection & Acclimation SA2 Dose Range Finding SA1->SA2 SA3 Single Oral Gavage Dosing SA2->SA3 SA4 14-Day Observation (Mortality, Clinical Signs) SA3->SA4 SA5 Gross Necropsy SA4->SA5 SA6 LD50 Calculation SA5->SA6 MRL1 Species Selection & Dosing in Feed MRL2 Tissue Collection at Withdrawal Timepoints MRL1->MRL2 MRL3 Residue Extraction & Cleanup MRL2->MRL3 MRL4 HPLC Analysis MRL3->MRL4 MRL5 Residue Depletion Curve Generation MRL4->MRL5 MRL6 MRL & Withdrawal Period Establishment MRL5->MRL6 start Start: Safety & MRL Validation start->SA1 start->MRL1

Caption: Workflow for avian safety and MRL studies.

Postulated_Signaling_Pathway_for_Guanidine_Derivatives cluster_membrane Cell Membrane channel Voltage-Gated K+ Channel depolarization Prolonged Membrane Depolarization channel->depolarization K+ efflux blocked robenidine Robenidine (Guanidine Derivative) inhibition Inhibition robenidine->inhibition inhibition->channel ca_influx Increased Ca2+ Influx depolarization->ca_influx neurotransmitter Enhanced Neurotransmitter Release ca_influx->neurotransmitter toxicity Potential Neurotoxicity neurotransmitter->toxicity

Caption: Postulated pathway for guanidine neuro-effects.

References

A Head-to-Head Clinical Trial Analysis: Robenidine Hydrochloride vs. Toltrazuril in the Management of Avian Coccidiosis

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless battle against avian coccidiosis, a parasitic disease of significant economic impact on the poultry industry, researchers and veterinarians continually seek the most effective anticoccidial agents. This guide provides a comprehensive comparison of two prominent synthetic anticoccidials: Robenidine (B1679493) hydrochloride and toltrazuril (B1682979). While direct head-to-head clinical trial data is limited, this report synthesizes available independent research to offer a comparative analysis of their efficacy, mechanisms of action, and performance outcomes in broiler chickens.

Executive Summary

Both Robenidine hydrochloride and toltrazuril have demonstrated significant efficacy in controlling coccidiosis in poultry. Robenidine acts as a coccidiostat by interfering with the energy metabolism of the parasite, primarily effective against the early stages of the Eimeria life cycle. In contrast, toltrazuril is a broad-spectrum coccidiocidal agent that targets all intracellular development stages of coccidia by disrupting nuclear division and mitochondrial activity. This fundamental difference in their mode of action influences their application in control and treatment strategies.

Mechanism of Action

The distinct mechanisms by which these two drugs combat coccidiosis are a critical point of comparison.

This compound , a guanidine (B92328) derivative, primarily functions by inhibiting the mitochondrial respiratory chain and ATPase activity in Eimeria parasites.[1][2] This disruption of energy metabolism is coccidiostatic, meaning it arrests the development of the parasite, particularly during the first and second generation schizont stages.[3][4] Its action is most pronounced in the early phase of the parasite's life cycle.

Toltrazuril , a triazinetrione derivative, exhibits a broader and more lethal mode of action. It interferes with the nuclear division of schizonts and macrogametes and disrupts the mitochondrial respiratory chain enzymes of the parasite.[5][6] This multi-stage attack leads to the death of the parasite, making toltrazuril a potent coccidiocidal agent effective against all intracellular developmental stages of Eimeria.[5][7][8]

cluster_Robenidine This compound cluster_Toltrazuril Toltrazuril Rob_Target Mitochondrial Respiration & ATPase in Eimeria Rob_Action Inhibition of Energy Metabolism Rob_Target->Rob_Action Rob_Effect Coccidiostatic: Arrests early-stage schizont development Rob_Action->Rob_Effect Tol_Target Nuclear Division (Schizonts, Gametes) & Mitochondrial Respiration in Eimeria Tol_Action Disruption of Life Cycle Processes Tol_Target->Tol_Action Tol_Effect Coccidiocidal: Effective against all intracellular stages Tol_Action->Tol_Effect

Figure 1: Comparative Mechanism of Action

Efficacy and Performance Data

The following tables summarize key performance indicators from various studies. It is crucial to note that these results are not from direct head-to-head trials and experimental conditions may have varied between studies.

Parasitological Efficacy: Oocyst Per Gram (OPG) Reduction
DrugStudy ReferenceAnimal ModelChallengeOPG Reduction vs. Infected Control
Robenidine HCl (Not explicitly detailed in search results)--Data not available for direct comparison
Toltrazuril [9]Broiler ChickensE. tenellaSignificant reduction (92 x 10³ OPG vs. 229 x 10³ OPG in control)
Toltrazuril [8]MiceE. vermiformisComplete prevention of oocyst excretion at 15 mg/kg
Performance Metrics: Body Weight Gain and Feed Conversion Ratio (FCR)
DrugStudy ReferenceAnimal ModelKey Findings
Robenidine HCl [10]Broiler ChickensGroups receiving 33 ppm robenidine showed higher average body weight gain compared to the infected, unmedicated control group.
Toltrazuril [11]Broiler ChickensTreatment with toltrazuril resulted in a significant increase in body weight gain compared to the infected, untreated group.
Toltrazuril [12]Broiler ChickensTreatment with toltrazuril improved body weight gain and FCR in infected broilers.
Lesion Score Reduction

Intestinal lesion scoring is a standard method for evaluating the efficacy of anticoccidial drugs. Scores typically range from 0 (no lesions) to 4 (severe lesions).

DrugStudy ReferenceAnimal ModelKey Findings on Lesion Scores
Robenidine HCl [1][10]Broiler ChickensShowed a significant reduction in average lesion scores compared to the infected unmedicated control group. The 33 ppm dose showed the highest reduction.
Toltrazuril [2][4]Broiler ChickensAlmost completely eliminated all coccidial lesions. Significantly reduced intestinal lesion scores compared to unmedicated, infected groups.

Experimental Protocols

To ensure transparency and reproducibility, the methodologies of key experiments cited are outlined below.

Oocyst Per Gram (OPG) Counting

The McMaster technique is a widely used method for quantifying the number of Eimeria oocysts in fecal samples.

A Collect fecal sample B Weigh a known amount of feces (e.g., 2g) A->B C Homogenize feces in a known volume of flotation solution (e.g., saturated salt solution) B->C D Fill chambers of a McMaster slide with the suspension C->D E Allow oocysts to float to the top for a set time D->E F Count oocysts under a microscope within the grid of the slide E->F G Calculate OPG using a standard formula F->G

Figure 2: Oocyst Per Gram Counting Workflow

Calculation: OPG = (Number of oocysts counted × Dilution factor) / (Number of chambers counted × Volume of one chamber)

Lesion Scoring

This procedure involves the post-mortem examination of the intestines of infected birds to assess the extent of damage caused by coccidia.

A Euthanize selected birds from each treatment group B Examine the entire intestinal tract for gross lesions A->B C Score different sections of the intestine (duodenum, jejunum, ileum, ceca) based on a 0-4 scale B->C D Record scores for each bird C->D E Calculate the mean lesion score for each treatment group D->E

Figure 3: Lesion Scoring Experimental Workflow

Scoring Criteria (General Example):

  • 0: No visible lesions.

  • 1: Few scattered petechiae or white spots.

  • 2: More numerous lesions, with some thickening of the intestinal wall.

  • 3: Coalescent lesions, significant mucosal damage, and intestinal swelling.

  • 4: Severe necrosis and hemorrhage, often with significant mortality.

Conclusion

Based on the available data, both this compound and toltrazuril are effective in controlling coccidiosis in poultry. Toltrazuril's coccidiocidal and broad-spectrum activity against all intracellular stages of Eimeria suggests it may offer a more complete and rapid clearance of the parasite. This is often reflected in its ability to significantly reduce oocyst shedding and intestinal lesions. This compound, with its coccidiostatic action, is effective in preventing the development of mature schizonts and can be a valuable tool in anticoccidial rotation programs to manage drug resistance.

References

Comparative Pharmacodynamics of Robenidine Hydrochloride and Its Novel Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacodynamics of the anticoccidial drug Robenidine (B1679493) hydrochloride and its recently developed analogues. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, comparative efficacy supported by experimental data, and the methodologies used in their evaluation.

Introduction to Robenidine Hydrochloride

This compound is a synthetic guanidine (B92328) derivative primarily used in veterinary medicine as a coccidiostat to control coccidiosis in poultry and rabbits.[1][2][3] Caused by protozoan parasites of the genus Eimeria, coccidiosis can lead to significant economic losses in the poultry industry.[2] Robenidine exhibits a broad spectrum of activity and has a dual mechanism, acting as both a coccidiostatic and coccidiocidal agent by targeting different life stages of the parasite.[1] Recognizing its efficacy against Apicomplexan parasites, recent research has focused on repurposing and modifying the robenidine scaffold to develop novel analogues with activity against other significant pathogens, including Plasmodium falciparum (the causative agent of malaria), various bacteria, and other protozoa.[4][5][6][7][8]

Mechanism of Action

This compound primarily exerts its anticoccidial effect by disrupting the energy metabolism of the parasites.[1][2] Its key mechanisms of action include:

  • Mitochondrial Disruption : It interferes with mitochondrial function, leading to a decrease in the production of adenosine (B11128) triphosphate (ATP), which is crucial for the parasite's survival and replication.[1][2]

  • Inhibition of Parasite Development : It has a coccidiostatic effect, primarily by arresting the growth and development of the first-generation schizonts in the intestinal mucosa of the host.[1] This is complemented by a coccidiocidal action against second-generation schizonts and merozoites.[1]

  • Modulation of Stress Response Pathways : Evidence suggests that robenidine can indirectly modulate the protozoal stress response by inhibiting the unfolded protein response (UPR), specifically by suppressing the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α).[1]

While the exact molecular target of robenidine and its analogues is not fully elucidated, some studies on antibacterial analogues suggest they act by dissipating the membrane potential of the microbial cells.[9]

digraph "Robenidine_Mechanism_of_Action" {
  graph [
    rankdir="LR",
    splines=true,
    overlap=false,
    nodesep=0.6,
    ranksep=1.2,
    fontname="Arial",
    fontsize=12,
    bgcolor="#F1F3F4"
  ];

node [ shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.2 ];

edge [ fontname="Arial", fontsize=10, color="#202124" ];

// Nodes Robenidine [label="Robenidine\nHydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondria [label="Parasite\nMitochondria", fillcolor="#FBBC05", fontcolor="#202124"]; ATP [label="ATP Production", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Energy [label="Energy\nMetabolism", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Schizont1 [label="First-Generation\nSchizonts", fillcolor="#34A853", fontcolor="#FFFFFF"]; Schizont2 [label="Second-Generation\nSchizonts/Merozoites", fillcolor="#34A853", fontcolor="#FFFFFF"]; Development [label="Growth &\nDevelopment", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Killing [label="Direct Killing", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; UPR [label="Unfolded Protein\nResponse (UPR)", fillcolor="#FBBC05", fontcolor="#202124"]; eIF2a [label="eIF2α\nPhosphorylation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Robenidine -> Mitochondria [label="Interferes with"]; Mitochondria -> ATP [label="Disrupts"]; ATP -> Energy [label="Affects"]; Robenidine -> Schizont1 [label="Inhibits"]; Schizont1 -> Development [label="Arrests"]; Robenidine -> Schizont2 [label="Targets"]; Schizont2 -> Killing [label="Results in"]; Robenidine -> UPR [label="Modulates"]; UPR -> eIF2a [label="Suppresses"]; }

Caption: General workflow for the synthesis of robenidine analogues.

Comparative In Vitro and In Vivo Efficacy

Iterative structure-activity relationship (SAR) studies have led to the discovery of novel robenidine analogues with potent activity against various pathogens, including drug-resistant strains. [4][5]

Antimalarial Activity

Given the close genetic relationship between Eimeria and Plasmodium, robenidine and its analogues were evaluated for their antimalarial properties. [5][7]Robenidine itself showed promising in vitro activity against the drug-sensitive D6 strain of P. falciparum. [5]Subsequent medicinal chemistry efforts led to the development of analogues with significantly improved potency, including against multidrug-resistant strains. [4][5] Experimental Protocol: In Vitro Antimalarial Assay (P. falciparum) [5]1. Cultures of P. falciparum blood-stage parasites are incubated with a range of concentrations of the test compound. 2. Parasite growth is measured after 72 hours. 3. Quantification is performed using SYBR green staining, which binds to parasitic DNA, relative to untreated controls. 4. The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Table 1: Comparative Antimalarial Activity of Robenidine and a Novel Analogue

CompoundP. falciparum StrainIn Vitro IC₅₀ (nM)In Vivo ED₅₀ (mg/kg/day)Reference
RobenidineD6 (drug-sensitive)324-[5]
Analogue 1-Excellent activity0.25 (P. yoelii in mice)[4][5]
Antibacterial Activity

Researchers have also explored the aminoguanidine (B1677879) scaffold for activity against bacterial pathogens. [7]While robenidine has limited activity against Gram-negative bacteria, some monomeric and asymmetric analogues have shown promising activity. [10][11] Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [10]1. Two-fold serial dilutions of the test compounds are prepared in Luria-Bertani (LB) broth, often using DMSO as a solvent due to the low aqueous solubility of the compounds. [9][10]2. Bacterial strains are inoculated into the wells containing the compound dilutions. 3. Plates are incubated, and the MIC is determined as the lowest concentration of the compound that visually inhibits bacterial growth, often confirmed by measuring absorbance at 600nm. [10] Table 2: Comparative Antibacterial Activity of Robenidine Analogues against Gram-Negative Bacteria

CompoundOrganismMIC (µg/mL)Reference
NCL259E. coli ATCC 259228–16[10]
NCL265E. coli ATCC 259228–16[10]
NCL265Various clinical isolates2–16[9]
Antigiardial and Antischistosomal Activity

The therapeutic potential of robenidine analogues has been extended to other protozoan and parasitic worm infections. A screening of 44 analogues against Giardia identified 21 compounds with IC₅₀ values below 5 µM. [12]Similarly, a screen against Schistosoma mansoni identified 11 candidates with low micromolar EC₅₀ values, although these failed to show significant efficacy in a subsequent in vivo mouse model. [13] Table 3: Activity of Novel Analogues Against Other Parasites

Compound ClassOrganismKey FindingReference
Halogenated & Alkyl AnaloguesGiardia21 analogues with IC₅₀ < 5 µM; 7 with IC₅₀ < 1.0 µM[12]
Substituted Phenyl AnaloguesSchistosoma mansoni11 analogues with EC₅₀ of 1.12–9.47 µM (in vitro)[13]
Analogue 19Schistosoma mansoniFailed to significantly reduce worm burden in vivo[13]

Resistance Mechanisms

The development of drug resistance is a critical concern for all antimicrobials.

  • Eimeria: Strains of Eimeria tenella can develop resistance to robenidine after serial propagation in chickens fed medicated mash. [14]However, studies have shown no cross-resistance between robenidine and other classes of anticoccidial drugs, highlighting its utility in rotation programs to manage resistance. [3][14]* Bacteria: In Gram-negative bacteria, resistance to certain robenidine analogues can be mediated by efflux pumps. The addition of an efflux pump inhibitor, phenylalanine-arginine-beta-naphthylamide (PAβN), was shown to completely reverse resistance in Klebsiella spp. and significantly reduce the MIC in E. coli. [9]This suggests that the AcrAB-TolC efflux pump plays a significant role in conferring resistance to these compounds. [9]

Conclusion

This compound remains an important veterinary drug for controlling coccidiosis. The amenability of its aminoguanidine core to synthetic modification has paved the way for the development of a new generation of analogues with a broader spectrum of activity. These novel compounds have demonstrated potent in vitro and in vivo efficacy against clinically significant pathogens like Plasmodium falciparum and various bacteria. The data presented in this guide underscore the potential of the robenidine scaffold as a promising starting point for the discovery of new anti-infective agents. Further research is warranted to optimize their pharmacodynamic and pharmacokinetic profiles, elucidate their precise molecular targets, and overcome potential resistance mechanisms to translate these findings into clinical applications.

References

A Comparative Analysis of the Environmental Impact of Robenidine Hydrochloride and Other Anticoccidial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread use of anticoccidial drugs in animal husbandry necessitates a thorough understanding of their environmental fate and potential ecological impact. This guide provides a comparative assessment of the environmental properties of Robenidine hydrochloride against other commonly used anticoccidials, including the ionophores Salinomycin and Monensin, and the synthetic compound Nicarbazin. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and use of these veterinary medicines.

Executive Summary

This guide synthesizes available data on the ecotoxicity, environmental persistence, and mobility of four key anticoccidial drugs. This compound, a synthetic guanidine (B92328) derivative, is characterized by its potential for bioaccumulation, though current assessments suggest a low risk of secondary poisoning. Ionophores, such as Salinomycin and Monensin, demonstrate varying degrees of toxicity to non-target organisms and persistence in the environment, largely influenced by factors like soil composition and pH. Nicarbazin, a synthetic complex, dissociates in the environment into two components, with dinitrocarbanilide (DNC) exhibiting strong binding to soil and a long degradation half-life.

The following sections provide a detailed comparison of these compounds, including quantitative data on their environmental impact, summaries of experimental protocols for assessing these effects, and diagrams illustrating key experimental workflows and toxicological pathways.

Data Presentation: Comparative Environmental Impact Assessment

The following tables summarize the available quantitative data on the ecotoxicity, soil sorption, and degradation of this compound, Salinomycin, Monensin, and Nicarbazin. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Ecotoxicity Data for Selected Anticoccidials

CompoundOrganismEndpointValueGuideline
This compound Aquatic InvertebratesEC50Highly toxic (specific values not consistently reported in cited literature)OECD 202
FishLC50Acute toxic concentrations identifiedOECD 203
AlgaeEC50Acute toxic concentrations identifiedOECD 201
Salinomycin Daphnia magna48h EC50> 0.093 mg/LOECD 202
Soil Organisms-Strongly sorbed, potential for impact on soil microbes-
Monensin Daphnia magna48h EC5021.1 mg/L[1]OECD 202
Scenedesmus obliquus (Algae)EC501.085 mg/L[1]OECD 201
Danio rerio (Zebrafish)LC504.76 mg/L[1]OECD 203
Earthworms14d-LC5031.6 mg/kg[2]-
Nicarbazin Daphnia magna48h EC50> 0.093 mg/L (for DNC component)[3]OECD 202
Birds-Reproductive effects (reduced egg hatchability)[3]-

Table 2: Environmental Fate Data for Selected Anticoccidials

CompoundParameterValueConditionsGuideline
This compound Soil Degradation (Half-life)Data not readily available-OECD 307
Soil Sorption (Koc)Data not readily available-OECD 106
Salinomycin Soil Degradation (Half-life)0.6 days[4][5]pH 4, 25°C-
Soil Sorption>98% sorbed to various soil types[6][7]-OECD 106
Monensin Soil Degradation (Half-life)< 4 days to 13.5 days[8][9]Varies with soil type and manure amendmentOECD 307
Soil Sorption (log Koc)2.1 - 3.8[8][9]Varies with soil pHOECD 106
Nicarbazin (DNC component) Soil Degradation (Half-life)18 - 49 weeks[10]Field and greenhouse soilOECD 307
Soil SorptionIrreversibly bound to soil particles[10]-OECD 106

Experimental Protocols

The environmental risk assessment of veterinary medicines typically follows internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure data quality and comparability across different studies and substances.

Ecotoxicity Testing
  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test assesses the effects of a substance on the growth of freshwater algae.[11][12][13] Exponentially growing cultures of algae are exposed to various concentrations of the test substance for 72 hours. The inhibition of growth is measured and the EC50 (the concentration causing a 50% reduction in growth) is calculated.

  • OECD 202: Daphnia sp. Acute Immobilisation Test: This test evaluates the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna.[1][4][14][15][16][17][18][19] Young daphnids are exposed to a range of concentrations of the test substance for 48 hours, and the EC50 for immobilization is determined.

  • OECD 203: Fish, Acute Toxicity Test: This guideline outlines a method to determine the acute lethal toxicity of a substance to fish.[2][7][20] Fish are exposed to the test substance for 96 hours, and the LC50 (the concentration that is lethal to 50% of the test fish) is calculated.

Environmental Fate Testing
  • OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method: This method is used to assess the tendency of a chemical to bind to soil particles.[10][21][22][23][24][25] Soil samples are equilibrated with a solution of the test substance, and the distribution of the substance between the soil and water phases is measured to determine the soil sorption coefficient (Kd or Koc).

  • OECD 307: Aerobic and Anaerobic Transformation in Soil: This guideline is used to determine the rate and route of degradation of a substance in soil under both aerobic and anaerobic conditions.[3][26][27][28] The test substance is incubated with soil, and its disappearance and the formation of transformation products are monitored over time to calculate the degradation half-life (DT50).

Mandatory Visualization

The following diagrams illustrate key experimental workflows and conceptual pathways relevant to the environmental assessment of anticoccidials.

Experimental_Workflow_Ecotoxicity cluster_setup Test Setup cluster_exposure Exposure Phase cluster_analysis Data Analysis TestSubstance Test Substance (Anticoccidial) ConcentrationSeries Range of Concentrations TestSubstance->ConcentrationSeries TestOrganism Test Organism (Algae, Daphnia, Fish) Exposure Controlled Exposure (e.g., 48h, 72h, 96h) TestOrganism->Exposure ConcentrationSeries->Exposure Observation Observation of Effects (Immobilization, Growth Inhibition, Mortality) Exposure->Observation Calculation Calculation of EC50 / LC50 Observation->Calculation Environmental_Fate_Pathway cluster_soil Soil Compartment cluster_water Water Compartment Anticoccidial Anticoccidial Administration to Livestock Excretion Excretion in Manure Anticoccidial->Excretion ManureApplication Manure Application to Soil Excretion->ManureApplication Sorption Sorption to Soil Particles ManureApplication->Sorption Degradation Degradation (Biotic/Abiotic) ManureApplication->Degradation Runoff Runoff to Surface Water ManureApplication->Runoff Leaching Leaching to Groundwater Sorption->Leaching Degradation->Leaching WaterContamination Water Contamination Leaching->WaterContamination Runoff->WaterContamination Ionophore_Toxicity_Pathway cluster_membrane Cell Membrane of Non-Target Organism cluster_cellular Cellular Effects Ionophore Ionophore (Monensin, Salinomycin) IonTransport Disruption of Ion Gradients (Na+, K+, H+) Ionophore->IonTransport MitochondrialDysfunction Mitochondrial Dysfunction IonTransport->MitochondrialDysfunction ATPDepletion ATP Depletion MitochondrialDysfunction->ATPDepletion CellDeath Cell Death / Toxicity ATPDepletion->CellDeath

References

Validating In Vitro Culture Models for Predicting In Vivo Efficacy of Robenidine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting an appropriate in vitro model that accurately predicts in vivo drug efficacy is a critical step in preclinical research. This guide provides a comparative analysis of available data to aid in the validation of in vitro culture models for assessing the efficacy of Robenidine hydrochloride, a guanidine-based antiprotozoal agent.

This compound, widely used in veterinary medicine to control coccidiosis in poultry and rabbits, has demonstrated a broad spectrum of activity against various pathogens, including bacteria and other parasites.[1][2][3][4][5] Its mechanism of action is believed to involve the dissipation of the membrane potential in target organisms.[6] Translating in vitro findings to in vivo outcomes requires careful consideration of the experimental models employed. While comprehensive studies directly comparing multiple in vitro models for this compound against a single pathogen with in vivo results are limited, this guide synthesizes existing data to provide a framework for model validation.

Comparative Efficacy Data: In Vitro vs. In Vivo

The following tables summarize the reported efficacy of this compound in various in vitro and in vivo studies. This data can serve as a baseline for comparing the predictive power of different in vitro setups.

In Vitro Efficacy of this compound
OrganismModel SystemKey Efficacy Metric (Unit)ResultCitation
Acinetobacter baumanniiBroth microdilutionMIC (μg/mL)8[1]
Acinetobacter calcoaceticusBroth microdilutionMIC (μg/mL)2[1]
Clostridium perfringensAgar dilutionMIC (μg/mL)4[7]
Plasmodium falciparum (D6 strain)In vitro cultureIC50 (nM)324[2][3]
Gram-negative bacteria (various)Broth microdilutionMIC (μg/mL)>256 (alone)[1]
Gram-negative bacteria (with PMBN)Broth microdilutionMIC (μg/mL)8-256 fold reduction[1]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; PMBN: Polymyxin B nonapeptide

In Vivo Efficacy of this compound
Animal ModelPathogen/ConditionDosing RegimenKey Efficacy MetricResultCitation
ChickensCoccidiosis (Eimeria spp.)30 g/ton in feedPrevention of clinical diseaseComplete prevention[5]
RabbitsCoccidiosis (Eimeria spp.)66 ppm in feedImproved zootechnical resultsSignificant improvement[4]
MicePlasmodium yoeliiOral gavage (4 days)Parasitemia reductionModerate activity[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing studies. Below are summaries of key experimental protocols from the cited literature.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.[1]

  • Preparation of Antimicrobial Agent: this compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution.

  • Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in 96-well microtiter plates using an appropriate broth medium (e.g., Luria Bertani broth).[1]

  • Bacterial Inoculum: The test bacteria are cultured to a specific density (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

In Vivo Anticoccidial Efficacy Study (Floor-pen trial)

These studies evaluate the effectiveness of a drug in a setting that mimics commercial production conditions.[5]

  • Animal Model: Broiler chickens are housed in floor pens with litter.

  • Dietary Groups: Chickens are randomly assigned to different dietary groups: a non-medicated control group and groups receiving feed containing various concentrations of this compound.

  • Infection: The litter is seeded with a mixture of pathogenic Eimeria species to induce coccidiosis.

  • Treatment Period: The medicated feed is provided for the duration of the trial (e.g., from one day to 56 days of age).

  • Data Collection: Key performance indicators such as weight gain, feed efficiency, and mortality are recorded.

  • Efficacy Assessment: The performance of the treated groups is compared to the non-medicated control group to determine the efficacy of this compound.

Visualizing Experimental Workflows and Pathways

Diagrams are provided below to illustrate a general workflow for validating in vitro models and a conceptual representation of Robenidine's proposed mechanism of action.

G cluster_invitro In Vitro Model Development cluster_testing Efficacy Testing cluster_analysis Data Analysis and Correlation 2D_Culture 2D Monolayer Culture In_Vitro_Assay In Vitro Efficacy Assay (e.g., MIC, IC50) 2D_Culture->In_Vitro_Assay 3D_Spheroid 3D Spheroid/Organoid Culture 3D_Spheroid->In_Vitro_Assay Co_Culture Co-culture Models Co_Culture->In_Vitro_Assay Data_Comparison Compare In Vitro and In Vivo Data In_Vitro_Assay->Data_Comparison In_Vivo_Study In Vivo Animal Study (e.g., murine model) In_Vivo_Study->Data_Comparison Correlation_Analysis Correlation Analysis (e.g., IVIVC) Data_Comparison->Correlation_Analysis Model_Validation Model_Validation Correlation_Analysis->Model_Validation Predictive Model Validation

Caption: Workflow for validating in vitro models against in vivo efficacy.

G Robenidine Robenidine HCl Membrane Pathogen Cell Membrane Robenidine->Membrane Interacts with Disruption Dissipation of Membrane Potential Robenidine->Disruption Potential Membrane Potential Membrane->Potential Disruption->Potential affects Death Cell Death Disruption->Death

Caption: Proposed mechanism of action for this compound.

Conclusion

Researchers should aim to establish a clear in vitro-in vivo correlation (IVIVC) for their specific application of this compound. This involves systematically comparing data from various in vitro models with results from relevant in vivo studies. By following a structured validation workflow, the scientific community can build a more comprehensive understanding of how to reliably predict the in vivo efficacy of this compound from in vitro experiments.

References

Robenidine Hydrochloride: A Comparative Analysis of Efficacy Against Drug-Resistant Eimeria Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant strains of Eimeria, the causative agent of coccidiosis in poultry and other livestock, presents a significant challenge to animal health and production. This guide provides a comparative analysis of the efficacy of robenidine (B1679493) hydrochloride against Eimeria strains with known or suspected resistance to other anticoccidial drugs. The data and protocols presented herein are intended to inform research and development efforts in the pursuit of effective coccidiosis control strategies.

Comparative Efficacy Data

The following table summarizes the efficacy of robenidine hydrochloride in comparison to other commonly used anticoccidial drugs against a field isolate of Eimeria species in broiler chickens. The data is extracted from a study by Kaewthamasorn et al. (2015), which provides valuable insights into the performance of these drugs in a real-world scenario where drug resistance is likely present.

Treatment Group Dosage (ppm) Mean Lesion Score (± SD) Body Weight Gain (g) Feed Conversion Ratio (FCR)
Infected, Unmedicated Control (IUC) -2.50 ± 0.556351.65
This compound 330.00 ± 0.00 6481.55
Salinomycin 700.55 ± 0.526321.57
Decoquinate 200.42 ± 0.516451.63
Salinomycin + Robenidine 70 + 16.50.55 ± 0.526421.56
Salinomycin + Robenidine 70 + 330.35 ± 0.496431.56
Uninfected, Unmedicated Control (UUC) -0.00 ± 0.006551.53

Data adapted from Kaewthamasorn et al. (2015). The study utilized a field isolate of Eimeria spp. obtained from a commercial broiler farm. Lesion scores were evaluated at day 6 post-infection. Body weight gain and FCR were measured over the course of the experiment.

Experimental Protocols

A standardized Anticoccidial Sensitivity Test (AST) is crucial for evaluating the efficacy of anticoccidial drugs against specific Eimeria isolates. The following is a detailed methodology synthesized from established protocols.

Anticoccidial Sensitivity Test (AST) Protocol
  • Animal Model and Housing:

    • Use one-day-old, coccidia-free broiler chickens of a standard commercial breed.

    • House the birds in wire-floored battery cages to prevent exogenous infection.

    • Provide ad libitum access to a standard, non-medicated broiler starter feed and clean water.

    • Maintain appropriate environmental conditions (temperature, humidity, and lighting) for the age of the birds.

  • Eimeria Isolate Preparation and Inoculation:

    • Obtain field isolates of Eimeria from fecal samples collected from commercial poultry farms.

    • Propagate the isolates in susceptible, coccidia-free chickens to obtain a sufficient number of oocysts.

    • Clean and sporulate the oocysts using standard laboratory procedures (e.g., 2.5% potassium dichromate solution).

    • Determine the species composition and viability of the sporulated oocysts.

    • On a predetermined day (e.g., day 14 of age), orally inoculate each bird (except for the uninfected control group) with a standardized dose of sporulated oocysts (e.g., 5 x 10^4 oocysts per bird).

  • Treatment Groups and Administration:

    • Establish multiple treatment groups, including:

      • Uninfected, Unmedicated Control (UUC)

      • Infected, Unmedicated Control (IUC)

      • Infected, Robenidine-Treated

      • Infected, Other Anticoccidial-Treated (e.g., Salinomycin, Diclazuril, etc.)

    • Incorporate the respective anticoccidial drugs into the feed at their recommended concentrations.

    • Begin administering the medicated feed 48 hours prior to inoculation and continue until the end of the experimental period.

  • Data Collection and Efficacy Parameters:

    • Mortality: Record daily mortality.

    • Body Weight Gain: Measure individual or group body weights at the start of the experiment and at specified intervals post-infection.

    • Feed Conversion Ratio (FCR): Record feed intake for each group and calculate the FCR (total feed consumed / total weight gain).

    • Lesion Scoring: At a specific time point post-infection (e.g., day 6 or 7), euthanize a subset of birds from each group. Perform necropsies and score the gross intestinal lesions for each relevant segment of the intestine based on a standardized scoring system (e.g., 0 to 4 scale).

    • Oocyst Excretion: Collect fecal samples from each group for several days post-infection. Determine the number of oocysts per gram of feces (OPG) using a McMaster chamber or similar technique.

  • Statistical Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine significant differences between treatment groups.

Visualizing the Experimental Workflow and Biological Pathways

To better understand the experimental design and the biological context of robenidine's action, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment & Challenge Phase cluster_evaluation Evaluation Phase A Day-old, Coccidia-free Chicks B Acclimatization & Rearing (Non-medicated feed) A->B D Group Allocation (UUC, IUC, Robenidine, Other Drugs) B->D C Eimeria Isolate (Field Collection & Propagation) F Oral Inoculation (Standardized Oocyst Dose) C->F E Medicated Feed Administration (48h pre-infection) D->E F->E G Data Collection (Mortality, Weight Gain, FCR) F->G H Necropsy & Lesion Scoring (Day 6-7 post-infection) F->H I Fecal Collection & Oocyst Counting F->I J Statistical Analysis G->J H->J I->J

Caption: Experimental workflow for an Anticoccidial Sensitivity Test (AST).

Eimeria_Life_Cycle_and_Robenidine_Action cluster_host Host Intestinal Lumen & Epithelial Cell Ingestion Ingestion of Sporulated Oocyst Excystation Excystation (Release of Sporozoites) Ingestion->Excystation Invasion Host Cell Invasion (Microneme & Rhoptry proteins) Excystation->Invasion Trophozoite Trophozoite Invasion->Trophozoite Schizogony Schizogony (Asexual Reproduction) Merozoite Formation Trophozoite->Schizogony Gametogony Gametogony (Sexual Reproduction) Schizogony->Gametogony Mitochondrion Parasite Mitochondrion Schizogony->Mitochondrion Energy Requirement Oocyst_Formation Oocyst Formation Gametogony->Oocyst_Formation Release Oocyst Release (in feces) Oocyst_Formation->Release Robenidine_Action Robenidine HCl (Inhibition of Oxidative Phosphorylation) Robenidine_Action->Mitochondrion Disrupts

Caption: Simplified Eimeria life cycle and the putative mechanism of this compound.

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Robenidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Robenidine hydrochloride, a substance noted for its potential environmental hazards. Adherence to these procedural steps is critical for protecting both laboratory personnel and the environment.

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, it is imperative that this compound is not disposed of down the drain or in regular trash.[1][4] The following procedures outline the necessary steps for its safe handling and disposal.

Hazard and Safety Summary

A clear understanding of the hazards associated with this compound is the first step in safe disposal.

Hazard ClassificationDescriptionCitation
Acute Oral Toxicity Harmful if swallowed.[2][5][6][7]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][2][3]
Combustible Dust May form combustible dust concentrations in air.[1]

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe disposal of this compound waste.

1. Waste Identification and Segregation:

  • All waste materials contaminated with this compound, including unused product, contaminated personal protective equipment (PPE), and spill cleanup materials, must be treated as hazardous waste.

  • Segregate this compound waste from other chemical waste streams to prevent accidental mixing with incompatible substances. Specifically, store it away from strong oxidizing agents.[5]

2. Waste Collection and Containment:

  • Collect solid this compound waste in a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[8]

  • For solutions containing this compound, use a designated, leak-proof liquid waste container.

  • Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Toxic," "Environmental Hazard").[9][10]

3. Handling Spills:

  • Small Spills: Carefully wipe up with a damp cloth or use an inert, non-combustible absorbent material. Place the contaminated materials into the designated hazardous waste container. Clean the surface thoroughly to remove any residual contamination.[1]

  • Large Spills: Evacuate the area. If safe to do so, stop the flow of the material. Contain the spill using an inert, non-combustible absorbent material. Collect the spilled material and absorbent into a labeled container for disposal. Prevent the spill from entering drains or waterways.[1]

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10][11] An SAA is a location at or near the point of waste generation and under the control of the laboratory personnel.[8][10]

  • The SAA should be a secondary containment system, such as a tray or bin, to contain any potential leaks.

  • Keep the waste container closed at all times, except when adding waste.[9][10]

5. Arranging for Disposal:

  • Once the waste container is full or when the experiment is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][10]

  • Complete all necessary waste disposal forms as required by your institution.[9]

  • Do not attempt to dispose of this compound waste through standard laboratory or municipal waste streams.[1][2]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Robenidine_Disposal_Workflow cluster_0 Waste Generation & Collection cluster_1 Spill Response cluster_2 Temporary Storage cluster_3 Final Disposal start Generate Robenidine Hydrochloride Waste collect Collect in a Labeled, Compatible Container start->collect store Store Sealed Container in Satellite Accumulation Area (SAA) collect->store spill Spill Occurs cleanup Clean up with Inert Absorbent Material spill->cleanup cleanup->collect Place in Waste Container contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Arrange for Professional Waste Pickup contact_ehs->pickup end Proper Disposal by Licensed Contractor pickup->end

Caption: Workflow for the safe disposal of this compound waste.

By following these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance in the research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Robenidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Robenidine hydrochloride, a synthetic anticoccidial agent. Adherence to these procedures is critical to mitigate risks and ensure the well-being of all laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[1] It is also very toxic to aquatic life with long-lasting effects.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Personal Protective Equipment (PPE)Specifications and Use
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards should be worn.[2][3]
Hand Protection Chemical-impermeable gloves that have been inspected prior to use are required. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2][3]
Body Protection Wear fire/flame resistant and impervious clothing.[2][3] Laboratory coats are also recommended.[4]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[2][3] In situations where dust, mists, aerosols, or vapors are likely, appropriate respiratory protection must be provided.[4]

Operational Plan: Handling and Storage

A systematic approach to handling and storing this compound is crucial for maintaining a safe laboratory environment.

Pre-Handling Procedures:

  • Ventilation Check: Ensure the work area is well-ventilated.[2][3] Good general ventilation, such as 10 air changes per hour, should be utilized.[4]

  • PPE Inspection: Before starting any work, inspect all PPE for integrity.

  • Emergency Equipment: Confirm that an accessible safety shower and eye wash station are available.[1]

  • Review Safety Data Sheet (SDS): All personnel involved should review the SDS for this compound.

Handling Procedures:

  • Avoid Dust Formation: Handle the compound in a manner that avoids the formation of dust and aerosols.[2][3]

  • Prevent Contact: Avoid contact with skin and eyes.[2][3]

  • No Consumption: Do not eat, drink, or smoke in the handling area.[2][5]

  • Grounding: Use non-sparking tools and prevent fire caused by electrostatic discharge.[2][3]

Storage Procedures:

  • Container Integrity: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

  • Incompatible Materials: Store apart from foodstuff containers and incompatible materials such as strong oxidizing agents.[2][3][5]

  • Recommended Temperature: For maintaining product quality, storage in a freezer is recommended.[5] Another source suggests storing below 25°C (77°F) with excursions permitted to 37°C (99°F).[6]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Waste Handling:

  • Collection: Collect waste material and place it in suitable, closed containers for disposal.[2]

  • Labeling: Clearly label all waste containers with the contents.

Disposal Method:

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

  • Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[2]

Container Disposal:

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2]

  • Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.[2]

Emergency Response Plan

Immediate and appropriate action during an emergency can significantly mitigate potential harm.

In Case of a Spill:

  • Evacuate: Evacuate personnel to a safe area and keep people away from and upwind of the spill.[2][3]

  • Ventilate: Ensure adequate ventilation.[2][3]

  • Personal Precautions: Use full personal protective equipment, including chemical-impermeable gloves and safety goggles. Avoid breathing vapors, mist, gas, or dust.[2][3]

  • Containment and Cleanup:

    • Prevent further leakage or spillage if it is safe to do so.[3]

    • Collect the spilled material using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal.[2][3]

    • For liquid spills, absorb with a finely-powdered liquid-binding material like diatomite.[1]

    • Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Ingestion IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5] Rinse mouth with water.[2] Do NOT induce vomiting.[2]
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2][3]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2][3]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[2]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][3]

  • Firefighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary.[2][3]

Robenidine_Hydrochloride_Handling_Disposal_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal Ventilation_Check Ensure Adequate Ventilation PPE_Inspection Inspect Personal Protective Equipment Ventilation_Check->PPE_Inspection Emergency_Equipment_Check Check Emergency Equipment (Safety Shower, Eyewash) PPE_Inspection->Emergency_Equipment_Check SDS_Review Review Safety Data Sheet Emergency_Equipment_Check->SDS_Review Don_PPE Don Appropriate PPE SDS_Review->Don_PPE Handling_Procedure Handle this compound (Avoid Dust, Prevent Contact) Don_PPE->Handling_Procedure Decontamination Decontaminate Work Area and Equipment Handling_Procedure->Decontamination Collect_Waste Collect Waste in Labeled Container Handling_Procedure->Collect_Waste Store Store in Tightly Closed Container (Cool, Dry, Ventilated Area) Decontamination->Store Dispose Dispose via Licensed Chemical Destruction Plant or Controlled Incineration Collect_Waste->Dispose Dispose_Container Dispose of Container (Triple Rinse or Puncture) Dispose->Dispose_Container

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Robenidine hydrochloride
Reactant of Route 2
Reactant of Route 2
Robenidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.